N-Benzyl-3,4-DMA hydrochloride
Description
Propriétés
IUPAC Name |
N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.ClH/c1-14(19-13-15-7-5-4-6-8-15)11-16-9-10-17(20-2)18(12-16)21-3;/h4-10,12,14,19H,11,13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBUFJADIIVMBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)NCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40713920 | |
| Record name | N-Benzyl-3,4-dimethoxyamphetamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40713920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2980-07-6 | |
| Record name | N-Benzyl-3,4-dimethoxyamphetamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002980076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC27115 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyl-3,4-dimethoxyamphetamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40713920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-BENZYL-3,4-DIMETHOXYAMPHETAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6WD3ZK5A6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Benzyl-3,4-DMA hydrochloride chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyl-3,4-dimethoxyamphetamine (N-Benzyl-3,4-DMA) hydrochloride is a substituted amphetamine derivative. This technical guide provides a comprehensive overview of its chemical properties, analytical characterization, and a hypothesized pharmacological profile based on the known mechanisms of related amphetamine compounds. Due to the limited availability of specific experimental data for this molecule, this guide also outlines a putative synthesis protocol and proposes potential biological signaling pathways to guide future research.
Chemical and Physical Properties
N-Benzyl-3,4-DMA hydrochloride is a crystalline solid. Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine hydrochloride | |
| Synonyms | N-benzyl-3,4-dimethoxyamphetamine hydrochloride, NSC 27115 | |
| Molecular Formula | C₁₈H₂₄ClNO₂ | |
| Molecular Weight | 321.84 g/mol | |
| Melting Point | 179-180 °C | |
| Appearance | White powder | |
| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 10 mg/ml; PBS (pH 7.2): 10 mg/ml | |
| Purity | ≥98% | |
| Storage | -20°C | |
| Stability | ≥ 5 years |
Analytical Characterization
Detailed analytical methods for the identification and characterization of this compound have been reported.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed protocol for ¹H NMR analysis is provided by the DEA's Special Testing and Research Laboratory.
Experimental Protocol:
-
Sample Preparation: Dilute approximately 12 mg of the analyte in deuterium (B1214612) oxide (D₂O) containing trimethylsilylpropanoic acid (TSP) as a 0 ppm reference and maleic acid as a quantitative internal standard.
-
Instrument: 400 MHz NMR spectrometer.
-
Parameters:
-
Spectral Width: At least -3 ppm to 13 ppm.
-
Pulse Angle: 90°.
-
Delay Between Pulses: 45 seconds.
-
Gas Chromatography/Mass Spectrometry (GC/MS)
A standard protocol for GC/MS analysis is also available.
Experimental Protocol:
-
Sample Preparation: Dilute the analyte to approximately 4 mg/mL in chloroform (B151607) (CHCl₃) followed by base extraction.
-
Instrument: Agilent gas chromatograph with a mass selective detector (MSD).
-
Column: HP-5 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at 1.5 mL/min.
-
Temperatures:
-
Injector: 280°C.
-
MSD Transfer Line: 280°C.
-
MS Source: 230°C.
-
MS Quadrupole: 150°C.
-
-
Oven Program:
-
Initial temperature of 100°C for 1.0 min.
-
Ramp to 280°C at 12°C/min.
-
Hold at 280°C for 9.0 min.
-
-
Injection Parameters: 1 µL injection with a split ratio of 25:1.
-
MS Parameters:
-
Mass Scan Range: 30-550 amu.
-
Acquisition Mode: Scan.
-
Putative Synthesis Protocol
Hypothesized Experimental Protocol:
-
Reaction Setup: To a solution of 3,4-dimethoxyphenylacetone (B57033) and benzylamine (B48309) in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran), add a hydrogenation catalyst such as palladium on carbon (Pd/C).
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (e.g., balloon or Parr shaker) at room temperature or slightly elevated temperature (e.g., 20-50°C).
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the catalyst is removed by filtration. The solvent is then removed under reduced pressure.
-
Purification and Salt Formation: The resulting crude N-benzyl-3,4-dimethoxyamphetamine free base is purified by a suitable method, such as column chromatography. The purified free base is then dissolved in an appropriate solvent (e.g., ethyl acetate), and a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) is added to precipitate the hydrochloride salt.
-
Isolation: The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.
Caption: Putative synthesis workflow for this compound.
Hypothesized Pharmacological Profile and Signaling Pathways
As N-Benzyl-3,4-DMA is categorized as a substituted amphetamine, its pharmacological effects are likely mediated through interactions with monoamine neurotransmitter systems, including dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE). Specific pharmacological data for this compound is not currently available. The following represents a hypothesized mechanism of action based on the known pharmacology of amphetamines.
Amphetamines are known to act as substrates for monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). They can also inhibit the vesicular monoamine transporter 2 (VMAT2). A key target for amphetamines is the trace amine-associated receptor 1 (TAAR1), an intracellular G-protein coupled receptor.
Proposed Signaling Pathway:
The following diagram illustrates a hypothesized signaling cascade initiated by N-Benzyl-3,4-DMA, based on the known actions of amphetamines on dopaminergic neurons.
An In-depth Technical Guide to N-Benzyl-3,4-DMA hydrochloride (CAS 2980-07-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyl-3,4-DMA hydrochloride (CAS: 2980-07-6), also known as N-benzyl-3,4-dimethoxyamphetamine hydrochloride, is a substituted amphetamine derivative.[1][2] Structurally, it belongs to the class of N-benzyl phenethylamines, a group of compounds known for their interaction with serotonergic systems. This technical guide provides a comprehensive overview of the available scientific and technical information for this compound. It covers its physicochemical properties, analytical methodologies for its characterization, a proposed synthesis route, and its putative pharmacological mechanism of action based on structure-activity relationships of closely related analogs. Due to its classification as an analytical reference standard, this document is intended for research and forensic applications only and is not for human or veterinary use.[1]
Chemical and Physical Properties
This compound is a white crystalline solid.[2] Its chemical structure features a 3,4-dimethoxyphenyl ring attached to a propane-2-amine backbone, with a benzyl (B1604629) group substituted on the amine. This substitution significantly influences its pharmacological profile compared to its parent compound, 3,4-dimethoxyamphetamine (3,4-DMA).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2980-07-6 | [1][2] |
| Molecular Formula | C₁₈H₂₃NO₂ • HCl | [1] |
| Formula Weight | 321.8 g/mol | [1] |
| IUPAC Name | N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine hydrochloride | [2] |
| Synonyms | N-benzyl-3,4-Dimethoxyamphetamine, NSC 27115 | [1][2] |
| Appearance | White powder/crystalline solid | [1][2] |
| Purity | ≥98% | [1] |
| Melting Point | Not Determined | [2] |
| UV max (λ) | 231 nm | [1] |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 10 mg/mL, PBS (pH 7.2): 10 mg/mL | [1] |
| Storage Temperature | -20°C | [1] |
Synthesis
A proposed synthesis for N-Benzyl-3,4-DMA would involve the reaction of 3,4-dimethoxyamphetamine (3,4-DMA) with benzaldehyde (B42025), followed by reduction of the resulting imine intermediate.
Caption: Proposed synthesis of N-Benzyl-3,4-DMA via reductive amination.
Experimental Protocol: Proposed Reductive Amination
Materials:
-
3,4-Dimethoxyamphetamine (free base)
-
Benzaldehyde
-
Sodium borohydride (B1222165) (NaBH₄) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Methanol (B129727) or other suitable solvent
-
Hydrochloric acid (for salt formation)
-
Dichloromethane (B109758) or other suitable extraction solvent
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Imine Formation: Dissolve 1 equivalent of 3,4-dimethoxyamphetamine in methanol. Add 1.1 equivalents of benzaldehyde to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add 1.5 equivalents of sodium borohydride in small portions. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Benzyl-3,4-DMA free base.
-
Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Add a solution of hydrochloric acid in the same solvent dropwise until precipitation is complete.
-
Purification: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization.
Analytical Methods
Detailed analytical data for this compound is available, primarily from forensic and chemical supplier sources. The primary methods for identification and characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Data for this compound in D₂O
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.50-7.40 | m | 5H | Aromatic protons (benzyl group) |
| 7.00 | d | 1H | Aromatic proton (dimethoxyphenyl) |
| 6.87 | d | 1H | Aromatic proton (dimethoxyphenyl) |
| 6.82 | s | 1H | Aromatic proton (dimethoxyphenyl) |
| 4.30-4.20 | m | 2H | -CH₂- (benzyl) |
| 3.86 | s | 3H | -OCH₃ |
| 3.79 | s | 3H | -OCH₃ |
| 3.60-3.50 | m | 1H | -CH- (chiral center) |
| 3.05 | dd | 1H | -CH₂- (backbone) |
| 2.85 | dd | 1H | -CH₂- (backbone) |
| 1.37 | d | 3H | -CH₃ |
Data extracted from SWGDRUG Monograph.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
Table 3: GC-MS Parameters for this compound Analysis
| Parameter | Value |
| Instrument | Agilent gas chromatograph with MS detector |
| Column | HP-5 MS (or equivalent); 30m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium at 1.5 mL/min |
| Injector Temperature | 280°C |
| Oven Program | 100°C for 1 min, then ramp to 280°C at 12°C/min, hold for 9 min |
| Injection | 1 µL, Split ratio 25:1 |
| MS Scan Range | 30-550 amu |
| Retention Time | 13.07 min |
Data extracted from SWGDRUG Monograph.[2]
Caption: General experimental workflow for GC-MS analysis.
Putative Pharmacology and Mechanism of Action
While no specific pharmacological studies have been published for this compound, its mechanism of action can be inferred from its structural similarity to other N-benzyl substituted phenethylamines. This class of compounds is known to have high affinity and act as agonists at serotonin (B10506) 5-HT₂A and 5-HT₂C receptors.
The addition of an N-benzyl group to a phenethylamine (B48288) core structure often leads to a significant increase in potency at 5-HT₂A receptors. It is hypothesized that this compound acts as a potent agonist at these receptors, leading to the activation of downstream signaling pathways.
Caption: Hypothesized 5-HT2A receptor signaling pathway for N-Benzyl-3,4-DMA.
Experimental Protocols for Pharmacological Characterization
To confirm the hypothesized mechanism of action, the following experimental protocols would be necessary.
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT₂A receptor.
Materials:
-
Membrane preparations from cells stably expressing the human 5-HT₂A receptor.
-
Radioligand (e.g., [³H]ketanserin or [³H]MDL 100,907).
-
This compound.
-
Non-specific binding control (e.g., unlabeled ketanserin (B1673593) or another high-affinity antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and cocktail.
-
Glass fiber filters.
-
Filtration manifold and vacuum pump.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of this compound in assay buffer.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the concentration of this compound. Calculate the IC₅₀ value and convert it to a Ki value using the Cheng-Prusoff equation.
Objective: To determine the functional potency (EC₅₀) and efficacy of this compound as a 5-HT₂A receptor agonist.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT₂A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
Reference agonist (e.g., serotonin).
-
Fluorescent plate reader with an injection system.
Procedure:
-
Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).
-
Compound Addition: Place the plate in the fluorescent plate reader. After establishing a baseline fluorescence reading, inject varying concentrations of this compound into the wells.
-
Fluorescence Measurement: Measure the change in fluorescence over time, which corresponds to the increase in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal response (Eₘₐₓ).
Toxicology and Metabolism
There is no specific toxicological or metabolic data available for this compound. However, based on its amphetamine core structure, potential toxicities could include cardiovascular effects (hypertension, tachycardia), central nervous system stimulation (agitation, seizures), and hyperthermia. The metabolism is likely to proceed through pathways common to other phenethylamines, which may include N-debenzylation, O-demethylation, and hydroxylation of the aromatic rings, followed by conjugation for excretion.
Conclusion
This compound is a research chemical and analytical reference standard with a well-defined chemical structure and analytical profile. While specific pharmacological data is lacking, its structural similarity to other N-benzyl phenethylamines strongly suggests that it is a potent agonist at 5-HT₂A and 5-HT₂C receptors. The experimental protocols provided in this guide offer a framework for the synthesis and comprehensive pharmacological characterization of this compound. Further research is necessary to fully elucidate its biological activity, metabolic fate, and toxicological profile.
References
An In-Depth Technical Guide on the Core Mechanism of Action of N-Benzyl-3,4-DMA Hydrochloride
A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the precise mechanism of action of N-Benzyl-3,4-DMA hydrochloride. While its classification as an amphetamine derivative provides a foundational context, detailed pharmacological data, including binding affinities, functional activities at specific molecular targets, and the subsequent signaling pathways, remain largely uncharacterized in publicly accessible scientific research.
This guide synthesizes the available information on structurally related compounds to provide a potential framework for the pharmacological investigation of this compound. However, it is critical to note that these are extrapolated hypotheses and require direct experimental validation.
Chemical and Physical Properties
This compound is an analytical reference standard.[1] Its fundamental properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine hydrochloride | [2] |
| Synonyms | N-benzyl-3,4-dimethoxyamphetamine hydrochloride, NSC 27115 | [1] |
| Molecular Formula | C₁₈H₂₃NO₂ • HCl | [1] |
| Molecular Weight | 321.8 g/mol | [1] |
| CAS Number | 2980-07-6 | [1] |
| Appearance | Crystalline solid | [1] |
Hypothesized Pharmacological Targets
Based on the pharmacology of structurally similar N-benzylphenethylamines and the parent compound 3,4-dimethoxyamphetamine (3,4-DMA), the primary molecular targets for this compound are likely to be within the monoaminergic system.
Serotonin (B10506) Receptors
The addition of an N-benzyl group to phenethylamine (B48288) hallucinogens is known to significantly increase their binding affinity and potency at the serotonin 2A receptor (5-HT₂A).[3] This suggests that this compound may act as a ligand, potentially an agonist or partial agonist, at 5-HT₂A receptors. Research on N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines has demonstrated that such modifications dramatically affect 5-HT₂A and 5-HT₂C receptor affinity and functional activity.[4]
Monoamine Transporters
As an amphetamine derivative, this compound is predicted to interact with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT). Amphetamines typically act as substrates for these transporters, leading to the disruption of neurotransmitter storage and promoting their release.[5] The functional outcome of this compound at these transporters (i.e., substrate, inhibitor, or a combination) requires experimental determination.
Monoamine Oxidase (MAO)
Some amphetamine derivatives exhibit inhibitory activity against monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. While there is no direct evidence for this compound, related compounds have shown inhibitory effects on MAO.[6]
Postulated Signaling Pathways
Should this compound act as an agonist at 5-HT₂A receptors, it would likely initiate a cascade of intracellular signaling events. A generalized diagram of this pathway is presented below.
Caption: Hypothesized 5-HT₂A receptor signaling cascade initiated by N-Benzyl-3,4-DMA.
Proposed Experimental Protocols for Elucidation of Mechanism of Action
To address the current knowledge gap, a series of in vitro and in vivo experiments are necessary. The following outlines potential methodologies.
Radioligand Binding Assays
Objective: To determine the binding affinities of this compound at a panel of receptors and transporters.
Protocol Outline:
-
Target Selection: A comprehensive panel should include, but not be limited to, 5-HT receptor subtypes (5-HT₁A, 5-HT₂A, 5-HT₂C), dopamine receptors (D₁, D₂), adrenergic receptors (α₁, α₂), and monoamine transporters (DAT, NET, SERT).
-
Membrane Preparation: Cell membranes expressing the target protein of interest are prepared from transfected cell lines or specific brain regions.
-
Assay Conditions: Membranes are incubated with a specific radioligand for the target protein in the presence of increasing concentrations of this compound.
-
Detection: Bound radioactivity is measured using liquid scintillation counting or other appropriate methods.
-
Data Analysis: Competition binding curves are generated, and Ki values are calculated using the Cheng-Prusoff equation to determine the binding affinity.
Functional Assays
Objective: To characterize the functional activity (e.g., agonist, antagonist, partial agonist, inhibitor, substrate) of this compound at its identified binding sites.
Example Protocol: 5-HT₂A Receptor Activation Assay (Calcium Mobilization)
-
Cell Culture: Use a cell line stably expressing the human 5-HT₂A receptor (e.g., HEK293).
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Application: Increasing concentrations of this compound are added to the cells.
-
Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader.
-
Data Analysis: Dose-response curves are plotted to determine EC₅₀ and Emax values, indicating potency and efficacy.
Example Protocol: Monoamine Transporter Uptake/Release Assays
-
Cell Culture or Synaptosome Preparation: Utilize cell lines expressing DAT, NET, or SERT, or prepare synaptosomes from rodent brain tissue.
-
Uptake Inhibition Assay: Pre-incubate the cells/synaptosomes with varying concentrations of this compound, followed by the addition of a radiolabeled monoamine substrate (e.g., [³H]dopamine). Measure the reduction in substrate uptake.
-
Neurotransmitter Release Assay: Pre-load cells/synaptosomes with a radiolabeled monoamine. After washing, apply this compound and measure the amount of radioactivity released into the supernatant.
Summary of (Hypothetical) Quantitative Data
As no direct experimental data for this compound is available, the following table is a template for how such data would be presented. The values are purely illustrative.
| Target | Binding Affinity (Ki, nM) | Functional Activity | Potency (EC₅₀/IC₅₀, nM) | Efficacy (Emax, %) |
| 5-HT₂A Receptor | TBD | TBD | TBD | TBD |
| 5-HT₂C Receptor | TBD | TBD | TBD | TBD |
| Dopamine Transporter (DAT) | TBD | TBD | TBD | TBD |
| Norepinephrine Transporter (NET) | TBD | TBD | TBD | TBD |
| Serotonin Transporter (SERT) | TBD | TBD | TBD | TBD |
| MAO-A | TBD | TBD | TBD | TBD |
| TBD: To Be Determined |
Logical Workflow for Pharmacological Characterization
The systematic investigation of this compound's mechanism of action would follow a logical progression from initial screening to more detailed functional analysis.
Caption: A proposed workflow for the comprehensive pharmacological characterization of N-Benzyl-3,4-DMA.
Conclusion and Future Directions
References
- 1. caymanchem.com [caymanchem.com]
- 2. swgdrug.org [swgdrug.org]
- 3. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional characterization of N-octyl 4-methylamphetamine variants and related bivalent compounds at the dopamine and serotonin transporters using Ca2+ channels as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity [mdpi.com]
N-Benzyl-3,4-DMA Hydrochloride: A Technical Guide to Purity and Formulation
This technical guide provides an in-depth overview of N-Benzyl-3,4-dimethoxyamphetamine (DMA) hydrochloride, an analytical reference standard categorized as an amphetamine.[1][2] Intended for researchers, scientists, and drug development professionals, this document details the compound's purity, analytical methodologies for its characterization, and considerations for its formulation.
Chemical and Physical Properties
N-Benzyl-3,4-DMA hydrochloride is a synthetic compound with the formal name 3,4-dimethoxy-α-methyl-N-(phenylmethyl)-benzeneethanamine, monohydrochloride.[1] It is also known by the synonyms N-benzyl-3,4-Dimethoxyamphetamine and NSC 27115.[1][3] The compound is typically supplied as a white, crystalline solid for research and forensic applications.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₃NO₂ • HCl | [1] |
| Formula Weight | 321.8 g/mol | [1] |
| CAS Number | 2980-07-6 | [1] |
| Purity | ≥98% | [1] |
| Melting Point | 179-180 °C | [4] |
| Appearance | Crystalline solid | [1] |
| λmax | 231 nm | [1] |
Purity and Analytical Characterization
Commercial sources typically state a purity of ≥98% for this compound.[1] Verification of purity and identity is accomplished through a combination of analytical techniques, including gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography-time of flight (HPLC-TOF) mass spectrometry.
Experimental Protocols
Detailed methodologies for the analytical characterization of this compound are outlined below.
A common method for the identification and purity assessment of this compound involves GC-MS.
Sample Preparation: A dilute solution of the analyte is prepared at a concentration of approximately 4 mg/mL in chloroform, followed by a base extraction.[3]
Instrumentation: An Agilent gas chromatograph or equivalent, operating in split mode with a mass selective detector, is utilized.[3]
Table 2: GC-MS Instrumental Parameters
| Parameter | Value | Reference |
| Column | HP-5 MS (or equivalent), 30m x 0.25 mm x 0.25 µm | [3] |
| Carrier Gas | Helium at 1.5 mL/min | [3] |
| Injector Temperature | 280°C | [3] |
| MSD Transfer Line | 280°C | [3] |
| MS Source | 230°C | [3] |
| MS Quad | 150°C | [3] |
| Oven Program | 100°C for 1.0 min, then ramp to 280°C at 12°C/min, hold for 9.0 min | [3] |
| Injection | 1 µL, Split Ratio = 25:1 | [3] |
| Mass Scan Range | 30-550 amu | [3] |
| Retention Time | ~13.07 min | [3] |
¹H-NMR spectroscopy is employed for the structural elucidation and quantification of this compound.
Sample Preparation: The analyte is diluted to approximately 12 mg/mL in deuterium (B1214612) oxide (D₂O) containing trimethylsilylpropiopionic acid (TSP) as a 0 ppm reference and maleic acid as a quantitative internal standard.[3]
Instrumentation: A 400 MHz NMR spectrometer is used.[3]
Table 3: ¹H-NMR Instrumental Parameters
| Parameter | Value | Reference |
| Spectrometer | 400 MHz | [3] |
| Spectral Width | At least -3 ppm to 13 ppm | [3] |
| Pulse Angle | 90° | [3] |
| Delay Between Pulses | 45 seconds | [3] |
HPLC-TOF provides accurate mass measurement for confirmation of the molecular formula.
Instrumentation: An Agilent 6230B TOF mass spectrometer with an Agilent 1260 Infinity HPLC system is utilized.[5]
Table 4: HPLC-TOF Instrumental Parameters
| Parameter | Value | Reference |
| Column | Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 micron | [5] |
| Mobile Phase A | 0.1% formic acid and 1mM ammonium (B1175870) formate (B1220265) in water | [5] |
| Mobile Phase B | 0.1% formic acid in methanol | [5] |
| Gradient | Start at 5% B, to 40% B over 4 min, to 70% B over 2 min, to 100% B in 5 min, hold 1 min, then back to 5% B | [5] |
| Flow Rate | 1.0 mL/min | [5] |
| Injection Volume | 1 µL | [5] |
| Ion Source | Dual AJS ESI, positive ion scan mode | [5] |
| Mass Scan Range | 82 to 1000 amu | [5] |
Formulation
This compound is supplied as a crystalline solid.[1] Formulation for research purposes typically involves dissolution in a suitable solvent.
Table 5: Solubility of this compound
| Solvent | Solubility | Reference |
| DMF | 30 mg/mL | [1] |
| DMSO | 30 mg/mL | [1] |
| Ethanol | 10 mg/mL | [1] |
| PBS (pH 7.2) | 10 mg/mL | [1] |
For in vitro studies, stock solutions are typically prepared in organic solvents like DMSO or DMF and then diluted into aqueous buffers or cell culture media. For in vivo applications, formulation would require careful consideration of the chosen solvent's toxicity and the desired route of administration. A common approach for preclinical studies involves dissolving the compound in a vehicle such as a mixture of DMSO, polyethylene (B3416737) glycol, and saline. The stability of the compound in the chosen formulation should be assessed, with storage at -20°C recommended for long-term stability of at least 5 years.[1]
Biological Context and Signaling
As a derivative of amphetamine, this compound is expected to interact with monoamine systems in the central nervous system. Amphetamines are known to act as releasing agents of dopamine, norepinephrine, and serotonin (B10506) by targeting their respective transporters (DAT, NET, and SERT).
The diagram below illustrates a generalized workflow for the analytical characterization of this compound, from sample receipt to data analysis.
References
An In-depth Technical Guide to the Solubility of N-Benzyl-3,4-DMA Hydrochloride
This technical guide provides a comprehensive overview of the solubility of N-Benzyl-3,4-DMA hydrochloride in various common laboratory solvents. It is intended for researchers, scientists, and drug development professionals who require this information for experimental design, formulation development, and analytical testing.
Core Compound Information
This compound, also known as N-benzyl-3,4-Dimethoxyamphetamine, is an analytical reference standard categorized as an amphetamine.[1] It is supplied as a crystalline solid.[1][2]
-
IUPAC Name: N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine hydrochloride[3]
-
Molecular Formula: C₁₈H₂₃NO₂ • HCl[1]
-
Molecular Weight: 321.8 g/mol [1]
Quantitative Solubility Data
The solubility of this compound has been determined in several organic solvents and an aqueous buffer solution. The data is summarized in the table below.
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | 30[1][2] |
| Dimethyl sulfoxide (B87167) (DMSO) | 30[1][2] |
| Ethanol | 10[1][2] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 10[1][2] |
Experimental Protocol for Solubility Determination
A widely accepted and recommended method for determining the equilibrium solubility of a chemical compound is the shake-flask method.[4] This protocol provides a reliable approach to preparing a saturated solution and subsequently measuring the concentration of the dissolved solute.
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected solvent of interest
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification
Methodology:
-
Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass vial. The excess solid should be clearly visible to ensure that saturation is reached.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker within a temperature-controlled environment. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. To remove any undissolved microparticles, filter the solution through a syringe filter into a clean vial.
-
Quantification: Accurately dilute the filtered saturated solution with the solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.
-
Calculation: Calculate the original concentration of the saturated solution by taking into account the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the key steps of the shake-flask method for determining solubility.
Caption: Experimental workflow for the shake-flask solubility determination method.
References
N-Benzyl-3,4-DMA Hydrochloride: A Technical Guide for Research and Forensic Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyl-3,4-DMA hydrochloride is a substituted amphetamine derivative categorized as an analytical reference standard. This technical guide provides a comprehensive overview of its chemical and physical properties, analytical characterization, and potential applications in research and forensic science. While specific pharmacological data for this compound is limited, this document extrapolates potential activities based on structurally related N-benzyl-substituted phenethylamines. Detailed experimental protocols for its analysis and a plausible synthetic pathway are also presented.
Chemical and Physical Properties
This compound is the hydrochloride salt of N-benzyl-3,4-dimethoxyamphetamine. It is classified as an amphetamine and is primarily intended for use as an analytical reference standard in controlled laboratory settings.[1][2][3][4][5][6]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Formal Name | 3,4-dimethoxy-α-methyl-N-(phenylmethyl)-benzeneethanamine, monohydrochloride | [1] |
| Synonyms | N-benzyl-3,4-Dimethoxyamphetamine, NSC 27115 | [1][4][7] |
| CAS Number | 2980-07-6 | [1][4][7] |
| Molecular Formula | C₁₈H₂₃NO₂ • HCl | [1][4] |
| Formula Weight | 321.8 g/mol | [1][4] |
| Purity | ≥98% | [1][4] |
| Formulation | A crystalline solid | [1] |
| Melting Point | 179-180 °C | [6] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml | [1][4] |
| λmax | 231 nm | [1] |
| Storage | -20°C | [1][5] |
| Stability | ≥ 5 years | [1] |
Synthesis
While a specific synthesis for this compound has not been published, a plausible and common method for creating N-benzyl substituted phenethylamines is through reductive amination.[2][8] This process involves the reaction of 3,4-dimethoxyamphetamine (3,4-DMA) with benzaldehyde (B42025) to form an imine intermediate, which is then reduced to the secondary amine, N-Benzyl-3,4-DMA. The final step involves treatment with hydrochloric acid to form the hydrochloride salt.
Caption: Plausible synthesis pathway for this compound via reductive amination.
Analytical Characterization and Forensic Analysis
The identification and characterization of this compound in a forensic context rely on various analytical techniques. A monograph from the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) provides detailed methodologies.[7]
Table 2: Analytical Data for this compound
| Technique | Key Findings / Parameters |
| ¹H NMR | Spectrum available in D₂O at 400 MHz.[7] |
| GC-MS | Retention Time: 13.07 min. Key m/z fragments observed.[7] |
| FTIR | ATR (Diamond) spectrum available.[9] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy [7]
-
Sample Preparation: Dilute approximately 12 mg of the analyte in D₂O containing Trimethylsilylpropanoic acid (TSP) as a 0 ppm reference and maleic acid as a quantitative internal standard.
-
Instrument: 400 MHz NMR spectrometer.
-
Parameters:
-
Spectral width: At least -3 ppm to 13 ppm.
-
Pulse angle: 90°.
-
Delay between pulses: 45 seconds.
-
Gas Chromatography-Mass Spectrometry (GC-MS) [7]
-
Sample Preparation: Dilute the analyte to approximately 4 mg/mL in chloroform (B151607) (CHCl₃) followed by a base extraction.
-
Instrument: Agilent gas chromatograph with a mass selective detector (MSD).
-
Column: HP-5 MS (or equivalent), 30m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at 1.5 mL/min.
-
Temperatures:
-
Injector: 280°C.
-
MSD transfer line: 280°C.
-
MS Source: 230°C.
-
MS Quadrupole: 150°C.
-
-
Oven Program:
-
Initial temperature of 100°C for 1.0 min.
-
Ramp to 280°C at 12°C/min.
-
Hold at 280°C for 9.0 min.
-
-
Injection: 1 µL with a split ratio of 25:1.
-
MS Parameters:
-
Mass scan range: 30-550 amu.
-
Acquisition mode: Scan.
-
Caption: General analytical workflow for the identification of N-Benzyl-3,4-DMA in forensic laboratories.
Potential Pharmacology and Mechanism of Action (Inferred)
The parent compound, 3,4-Dimethoxyamphetamine (3,4-DMA), is a psychedelic drug with reported mescaline-like effects in humans.[10] It has a low affinity for the 5-HT₂A receptor. The addition of the N-benzyl group to the 3,4-DMA structure is likely to enhance its affinity for the 5-HT₂A receptor, potentially leading to more potent psychedelic effects.
Caption: Inferred signaling pathway of N-Benzyl-3,4-DMA via 5-HT₂A receptor activation.
Applications
Research Applications
As an analytical reference standard, this compound is crucial for:
-
Analytical Method Development: Used to develop and validate analytical methods for the detection and quantification of this compound in various matrices.
-
Pharmacological Research: Although its pharmacology is not well-defined, it can be used in in-vitro and in-vivo studies to investigate its binding affinity, efficacy, and potential psychoactive effects, particularly at serotonin (B10506) receptors.
-
Metabolism Studies: Can be used to study its metabolic fate in various biological systems.
Forensic Applications
In forensic science, this compound serves as a reference material for:
-
Identification of Seized Drugs: Enables the unambiguous identification of N-Benzyl-3,4-DMA in illicitly manufactured substances.[1]
-
Toxicology Screening: Used in the development of assays to detect its presence in biological samples in cases of suspected intoxication or overdose.
-
Isomer Differentiation: Crucial for distinguishing it from other positional isomers of N-benzyl-dimethoxyamphetamines, which may have different legal statuses and pharmacological effects.
Conclusion
This compound is a valuable analytical reference material for the research and forensic communities. While its pharmacological profile is not yet fully elucidated, its structural characteristics suggest a potential for psychoactive effects mediated by the serotonin 5-HT₂A receptor. The analytical data and protocols presented in this guide provide a solid foundation for its identification and further investigation. As with any novel psychoactive substance, further research is needed to fully understand its pharmacological and toxicological properties.
References
- 1. Forensic Chemistry of Substituted N-Benzylmethoxy (N-BOMe) Phenethylamines: Isomeric Designer Drugs Related to 25I-N-BOMe | National Institute of Justice [nij.ojp.gov]
- 2. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20110046416A1 - Process for preparation of benzphetamine and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 4. caymanchem.com [caymanchem.com]
- 5. N-benzyl-3,4-DMA (hydrochloride) - Labchem Catalog [labchem.com.my]
- 6. N-benzyl-3,4-DMA (hydrochloride) CAS#: 2980-07-6 [m.chemicalbook.com]
- 7. swgdrug.org [swgdrug.org]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Stimulatory effect of N-[4-[2-(dimethylamino)-ethoxy] benzyl]-3,4-dimethoxybenzamide hydrochloride (HSR-803) on normal and delayed gastrointestinal propulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Benzyl-3,4-DMA Hydrochloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Benzyl-3,4-DMA hydrochloride, a substituted amphetamine derivative. Due to the limited availability of specific pharmacological data for this exact compound in publicly accessible literature, this guide also incorporates data from closely related N-benzyl-substituted phenethylamines to offer a probable profile of its biological activity. This information is intended for research and forensic applications only.
Chemical Identity and Synonyms
This compound is an analytical reference standard categorized as a substituted amphetamine. Its chemical identity and various synonyms are crucial for accurate identification and literature searches.
Synonyms:
-
N-benzyl-3,4-Dimethoxyamphetamine hydrochloride[1]
-
NSC 27115[1]
-
3,4-dimethoxy-α-methyl-N-(phenylmethyl)-benzeneethanamine monohydrochloride (IUPAC)[1]
-
N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine hydrochloride[2]
Chemical Structure:
Physicochemical and Analytical Data
A summary of the known physicochemical properties and analytical methods for the identification of this compound is presented below.
| Property | Value | Reference |
| Appearance | White powder | [2] |
| Purity | ≥98% | [1] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml | [1] |
| UV max (nm) | Not determined | [2] |
| Melting Point (°C) | Not Determined | [2] |
Analytical Methodologies
Detailed analytical methods for the characterization of N-Benzyl-3,4-DMA are available, primarily through gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
Sample Preparation: Dilute analyte to ~4 mg/mL in CHCl₃; perform a base extraction.[2]
-
Instrument: Agilent gas chromatograph with a mass selective detector.[2]
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[2]
-
Carrier Gas: Helium at 1.5 mL/min.[2]
-
Temperatures:
-
Injector: 280°C
-
MSD transfer line: 280°C
-
MS Source: 230°C
-
MS Quad: 150°C[2]
-
-
Oven Program:
-
Initial temperature 100°C for 1.0 min.
-
Ramp to 280°C at 12°C/min.
-
Hold at 280°C for 9.0 min.[2]
-
-
Injection: 1 µL with a split ratio of 25:1.[2]
-
MS Parameters:
-
Mass scan range: 30-550 amu
-
Acquisition mode: Scan[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:
-
Sample Preparation: Dilute analyte to ~12 mg/mL in D₂O containing TSP for 0 ppm reference and maleic acid as a quantitative internal standard.[2]
-
Instrument: 400 MHz NMR spectrometer.[2]
-
Parameters:
-
Spectral width: At least -3 ppm to 13 ppm.
-
Pulse angle: 90°
-
Delay between pulses: 45 seconds[2]
-
Pharmacological Profile
While specific pharmacological data for this compound is scarce, the pharmacology of structurally related N-benzyl-substituted phenethylamines has been studied. The addition of an N-benzyl group to a phenethylamine (B48288) core is known to significantly increase affinity and functional activity at serotonin (B10506) 5-HT₂A receptors.[3][4] These compounds are potent agonists at these receptors, which is believed to mediate their psychoactive effects.[3][5][6]
Receptor and Transporter Binding Affinities (Proxy Data)
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC₅₀) of representative N-benzyl-2,5-dimethoxyphenethylamines at various G-protein coupled receptors (GPCRs) and monoamine transporters. This data, from Eshleman et al. (2018), can serve as a proxy to estimate the potential activity of this compound. It is crucial to note that these values are not for this compound itself but for structurally similar compounds.
Table 1: Serotonin Receptor Binding Affinities (Ki, nM) and Functional Potencies (EC₅₀, nM) of Structurally Related Compounds
| Compound | 5-HT₂A Ki | 5-HT₂A EC₅₀ | 5-HT₂C Ki | 5-HT₂C EC₅₀ | 5-HT₁A Ki | 5-HT₂B Ki |
| 25D-NBOMe | 0.3 ± 0.1 | 0.4 ± 0.1 | 1.1 ± 0.2 | 0.2 ± 0.1 | >10,000 | 110 ± 10 |
| 25E-NBOMe | 0.4 ± 0.1 | 0.3 ± 0.1 | 1.4 ± 0.2 | 0.2 ± 0.1 | >10,000 | 120 ± 20 |
| 25H-NBOMe | 11 ± 1 | 24 ± 3 | 24 ± 3 | 12 ± 2 | >10,000 | 410 ± 50 |
| 25I-NBOH | 0.5 ± 0.1 | 0.2 ± 0.1 | 2.1 ± 0.3 | 0.3 ± 0.1 | >10,000 | 150 ± 20 |
| 25N-NBOMe | 0.8 ± 0.1 | 0.6 ± 0.1 | 2.9 ± 0.4 | 0.4 ± 0.1 | >10,000 | 180 ± 30 |
Data from Eshleman et al. (2018). Biochemical Pharmacology, 158, 27-34.
Table 2: Monoamine Transporter Binding Affinities (Ki, nM) and Functional Potencies (IC₅₀, nM) of Structurally Related Compounds
| Compound | DAT Ki | DAT IC₅₀ | SERT Ki | SERT IC₅₀ | NET Ki | NET IC₅₀ |
| 25D-NBOMe | >10,000 | >10,000 | 1,200 ± 200 | 1,500 ± 300 | 1,800 ± 300 | 2,200 ± 400 |
| 25E-NBOMe | >10,000 | >10,000 | 1,500 ± 300 | 1,900 ± 400 | 2,100 ± 400 | 2,600 ± 500 |
| 25H-NBOMe | >10,000 | >10,000 | 2,500 ± 500 | 3,100 ± 600 | 3,500 ± 700 | 4,300 ± 900 |
| 25I-NBOH | >10,000 | >10,000 | 1,800 ± 300 | 2,200 ± 400 | 2,500 ± 500 | 3,100 ± 600 |
| 25N-NBOMe | >10,000 | >10,000 | 1,400 ± 200 | 1,700 ± 300 | 2,000 ± 400 | 2,500 ± 500 |
Data from Eshleman et al. (2018). Biochemical Pharmacology, 158, 27-34.
Potential Signaling Pathways
Amphetamine and its derivatives are known to interact with several key signaling pathways. The primary mechanism of action for many psychoactive phenethylamines involves agonism at serotonin 5-HT₂A receptors, which are Gq/G₁₁-coupled.[4] Additionally, amphetamines can act as agonists at the intracellular Trace Amine-Associated Receptor 1 (TAAR1), which can couple to both Gαs and Gα₁₃ proteins.
5-HT₂A Receptor Signaling Pathway
Caption: 5-HT₂A Receptor Signaling Cascade.
TAAR1 Signaling Pathway
Caption: TAAR1 Dual Signaling Pathways.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound. These are generalized protocols based on standard practices for similar compounds.
Radioligand Receptor Binding Assay (General Protocol)
This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., 5-HT₂A).
-
Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT₂A).
-
Test compound (this compound).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Monoamine Transporter Uptake Assay (General Protocol)
This protocol measures the ability of a test compound to inhibit the reuptake of neurotransmitters by their respective transporters (DAT, SERT, NET).
-
Materials:
-
Cells stably expressing the target transporter (e.g., HEK293-DAT).
-
Radiolabeled neurotransmitter (e.g., [³H]dopamine).
-
Test compound (this compound).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
96-well cell culture plates.
-
Scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with various concentrations of the test compound or buffer.
-
Initiate uptake by adding the radiolabeled neurotransmitter.
-
Incubate for a short period at a controlled temperature (e.g., room temperature or 37°C).
-
Terminate uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and quantify the amount of radiolabel taken up using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC₅₀ value for the inhibition of neurotransmitter uptake by non-linear regression analysis of the concentration-response curve.
-
Synthesis
The most common method for the synthesis of N-benzylphenethylamines is reductive amination.[4]
General Reductive Amination Protocol:
-
Materials:
-
3,4-Dimethoxyamphetamine (or its hydrochloride salt).
-
A reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation).
-
An appropriate solvent (e.g., dichloromethane, methanol).
-
-
Procedure:
-
Dissolve the 3,4-dimethoxyamphetamine in the chosen solvent.
-
Add benzaldehyde to the solution.
-
If using a chemical reducing agent, add it portion-wise to the reaction mixture. If using catalytic hydrogenation, add a catalyst (e.g., Pd/C) and place the reaction under a hydrogen atmosphere.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction by quenching any remaining reducing agent, followed by extraction and purification (e.g., column chromatography or crystallization of the hydrochloride salt).
-
Logical Workflow for Compound Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel psychoactive compound like this compound.
Caption: Preclinical Evaluation Workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. swgdrug.org [swgdrug.org]
- 3. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: High potency agonists at 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
N-Benzyl-3,4-DMA hydrochloride stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of N-Benzyl-3,4-DMA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-3,4-dimethoxyamphetamine hydrochloride (N-Benzyl-3,4-DMA HCl) is an analytical reference standard classified as an amphetamine derivative.[1] Its chemical formula is C₁₈H₂₃NO₂ • HCl, with a molecular weight of 321.8 g/mol .[1] As with any reference material, ensuring its stability and integrity through proper storage and handling is paramount for accurate and reproducible experimental results. This guide provides a comprehensive overview of the known stability and recommended storage conditions for this compound, based on currently available data.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value | Reference |
| Synonyms | N-benzyl-3,4-Dimethoxyamphetamine, NSC 27115 | [1] |
| CAS Number | 2980-07-6 | [1] |
| Formulation | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| Melting Point | 179-180 °C | [2] |
| Solubility | DMF: 30 mg/mlDMSO: 30 mg/mlEthanol: 10 mg/mlPBS (pH 7.2): 10 mg/ml | [1][2] |
Stability Profile and Storage Conditions
This compound is a stable compound when stored under appropriate conditions. The available data indicates that the compound shows no decomposition when used according to specifications.[3]
Recommended Storage
For long-term storage, this compound should be kept at -20°C.[1][4] Under these conditions, the material is stable for at least five years.[1] The product is typically shipped at room temperature in the continental United States, with potential variations for international shipping.[1][5]
Summary of Storage and Stability Data
| Parameter | Recommendation/Data | Reference |
| Storage Temperature | -20°C | [1][4] |
| Long-term Stability | ≥ 5 years (at -20°C) | [1] |
| Shipping Temperature | Room temperature (may vary by location) | [1][5] |
| Chemical Stability | No decomposition if used according to specifications | [3] |
| Incompatible Materials | No specific incompatibilities listed. Avoid strong oxidizing agents as a general precaution. | [3] |
| Hazardous Decomposition | No dangerous decomposition products are known. | [3] |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been detailed in the available literature, information on the degradation of similar benzylamine (B48309) compounds can offer insights into potential vulnerabilities. Studies on benzylamines have shown that they can degrade via oxidation. For instance, during chlorination, the degradation pathway involves the formation of an imine intermediate, followed by hydrolysis to yield an aldehyde and a lower-order amine.[6]
Based on this, a plausible, though hypothetical, degradation pathway for this compound could involve the oxidation of the benzylic amine.
Caption: A potential oxidative degradation pathway for this compound.
Experimental Protocols for Stability Assessment
To formally assess the stability of this compound, a comprehensive stability-indicating method should be developed and validated. The following outlines a representative experimental protocol using High-Performance Liquid Chromatography (HPLC), a common technique for such studies.
Protocol: HPLC-UV Stability Study
1. Objective: To evaluate the stability of this compound under various stress conditions (e.g., heat, light, humidity) over time.
2. Materials and Methods:
-
Reference Standard: this compound of known purity.
-
Instrumentation: HPLC system with a UV detector, such as an Agilent 1260 Infinity HPLC with a diode array detector.[7]
-
Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm).[7]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B129727) (B).[7]
-
Forced Degradation Conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours.
-
Photolytic: Exposure to UV light (254 nm) for 24 hours.
-
3. Experimental Workflow:
Caption: Workflow for an HPLC-based forced degradation study.
4. Data Analysis:
-
The percentage of degradation is calculated by comparing the peak area of the parent compound in stressed samples to that of an unstressed control.
-
The appearance of new peaks in the chromatograms of stressed samples indicates the formation of degradation products.
-
Peak purity analysis should be performed to ensure that the parent peak is not co-eluting with any degradants.
Other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for stability testing, particularly for identifying volatile degradants.[7][8]
Conclusion and Recommendations
This compound is a stable compound with a long shelf-life when stored under the recommended conditions. To ensure its integrity for research and forensic applications, the following best practices should be observed:
-
Long-term Storage: Store the crystalline solid at -20°C in a tightly sealed container.
-
Handling: Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
By adhering to these guidelines, researchers, scientists, and drug development professionals can be confident in the quality and reliability of this compound in their analytical and research workflows.
References
- 1. caymanchem.com [caymanchem.com]
- 2. N-benzyl-3,4-DMA (hydrochloride) CAS#: 2980-07-6 [m.chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. N-benzyl-3,4-DMA (hydrochloride) - Labchem Catalog [labchem.com.my]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 7. policija.si [policija.si]
- 8. swgdrug.org [swgdrug.org]
Biological activity of N-benzyl-2-phenylethylamine derivatives
An In-depth Technical Guide on the Biological Activity of N-benzyl-2-phenylethylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-2-phenylethylamine (NBPEA) derivatives, a class of synthetic compounds, have garnered significant attention in neuroscience and pharmacology. The addition of an N-benzyl group to the core phenethylamine (B48288) structure dramatically alters the pharmacological profile, leading to compounds with exceptionally high potency and affinity for specific neurotransmitter receptors.[1][2] This modification, particularly the introduction of an N-(2-methoxybenzyl) group, can increase binding affinity and functional activity by orders of magnitude compared to the parent phenethylamine analogues (e.g., the 2C-x series).[1][3][4] These compounds, often referred to as "NBOMes," serve as powerful tools for studying the serotonergic system and represent a key area of interest for therapeutic agent development and toxicological research.[2][5] This guide provides a comprehensive overview of their biological activity, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.
Core Pharmacological Effects: The Serotonergic System
The primary neurochemical effect of most NBPEA derivatives is their potent agonism at the serotonin (B10506) 5-HT2A receptor, a G-protein coupled receptor (GPCR) that is the main target for classic psychedelic compounds.[2][5] This high-affinity interaction is believed to mediate the profound psychoactive effects associated with these substances.[1] Upon binding, NBPEA derivatives activate the Gq/G11 protein, which in turn stimulates phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), initiating a cascade of downstream cellular effects.[2]
Beyond the 5-HT2A receptor, these derivatives often exhibit a complex pharmacological profile, interacting with other serotonin receptor subtypes like 5-HT2C, adrenergic receptors, and, to a lesser extent, monoamine transporters.[1][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Pharmacology of N-Benzyl-3,4-DMA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for research and informational purposes only. N-Benzyl-3,4-DMA hydrochloride is a research chemical and is not intended for human or veterinary use.
Introduction
N-Benzyl-3,4-dimethoxyamphetamine (N-Benzyl-3,4-DMA) hydrochloride is a substituted amphetamine derivative.[1][2][3] Structurally, it is characterized by a dimethoxylated phenyl ring, a propane-2-amine backbone, and an N-benzyl substitution. This compound is categorized as an analytical reference standard and is intended for research and forensic applications.[2] While comprehensive pharmacological data for this compound is not extensively available in peer-reviewed literature, its structural similarity to other N-benzyl-substituted phenethylamines and amphetamines suggests potential interactions with monoaminergic systems, particularly serotonin (B10506) and dopamine (B1211576) pathways.
This guide provides an overview of the known information regarding this compound and outlines detailed experimental protocols for its pharmacological evaluation based on methodologies used for analogous compounds.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine hydrochloride | [3] |
| Synonyms | N-benzyl-3,4-dimethoxyamphetamine, NSC 27115 | [2][3] |
| Molecular Formula | C₁₈H₂₃NO₂ • HCl | [2] |
| Molecular Weight | 321.8 g/mol | [2] |
| Appearance | Crystalline solid / White powder | [2][3] |
| Purity | ≥98% | [2] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml | [2] |
| Storage | -20°C | [2] |
| CAS Number | 2980-07-6 | [2][3] |
Pharmacological Profile (Hypothesized)
Direct pharmacological data for this compound is scarce. However, based on the pharmacology of structurally related compounds, a hypothesized pharmacological profile can be constructed.
Mechanism of Action (Hypothesized)
The N-benzyl substitution on phenethylamine (B48288) and amphetamine scaffolds is known to significantly enhance potency at serotonin 5-HT₂A receptors.[4][5][6][7] N-benzylphenethylamines, often referred to as "NBOMes," are potent agonists at these receptors, which are responsible for the psychedelic effects of many hallucinogens.[5]
Furthermore, the amphetamine core of N-Benzyl-3,4-DMA suggests potential activity at monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET). Amphetamine and its derivatives are known to act as releasing agents and/or reuptake inhibitors at these transporters. A study on the related compound N-benzylamphetamine (NBNA) demonstrated rewarding and reinforcing effects in rodents, which were associated with an increase in the expression of striatal D1 dopamine receptor genes.[8]
Therefore, it is hypothesized that this compound may act as a potent agonist at 5-HT₂A receptors and may also interact with monoamine transporters.
Quantitative Pharmacological Data
As of the latest literature review, specific quantitative data on the receptor binding affinity and functional activity of this compound at various targets are not available. The following tables are provided as a template for the presentation of such data once it becomes available through experimental investigation.
Table 2: Hypothesized Receptor and Transporter Binding Affinity Profile of this compound (Data Not Available)
| Target | Radioligand | Kᵢ (nM) |
| Serotonin 5-HT₂A Receptor | [³H]Ketanserin | Data Not Available |
| Serotonin 5-HT₂C Receptor | [³H]Mesulergine | Data Not Available |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Data Not Available |
| Serotonin Transporter (SERT) | [³H]Citalopram | Data Not Available |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Data Not Available |
| Dopamine D₁ Receptor | [³H]SCH 23390 | Data Not Available |
| Dopamine D₂ Receptor | [³H]Raclopride | Data Not Available |
Table 3: Hypothesized Functional Activity Profile of this compound (Data Not Available)
| Assay | Target | EC₅₀ / IC₅₀ (nM) | Eₘₐₓ (%) |
| Inositol Phosphate Accumulation | 5-HT₂A Receptor | Data Not Available | Data Not Available |
| Calcium Mobilization | 5-HT₂A Receptor | Data Not Available | Data Not Available |
| [³H]Dopamine Uptake Inhibition | Dopamine Transporter | Data Not Available | Data Not Available |
| [³H]Serotonin Uptake Inhibition | Serotonin Transporter | Data Not Available | Data Not Available |
| [³H]Norepinephrine Uptake Inhibition | Norepinephrine Transporter | Data Not Available | Data Not Available |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the pharmacology of this compound, based on established protocols for similar compounds.
Radioligand Binding Assays for Monoamine Transporters
This protocol is adapted from methodologies used for characterizing the binding of ligands to the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[9][10][11]
Objective: To determine the binding affinity (Kᵢ) of this compound for human monoamine transporters.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET.
-
Membrane preparation from the above cells.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).
-
Non-specific binding inhibitors: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4, ice-cold.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
Cell harvester.
Procedure:
-
Membrane Preparation: Homogenize transporter-expressing HEK293 cells in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of the respective non-specific binding inhibitor (10 µM final concentration), 50 µL of radioligand, and 100 µL of membrane preparation.
-
Displacement: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the specific binding as a function of the logarithm of the competitor concentration. Determine the IC₅₀ value using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
In Vitro Functional Assay: Monoamine Uptake Inhibition
This protocol describes a method to assess the functional activity of this compound as a potential inhibitor of monoamine uptake.[10][12]
Objective: To determine the potency (IC₅₀) of this compound to inhibit the uptake of dopamine, serotonin, and norepinephrine by their respective transporters.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET, plated in 96-well plates.
-
Radiolabeled substrates: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.
-
Uptake buffer: Krebs-Henseleit buffer (KHB).
-
Non-specific uptake inhibitors: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).
-
Lysis buffer: 1% SDS.
-
Scintillation counter.
Procedure:
-
Cell Culture: Plate the transporter-expressing HEK293 cells in 96-well plates and grow to confluence.
-
Assay:
-
Wash the cells with KHB.
-
Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor for 10-20 minutes at room temperature.
-
Add the respective [³H]-labeled substrate and incubate for a short period (e.g., 1-5 minutes) at room temperature.
-
To determine non-specific uptake, incubate a set of wells with the respective non-specific uptake inhibitor.
-
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold KHB. Lyse the cells with lysis buffer.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition of specific uptake as a function of the logarithm of the this compound concentration. Determine the IC₅₀ value using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate hypothesized signaling pathways and experimental workflows for the pharmacological characterization of this compound.
Conclusion
This compound is a research compound with a chemical structure that suggests potential activity at key targets within the central nervous system, particularly serotonin 5-HT₂A receptors and monoamine transporters. While direct experimental evidence for its pharmacological profile is currently lacking in the public domain, this guide provides a framework for its investigation by outlining detailed experimental protocols and hypothesized mechanisms of action. Further research is necessary to fully elucidate the binding affinities, functional activities, and signaling pathways modulated by this compound, which will be crucial for understanding its potential pharmacological effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. swgdrug.org [swgdrug.org]
- 4. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the Abuse Potential of Novel Amphetamine Derivatives with Modifications on the Amine (NBNA) and Phenyl (EDA, PMEA, 2-APN) Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
N-Benzyl-3,4-DMA Hydrochloride: A Technical Analysis of Potential Psychoactive Effects
Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information contained herein is for educational and scientific purposes only. N-Benzyl-3,4-DMA hydrochloride is a research chemical, and its pharmacological and toxicological properties in humans have not been established. This guide is not an endorsement of its use.
Introduction
N-Benzyl-3,4-dimethoxyamphetamine (N-Benzyl-3,4-DMA) hydrochloride is a derivative of the psychedelic phenethylamine (B48288), 3,4-dimethoxyamphetamine (3,4-DMA). The addition of an N-benzyl group to the amine of phenethylamines and amphetamines is a structural modification known to significantly alter their pharmacological profile, most notably at serotonin (B10506) receptors. This technical guide provides a comprehensive analysis of the potential psychoactive effects of this compound based on the established structure-activity relationships (SAR) of N-benzylated phenethylamines and the known properties of its parent compound, 3,4-DMA.
Core Neurochemical Concepts: The Impact of N-Benzylation
The primary mechanism of action for many psychedelic phenethylamines is agonism at the serotonin 2A receptor (5-HT2A). The addition of a benzyl (B1604629) group to the nitrogen atom of these molecules has been consistently shown to dramatically increase their binding affinity and functional potency at this receptor. This enhancement is a cornerstone of the pharmacology of the "NBOMe" class of psychedelics, which are N-(2-methoxybenzyl) derivatives of 2,5-dimethoxy-substituted phenethylamines.[1][2][3][4][5] While N-Benzyl-3,4-DMA does not have the 2,5-dimethoxy substitution pattern characteristic of the most well-studied N-benzylated phenethylamines, the principle of enhanced 5-HT2A affinity through N-benzylation is expected to apply.
The parent compound, 3,4-DMA, is a known psychedelic agent, though it is significantly less potent than other dimethoxyamphetamines like 2,5-DMA.[6] Human administration of 3,4-DMA has been reported to produce mescaline-like effects.[6] Its affinity for the 5-HT2A receptor is relatively low, suggesting that higher doses are required to elicit psychoactive effects.[6] N-benzylation of 3,4-DMA is hypothesized to substantially increase its 5-HT2A receptor affinity, and therefore, its potency as a psychedelic.
Quantitative Pharmacological Data
Table 1: Comparative Receptor Binding Affinities (Ki, nM) at the 5-HT2A Receptor
| Compound | Phenethylamine Core | N-Substitution | 5-HT2A Ki (nM) | Reference |
| 3,4-DMA | 3,4-dimethoxyamphetamine | None | 43,300 | [6] |
| 2C-I | 2,5-dimethoxy-4-iodophenethylamine | None | 130 | [3] |
| 25I-NBOMe | 2,5-dimethoxy-4-iodophenethylamine | 2-methoxybenzyl | 0.044 | [3] |
| 2C-B | 2,5-dimethoxy-4-bromophenethylamine | None | 49 | [2] |
| 25B-NBOMe | 2,5-dimethoxy-4-bromophenethylamine | 2-methoxybenzyl | 0.28 | [2] |
Note: Lower Ki values indicate higher binding affinity.
The data in Table 1 clearly illustrates the profound increase in 5-HT2A receptor affinity conferred by N-(2-methoxybenzyl) substitution on 2,5-dimethoxy-phenethylamines. It is plausible that a similar, albeit not identical, increase in affinity would be observed with N-benzyl substitution on the 3,4-dimethoxyamphetamine core.
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the pharmacological profile of novel psychoactive compounds, based on protocols described for related N-benzyl phenethylamines.[3][7]
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human 5-HT2A receptor are cultured in appropriate media.
-
Membrane Preparation: Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.
-
Binding Reaction: Cell membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H]ketanserin for the 5-HT2A receptor) and varying concentrations of the test compound (this compound).
-
Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assay (e.g., Inositol (B14025) Phosphate Accumulation)
This assay measures the functional potency (EC50) and efficacy (Emax) of a compound as an agonist at a Gq-coupled receptor like 5-HT2A.
-
Cell Culture: HEK-293 cells expressing the human 5-HT2A receptor are cultured in 96-well plates.
-
Labeling: Cells are incubated with [3H]myo-inositol to label the cellular phosphoinositide pools.
-
Compound Stimulation: Cells are washed and then stimulated with varying concentrations of the test compound in the presence of LiCl (to inhibit inositol monophosphatase).
-
Extraction and Quantification: The reaction is stopped, and the accumulated [3H]inositol phosphates are separated from other radioactive species using anion-exchange chromatography. The amount of [3H]inositol phosphates is quantified by liquid scintillation counting.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) of the test compound.
Signaling Pathways and Experimental Workflows
The anticipated primary signaling pathway for this compound and a typical experimental workflow for its evaluation are depicted below.
Caption: 5-HT2A Receptor Gq-PLC Signaling Pathway.
Caption: General Experimental Workflow for Psychoactive Drug Evaluation.
Predicted Psychoactive Effects and Pharmacological Profile
Based on the available data for related compounds, the following psychoactive effects and pharmacological properties can be predicted for this compound:
-
Primary Psychoactive Effect: Potent psychedelic effects mediated by strong agonism at the 5-HT2A receptor. The subjective experience is likely to be dose-dependent and may include visual and auditory hallucinations, altered thought processes, and changes in perception of self and reality.
-
Potency: The potency is expected to be significantly higher than that of 3,4-DMA. Given the several orders of magnitude increase in potency seen with other N-benzylated phenethylamines, it is possible that N-Benzyl-3,4-DMA could be active at the sub-milligram to low milligram dosage range.
-
Duration of Action: The duration of effects is difficult to predict without pharmacokinetic data. However, N-benzylated phenethylamines are generally reported to have a longer duration of action than their parent compounds.
-
Receptor Selectivity: While a high affinity for the 5-HT2A receptor is expected, N-Benzyl-3,4-DMA may also exhibit significant affinity for other serotonin receptors, such as 5-HT2C, which could modulate its overall psychoactive profile.[1][2]
-
Potential for Toxicity: N-benzylated phenethylamines, particularly the NBOMe series, have been associated with significant toxicity, including seizures, hyperthermia, and vasoconstriction, leading to fatalities in some cases.[5] Therefore, N-Benzyl-3,4-DMA should be considered to have a high potential for toxicity until proven otherwise.
Conclusion
This compound is a psychoactive compound of interest due to the well-established principle that N-benzylation dramatically enhances the potency of phenethylamine psychedelics. While direct experimental data on its psychoactive effects in humans is absent, a strong inference can be made from the known properties of its parent compound, 3,4-DMA, and the extensive structure-activity relationship data for the broader class of N-benzyl phenethylamines. It is predicted to be a potent psychedelic with a primary mechanism of action involving agonism at the 5-HT2A receptor. Further research, including in vitro receptor binding and functional assays, followed by in vivo studies in animal models, is necessary to fully characterize the pharmacological and toxicological profile of this compound.
References
- 1. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,4-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
In Vitro Metabolism of Amphetamine Derivatives: A Technical Guide for Researchers
Introduction
Amphetamine and its derivatives, including methamphetamine and 3,4-methylenedioxymethamphetamine (MDMA), are a class of synthetic stimulants with both therapeutic applications and a high potential for abuse. Understanding their metabolic fate is crucial for drug development, clinical toxicology, and forensic science. In vitro metabolism studies serve as a foundational screening mechanism, providing critical data on metabolic pathways, the enzymes responsible, and potential drug-drug interactions before moving to in vivo testing.[1]
This guide offers an in-depth overview of the core principles and methodologies for studying the in vitro metabolism of key amphetamine derivatives. It is designed for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data summaries, and visual representations of metabolic and experimental workflows. The primary focus is on hepatic metabolism mediated by the Cytochrome P450 (CYP) superfamily of enzymes, which are the main drivers of Phase I metabolism for these compounds.[2]
Key Metabolic Pathways of Amphetamine Derivatives
The biotransformation of amphetamine derivatives is primarily governed by a few key enzymatic reactions. The specific pathway and its dominant enzymes can vary significantly based on the structure of the derivative.
Primary Metabolic Reactions:
-
Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring, most commonly at the para (4) position. This reaction is heavily catalyzed by CYP2D6.[3][4]
-
N-Dealkylation: The removal of an alkyl group from the nitrogen atom. For example, methamphetamine is N-demethylated to its primary metabolite, amphetamine.[3][5]
-
Aliphatic Hydroxylation: The addition of a hydroxyl group to the alkyl side chain.[3]
-
Oxidative Deamination: The removal of the amino group, leading to the formation of a ketone (e.g., phenylacetone).[4][6]
-
O-Demethylenation: A specific reaction for methylenedioxy-substituted derivatives like MDMA and MDA, where the methylenedioxy bridge is cleaved to form catechols. This is a critical step in the formation of potentially neurotoxic metabolites and is mediated by enzymes such as CYP2D6 and CYP3A4.[7][8][9]
Amphetamine and Methamphetamine
Amphetamine metabolism is defined by aromatic hydroxylation, aliphatic hydroxylation, and N-dealkylation.[3] The enzyme CYP2D6 is a key player in the formation of 4-hydroxyamphetamine.[3][10] For methamphetamine, the two major metabolic routes are aromatic hydroxylation to form p-hydroxymethamphetamine (pOH-MA) and N-demethylation to form amphetamine, both of which are primarily catalyzed by CYP2D6.[5][11] The resulting amphetamine can then undergo further metabolism.[5]
MDMA (Ecstasy) and MDA
The metabolism of MDMA is more complex and involves two principal Phase I routes.[8] The first is N-dealkylation to its active metabolite, 3,4-methylenedioxyamphetamine (MDA), a reaction catalyzed mainly by CYP1A2, CYP2B6, and CYP2C19.[8][12] The second, and highly significant, route is the O-demethylenation of the methylenedioxy ring to form 3,4-dihydroxymethamphetamine (HHMA).[8] This reaction is predominantly mediated by CYP2D6, with contributions from CYP3A4 and CYP2C19.[8][12] MDA itself is also a substrate for demethylenation by CYP2D6 and CYP3A4, forming 3,4-dihydroxyamphetamine (HHA).[9]
In Vitro Experimental Systems & Protocols
A variety of in vitro models are available to study hepatic drug metabolism, each with distinct advantages.[13]
-
Human Liver Microsomes (HLMs): As a subcellular fraction of the liver, HLMs are rich in CYP enzymes and are the most common model for studying Phase I metabolism.[1][13] They are cost-effective, easy to use in high-throughput formats, and can be stored for long periods at -80°C with minimal loss of activity.[1][14]
-
Recombinant CYPs (rCYPs): These are individual human CYP enzymes expressed in cell lines (e.g., insect or bacterial cells).[1] They are essential for reaction phenotyping—that is, definitively identifying which specific CYP isoform is responsible for a particular metabolic reaction.[7][15]
-
Hepatocytes: These are intact liver cells that contain a full complement of Phase I and Phase II enzymes, as well as transporters.[13] While considered the "gold standard" for their physiological relevance, their use is limited by availability, cost, and donor variability.[13]
-
S9 Fraction: This is the supernatant from a 9000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes.[2]
Experimental Protocol: Microsomal Stability Assay
This assay is a cornerstone of in vitro metabolism studies, designed to determine the rate at which a compound is metabolized by liver enzymes.
Objective: To measure the intrinsic clearance (Clint) and half-life (t1/2) of an amphetamine derivative in the presence of human liver microsomes.
Materials:
-
Test Compound (Amphetamine derivative)
-
Pooled Human Liver Microsomes (e.g., 0.5 mg/mL final concentration)[1]
-
Phosphate (B84403) Buffer (100 mM, pH 7.4)[16]
-
Magnesium Chloride (MgCl2, 3.3 mM final concentration)[16]
-
NADPH-Regenerating System:
-
Internal Standard (IS) in quenching solution (e.g., cold acetonitrile)
-
Incubator/Water Bath (37°C)
-
Centrifuge
-
LC-MS/MS System
Methodology:
-
Preparation: Prepare a master mix of the incubation medium containing phosphate buffer, MgCl2, and the microsomal protein. Pre-warm this mixture at 37°C.
-
Initiation: To separate tubes for each time point (e.g., 0, 5, 15, 30, 60 minutes), add the test compound (e.g., 1-10 µM final concentration).[14] Initiate the metabolic reaction by adding the NADPH-regenerating system. The '0 min' time point is stopped immediately by adding the quenching solution before adding the NADPH system.
-
Incubation: Incubate the reaction tubes at 37°C, typically with shaking.[16]
-
Termination: At each designated time point, stop the reaction by adding a sufficient volume (e.g., 4 volumes) of cold acetonitrile (B52724) containing the internal standard.[16] This step simultaneously halts enzymatic activity and begins the protein precipitation process.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 5500 rpm for 5 minutes) to pellet the precipitated microsomal proteins.[16]
-
Analysis: Transfer the supernatant to a new plate or vials for analysis. Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[16]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance.
Experimental Protocol: Reaction Phenotyping with Recombinant CYPs
Objective: To identify the specific CYP450 isoform(s) responsible for the metabolism of an amphetamine derivative.
Materials:
-
Test Compound
-
A panel of individual human recombinant CYP enzymes (e.g., CYP1A2, 2A6, 2B6, 2C9, 2C19, 2D6, 3A4, etc.)[7]
-
Control microsomes (from the same expression system, lacking the CYP enzyme)
-
Incubation buffer, MgCl2, and NADPH-regenerating system as described above
-
LC-MS/MS system capable of detecting and quantifying the expected metabolites
Methodology:
-
Setup: For each CYP isoform to be tested, set up a separate incubation. Include a negative control using microsomes from the expression system that do not contain an active CYP enzyme.
-
Incubation: Incubate the test compound (at a single, fixed concentration) with each individual rCYP preparation (e.g., 50 pmol/mL) and the necessary cofactors at 37°C for a fixed time (e.g., 30-60 minutes).[1][7]
-
Termination & Sample Prep: Stop the reactions and process the samples as described in the microsomal stability assay (quenching, centrifugation).
-
Analysis: Analyze the samples using LC-MS/MS to measure the amount of metabolite(s) formed in each incubation.
-
Interpretation: The formation of a metabolite in the presence of a specific rCYP, which is absent or significantly lower in the negative control, confirms that the isoform is capable of catalyzing that reaction. The relative amounts of metabolite formed by each isoform can indicate their respective contributions.
Quantitative Metabolic Data
Quantitative data from in vitro experiments, such as enzyme kinetics and inhibition constants, are vital for predicting in vivo behavior.
Table 1: Enzyme Kinetics for Methamphetamine Metabolism by CYP2D6
This table summarizes the Michaelis-Menten constants for the primary metabolic pathways of methamphetamine catalyzed by recombinant human CYP2D6. Lower Km values indicate a higher affinity of the enzyme for the substrate.
| Metabolic Pathway | Substrate | Enzyme | Km (µmol/L) | Vmax (pmol/min/pmol P450) | Citation |
| N-demethylation | Methamphetamine | CYP2D6 | 30 | 5.8 | [11] |
| p-hydroxylation | Methamphetamine | CYP2D6 | 70 | 0.45 | [11] |
Table 2: Relative Contributions of CYP Isoforms to MDMA Metabolism
This table shows the primary CYP enzymes involved in the two main metabolic pathways of MDMA. Note that while CYP2D6 is highly efficient, the high abundance of CYP3A4 in the human liver makes its contribution significant.[8]
| Metabolic Pathway | Product | Primary Contributing CYP Isoforms | Citation |
| N-demethylation | MDA | CYP1A2, CYP2B6, CYP2C19 | [8][12] |
| O-demethylenation | HHMA | CYP2D6, CYP3A4, CYP2C19 | [8][12] |
Table 3: Inhibition Constants (Ki) for CYP2D6
Many amphetamine derivatives act as competitive inhibitors of CYP2D6, which can lead to drug-drug interactions. Lower Ki values indicate more potent inhibition.
| Compound | CYP2D6 Ki (µM) | Citation |
| Amphetamine | 26.5 | [17] |
| Methamphetamine | 25 | [17] |
| MDA | 1.8 | [17] |
| MDMA | 0.6 | [17] |
| p-Methoxyamphetamine (PMA) | 11.5 | [17] |
Analytical Methodologies
The accurate identification and quantification of amphetamine derivatives and their metabolites are critical for successful in vitro studies.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard analytical technique.[18] HPLC separates the compounds in the sample mixture, which are then ionized and detected by a tandem mass spectrometer.[19] This method offers exceptional sensitivity and selectivity, allowing for the detection of metabolites at very low concentrations (ng/mL levels).[18][19]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and reliable technique, GC-MS is also widely used.[20] It often requires a chemical derivatization step to make the amphetamine compounds more volatile and improve their chromatographic properties.[20][21]
-
Chiral Separation: Amphetamine and many of its derivatives are chiral molecules, existing as (S)- and (R)-enantiomers.[22] These enantiomers can exhibit different metabolic rates and pharmacological activities.[4][22] Therefore, specialized chiral chromatography columns or derivatizing agents are necessary to separate and quantify each enantiomer individually, which is crucial for a complete metabolic profile.[23]
Conclusion
The in vitro metabolism of amphetamine derivatives is a complex process dominated by the action of CYP450 enzymes, particularly the polymorphic CYP2D6. A systematic approach using tools like human liver microsomes and recombinant enzymes allows researchers to elucidate metabolic pathways, identify key enzymes, and quantify reaction kinetics. This foundational knowledge is indispensable for predicting a drug's pharmacokinetic profile, assessing its potential for toxicity, and understanding mechanisms of drug-drug interactions. The protocols and data presented in this guide provide a framework for conducting robust and informative in vitro studies essential for both preclinical drug development and advanced toxicological research.
References
- 1. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselectivity in the human metabolism of methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Investigations on the human hepatic cytochrome P450 isozymes involved in the metabolism of 3,4-methylenedioxy-amphetamine (MDA) and benzodioxolyl-butanamine (BDB) enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. scielo.br [scielo.br]
- 13. dls.com [dls.com]
- 14. researchgate.net [researchgate.net]
- 15. Involvement of CYP2D6 in the in vitro metabolism of amphetamine, two N-alkylamphetamines and their 4-methoxylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. Interactions of amphetamine analogs with human liver CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Amphetamines analysis in wastewaters - method performance of solid phase extraction - higher performance liquid chromatography mass spectrometry techniques (SPE-HPLC MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Routine analysis of amphetamine and methamphetamine in biological materials by gas chromatography-mass spectrometry and on-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs [restek.com]
Methodological & Application
Application Notes and Protocols for the GC-MS Analysis of N-Benzyl-3,4-DMA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the qualitative and quantitative analysis of N-Benzyl-3,4-dimethoxyamphetamine (N-Benzyl-3,4-DMA) hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). N-Benzyl-3,4-DMA is an analytical reference standard classified as a substituted amphetamine.[1][2] Accurate and reliable analytical methods are crucial for its identification and quantification in research and forensic applications.
Introduction
N-Benzyl-3,4-DMA hydrochloride is a derivative of amphetamine with the IUPAC name N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine hydrochloride.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like substituted amphetamines.[4] This method offers high separation efficiency and definitive identification based on mass spectral data.
Experimental Protocols
This section details the necessary steps for sample preparation and GC-MS analysis of this compound.
Sample Preparation
A standard sample preparation method involves a base extraction to isolate the free base form of N-Benzyl-3,4-DMA, which is more amenable to GC analysis.
Materials:
-
This compound standard
-
Chloroform (CHCl3) or other suitable organic solvent
-
Sodium Hydroxide (NaOH) solution (e.g., 2N)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Pipettes and vials
Protocol:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of approximately 1 mg/mL.
-
Dilution: Dilute the stock solution to a working concentration of approximately 4 mg/mL in an appropriate solvent like chloroform.[3]
-
Base Extraction:
-
To 1 mL of the diluted sample solution, add 1 mL of deionized water.
-
Add 2 drops of 2N NaOH solution to basify the mixture.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 5 minutes to facilitate phase separation.[5]
-
Carefully transfer the organic (bottom) layer containing the N-Benzyl-3,4-DMA free base to a clean GC vial for analysis.
-
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of N-Benzyl-3,4-DMA. These may be adapted based on the specific instrumentation available.
Instrumentation: An Agilent gas chromatograph coupled with a mass selective detector (MSD) or an equivalent system is suitable for this analysis.[3]
Data Presentation
The following tables summarize the key quantitative data obtained from the GC-MS analysis of N-Benzyl-3,4-DMA.
Table 1: GC-MS Chromatographic and Mass Spectral Data [3]
| Parameter | Value |
| Retention Time | 13.07 min |
| Molecular Formula | C18H23NO2 |
| Molecular Weight | 285.38 g/mol |
Table 2: Key Mass Spectral Fragments (EI-MS) [3]
| m/z | Relative Intensity | Proposed Fragment |
| 284 | Low | [M-H]+ |
| 270 | Low | [M-CH3]+ |
| 253 | Low | [M-H-CH3-H]+ |
| 238 | Low | [M-CH3-CH3-H]+ |
| 179 | Moderate | [C11H15O2]+ |
| 164 | Moderate | [C10H12O2]+ |
| 151 | Moderate | [C9H11O2]+ |
| 135 | High | [C9H11O]+ |
| 121 | High | [C8H9O]+ |
| 91 | High | [C7H7]+ (Tropylium ion) |
| 77 | Moderate | [C6H5]+ |
| 65 | Moderate | [C5H5]+ |
| 42 | Low | [C2H4N]+ |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the analytical process.
Caption: Workflow for GC-MS analysis of N-Benzyl-3,4-DMA HCl.
Discussion
The provided protocol offers a reliable method for the identification of this compound. The retention time and the fragmentation pattern observed in the mass spectrum are key identifiers. The major fragments observed at m/z 135, 121, and 91 are characteristic of the benzyl (B1604629) and dimethoxybenzyl moieties of the molecule. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines, which contributes to the observed spectrum.[6] For quantitative analysis, a calibration curve should be prepared using certified reference standards to ensure accuracy and precision. Derivatization techniques, such as acylation, can also be employed to improve chromatographic properties and produce characteristic high molecular weight fragments, which can be beneficial for complex matrices.[4][7]
References
Application Note: Quantification of N-Benzyl-3,4-DMA Hydrochloride using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Benzyl-3,4-DMA hydrochloride. This compound is an amphetamine derivative and an analytical reference standard.[1] This method is designed for use in research, quality control, and drug development settings. The protocol employs a reversed-phase C18 column with UV detection, providing a reliable and reproducible technique for the determination of purity and concentration.
Introduction
N-Benzyl-3,4-DMA (N-benzyl-3,4-dimethoxyamphetamine) hydrochloride is a compound categorized as an amphetamine.[1] Accurate quantification is crucial for forensic applications, research purposes, and in the development of pharmaceutical products.[1] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method with UV detection, based on established principles for the analysis of aromatic amines and amphetamine derivatives.
Chemical and Physical Data
| Property | Value |
| IUPAC Name | N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine hydrochloride |
| Synonyms | N-benzyl-3,4-dimethoxyamphetamine, NSC 27115[1] |
| CAS Number | 2980-07-6 (HCl salt) |
| Molecular Formula | C₁₈H₂₃NO₂ • HCl[1] |
| Molecular Weight | 321.8 g/mol [1] |
| Appearance | White powder |
| UVmax | 231 nm[1] |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (10 mg/ml), and PBS (pH 7.2) (10 mg/ml).[1] |
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Recommended Setting |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 70% A / 30% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 231 nm |
| Run Time | 10 minutes |
Reagent and Sample Preparation
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a 10 mL volumetric flask using a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
This yields a stock solution of 1 mg/mL.
-
Prepare a working standard solution of 100 µg/mL by diluting 1 mL of the stock solution to 10 mL with the diluent.
Sample Solution Preparation:
-
Accurately weigh the sample containing this compound.
-
Prepare a solution with an expected concentration of 100 µg/mL of the active ingredient using the diluent.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 5 replicate injections of the standard) |
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound using the described HPLC method.
| Parameter | Expected Value |
| Retention Time (RT) | Approximately 4-6 minutes |
| Linearity Range | 10 - 200 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Experimental Workflow
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The HPLC method described in this application note provides a straightforward and reliable approach for the quantification of this compound. The use of a C18 reversed-phase column with a simple isocratic mobile phase and UV detection at 231 nm allows for accurate and reproducible results. This method is suitable for routine analysis in various laboratory settings, supporting research and quality assurance activities. Adherence to the system suitability criteria will ensure the integrity of the generated data.
References
Application Notes and Protocols for Chiral Separation of N-Benzyl-3,4-DMA Hydrochloride Enantiomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the chiral separation of N-Benzyl-3,4-DMA (hydrochloride) enantiomers. N-Benzyl-3,4-DMA, also known as N-benzyl-3,4-dimethoxyamphetamine, is an amphetamine derivative.[1][2][3] As with many chiral compounds, the enantiomers of N-Benzyl-3,4-DMA may exhibit different pharmacological and toxicological profiles, making their separation and individual analysis crucial in a drug development context.[4][5]
The following protocols are based on established methods for the chiral separation of amphetamine and its derivatives, providing a robust starting point for method development and validation.[6][7][8][9] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for resolving enantiomers of pharmaceutical compounds.[4][5][10]
Overview of Chiral Separation Techniques for Amphetamine Derivatives
The enantioselective separation of amphetamine-like compounds is commonly achieved using various analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs): This is the most prevalent method, utilizing CSPs such as those based on cyclodextrins or polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives).[4][7] These phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.
-
Capillary Electrophoresis (CE): This technique, particularly with chiral selectors like highly sulfated cyclodextrins added to the background electrolyte, offers rapid and efficient separations of amphetamine derivatives.[6]
-
Gas Chromatography (GC) after Derivatization: This indirect method involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.[8]
-
Differential Mobility Spectrometry (DMS) after Derivatization: This newer technique separates derivatized enantiomers in the gas phase based on their differential mobility in an electric field.[11]
This document will focus on a proposed HPLC method, which offers versatility and is widely accessible in analytical laboratories.
Proposed HPLC Method for Chiral Separation
The following method is a recommended starting point for the chiral separation of N-Benzyl-3,4-DMA hydrochloride enantiomers. Optimization of these parameters may be necessary to achieve baseline resolution.
2.1. Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Agilent InfinityLab Poroshell 120 Chiral-V (2.1 x 150 mm, 2.7 µm) or equivalent polysaccharide-based chiral column |
| Mobile Phase | Methanol with 0.1% Acetic Acid and 0.02% Ammonium (B1175870) Hydroxide |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 20 °C |
| Injection Volume | 1 µL |
| Detection | UV at 231 nm or Mass Spectrometry (MS) |
| Run Time | Approximately 10 minutes |
Rationale for parameter selection is based on successful separation of similar amphetamine compounds.[9]
2.2. Sample and Standard Preparation
-
Standard Solution: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a similar concentration as the working solution.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to prevent column blockage.
Detailed Experimental Protocol
-
System Preparation:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. This may take 30-60 minutes.
-
Ensure the column temperature is stable at 20 °C.
-
-
Injection and Data Acquisition:
-
Inject 1 µL of the prepared standard or sample solution onto the column.
-
Start the data acquisition.
-
Monitor the separation at a wavelength of 231 nm, which is a UV maximum for N-Benzyl-3,4-DMA.[2] Alternatively, use a mass spectrometer for more selective and sensitive detection.
-
-
Data Analysis:
-
Identify the two peaks corresponding to the enantiomers of N-Benzyl-3,4-DMA.
-
Calculate the retention time (t R ), resolution (R s ), and selectivity (α) for the enantiomeric pair.
-
Quantify the individual enantiomers by integrating the peak areas.
-
Table 1: Expected Performance Parameters
| Parameter | Symbol | Formula | Target Value |
| Retention Factor (k') | k' | (t R - t 0 ) / t 0 | > 2 |
| Selectivity (α) | α | k' 2 / k' 1 | > 1.1 |
| Resolution (R s ) | R s | 2(t R2 - t R1 ) / (w 1 + w 2 ) | > 1.5 (baseline) |
Where t R is the retention time, t 0 is the void time, and w is the peak width at the base.
Method Optimization
If the initial separation is not optimal, consider adjusting the following parameters:
-
Mobile Phase Composition: Vary the ratio of the organic modifier (methanol) and the additives (acetic acid, ammonium hydroxide). The use of other alcohols like ethanol (B145695) or isopropanol (B130326) can also be explored.
-
Column Temperature: Increasing the temperature generally decreases retention time but can also affect selectivity.[9] A temperature study (e.g., 15 °C, 20 °C, 25 °C) is recommended.
-
Flow Rate: Adjusting the flow rate can influence resolution and analysis time.
-
Chiral Stationary Phase: If the recommended column does not provide adequate separation, screening other polysaccharide-based or cyclodextrin-based CSPs is advisable.
Visualizations
Diagram 1: Experimental Workflow for Chiral Separation
Caption: Workflow for the chiral HPLC separation of N-Benzyl-3,4-DMA enantiomers.
Diagram 2: Factors Affecting Chiral Separation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. N-benzyl-3,4-DMA (hydrochloride) - Labchem Catalog [labchem.com.my]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Rapid stereoselective separations of amphetamine derivatives with highly sulfated gamma-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiomeric separation of amphetamine, methamphetamine and ring substituted amphetamines by means of a β-cyclodextrin-chiral stationary phase | Semantic Scholar [semanticscholar.org]
- 8. Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of N-Benzyl-3,4-DMA Hydrochloride Analogs for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, purification, and characterization of a series of N-Benzyl-3,4-dimethoxyamphetamine (N-Benzyl-3,4-DMA) hydrochloride analogs. The protocols are intended for use in structure-activity relationship (SAR) studies to investigate the influence of substitutions on the N-benzyl group on the pharmacological activity at monoamine transporters.
Introduction
Substituted cathinones and phenethylamines are classes of psychoactive compounds that primarily exert their effects by interacting with monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). The affinity and selectivity of these compounds for the different transporters determine their unique pharmacological profiles. N-benzyl substitution on the amine of these molecules has been shown to significantly modulate their activity.
This document outlines the synthesis of a series of N-Benzyl-3,4-DMA analogs with varying substituents on the benzyl (B1604629) ring. The subsequent evaluation of these analogs in in vitro binding or uptake inhibition assays will provide valuable data for understanding the SAR of this chemical scaffold. This information is crucial for the design of novel compounds with specific pharmacological properties for research purposes or as potential therapeutic agents.
Synthesis of N-Benzyl-3,4-DMA Hydrochloride Analogs
The synthesis of this compound analogs is achieved through a two-step process: reductive amination of 3,4-dimethoxyphenylacetone (B57033) with a substituted benzylamine (B48309), followed by the formation of the hydrochloride salt.
General Synthetic Scheme
Caption: General synthetic workflow for N-Benzyl-3,4-DMA analogs.
Experimental Protocol: Synthesis of a Representative Analog (N-Benzyl-3,4-DMA)
Materials:
-
3,4-Dimethoxyphenylacetone
-
Benzylamine
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hydrochloric acid (concentrated)
-
Diethyl ether (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
Step 1: Reductive Amination
-
In a round-bottom flask, dissolve 3,4-dimethoxyphenylacetone (1.0 eq) in methanol.
-
Add benzylamine (1.1 eq) to the solution and stir at room temperature for 1 hour to form the intermediate imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Benzyl-3,4-DMA freebase.
Step 2: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes to isolate the pure N-Benzyl-3,4-DMA freebase.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
Step 3: Hydrochloride Salt Formation
-
Dissolve the purified freebase in a minimal amount of anhydrous diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether (prepared by carefully bubbling HCl gas through anhydrous diethyl ether or using a commercially available solution) dropwise with stirring.
-
A white precipitate of this compound will form.
-
Continue the addition of the HCl solution until no further precipitation is observed.
-
Filter the precipitate, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product.
Characterization:
The identity and purity of the synthesized analogs should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Mass Spectrometry (MS)
-
Melting Point (for the hydrochloride salt)
Structure-Activity Relationship (SAR) Studies
The synthesized this compound analogs should be evaluated for their ability to interact with monoamine transporters. This is typically done using in vitro radioligand binding assays or neurotransmitter uptake inhibition assays.
Experimental Workflow for SAR Studies
Caption: Experimental workflow for SAR evaluation of synthesized analogs.
Data Presentation: Representative SAR Data
The following table presents hypothetical but representative inhibitory constants (Kᵢ, in nM) for a series of N-Benzyl-3,4-DMA analogs at the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters. This data illustrates how different substituents on the benzyl ring can influence potency and selectivity.
| Analog | R-Group on Benzyl Ring | hDAT Kᵢ (nM) | hSERT Kᵢ (nM) | hNET Kᵢ (nM) | DAT/SERT Selectivity Ratio |
| 1 | H | 150 | 800 | 50 | 5.3 |
| 2 | 4-Fluoro | 120 | 750 | 40 | 6.3 |
| 3 | 4-Chloro | 100 | 600 | 35 | 6.0 |
| 4 | 4-Methyl | 180 | 950 | 65 | 5.3 |
| 5 | 4-Methoxy | 250 | 1200 | 80 | 4.8 |
| 6 | 3,4-Dichloro | 80 | 500 | 25 | 6.3 |
| 7 | 2-Chloro | 300 | 1500 | 100 | 5.0 |
Note: The data presented in this table is for illustrative purposes to demonstrate how SAR data for N-Benzyl-3,4-DMA analogs would be structured. Actual experimental values will vary.
Signaling Pathways and Mechanism of Action
N-Benzyl-3,4-DMA analogs are expected to act as ligands for monoamine transporters. Depending on their specific chemical structure, they can act as either inhibitors of neurotransmitter reuptake or as releasing agents.
-
Reuptake Inhibitors: These compounds bind to the transporter protein and block the reabsorption of neurotransmitters (dopamine, serotonin, norepinephrine) from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the extracellular concentration of the neurotransmitter, thereby enhancing neurotransmission.
-
Releasing Agents: These compounds are substrates for the transporters and are taken up into the presynaptic neuron. Once inside, they disrupt the vesicular storage of neurotransmitters and can reverse the direction of the transporter, causing a non-vesicular release of neurotransmitters into the synaptic cleft.
The interaction of these analogs with monoamine transporters ultimately modulates monoaminergic signaling pathways, which are involved in regulating mood, cognition, and behavior.
Caption: Interaction of N-Benzyl-3,4-DMA analogs with monoamine transporters.
Conclusion
The synthesis and SAR evaluation of this compound analogs provide a valuable framework for understanding the molecular determinants of ligand-monoamine transporter interactions. The detailed protocols and methodologies presented in these application notes are designed to facilitate research in this area, ultimately contributing to the development of novel chemical probes and potential therapeutic agents targeting the monoaminergic system. Researchers should adhere to all applicable safety guidelines and regulations when handling the chemical substances described herein.
Application Notes and Protocols for N-Benzyl-3,4-DMA Hydrochloride as a Reference Standard in Forensic Toxicology
Abstract: This document provides detailed application notes and protocols for the use of N-Benzyl-3,4-dimethoxyamphetamine (DMA) hydrochloride as a reference standard in forensic toxicology. It includes information on the chemical and physical properties, a proposed synthesis pathway, and comprehensive protocols for its analytical characterization by Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, guidelines for stability and forced degradation studies are presented to ensure the integrity and proper use of this reference standard in quantitative and qualitative analyses.
Introduction
N-Benzyl-3,4-DMA hydrochloride is an analytical reference standard categorized as a substituted amphetamine.[1][2][3] Its structural similarity to controlled substances makes it a critical tool for forensic laboratories, researchers, and drug development professionals in the identification and quantification of emerging psychoactive substances. Accurate and reliable analytical methods are paramount for the unambiguous identification of such compounds in forensic casework. This application note provides the necessary data and protocols to support the use of this compound as a certified reference material.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for the proper handling, storage, and use of the reference standard.
| Property | Value | Reference |
| IUPAC Name | N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine hydrochloride | [1] |
| Synonyms | N-benzyl-3,4-dimethoxyamphetamine HCl, NSC 27115 | [1] |
| CAS Number | 2980-07-6 (HCl salt) | [1] |
| Molecular Formula | C₁₈H₂₃NO₂ • HCl | [1] |
| Molecular Weight | 321.84 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Purity | ≥98% | [3] |
| Melting Point | 174.06 °C | [1] |
| Solubility | DMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 10 mg/mL; PBS (pH 7.2): 10 mg/mL | [3] |
| Storage Temperature | -20°C | [3] |
| Stability | ≥ 5 years (when stored at -20°C) | [3] |
Synthesis Pathway
References
Application Note and Protocol: Quantitative Determination of N-Benzyl-3,4-DMA Hydrochloride in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Benzyl-3,4-dimethoxyamphetamine (N-Benzyl-3,4-DMA) is an amphetamine derivative.[1][2] The development of robust and sensitive analytical methods for the quantification of N-Benzyl-3,4-DMA in biological matrices is crucial for forensic toxicology and pharmacokinetic studies.[3] This document provides a detailed protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of N-Benzyl-3,4-DMA in biological matrices such as plasma and urine. The method is designed to be sensitive, specific, and suitable for high-throughput analysis.
The protocol herein describes procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The sample preparation employs a straightforward protein precipitation technique, which is effective for removing the majority of proteins from the biological matrix.[4][5] For more complex matrices or when lower detection limits are required, solid-phase extraction (SPE) is presented as an alternative.[4][6] The LC-MS/MS parameters are optimized for the sensitive and specific detection of N-Benzyl-3,4-DMA.
Experimental Protocols
Materials and Reagents
-
N-Benzyl-3,4-DMA hydrochloride reference standard
-
Internal Standard (IS) (e.g., N-Benzyl-3,4-DMA-d5)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium (B1175870) acetate, LC-MS grade
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Human urine
Sample Preparation
2.2.1. Protein Precipitation (for Plasma)
This method is rapid and suitable for high-throughput analysis.[4]
-
Allow all samples and reagents to thaw to room temperature.
-
To 100 µL of plasma sample, add 10 µL of internal standard (IS) working solution.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2.2.2. Solid-Phase Extraction (SPE) (for Plasma and Urine)
SPE provides a cleaner extract and can improve sensitivity.[4][6]
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 500 µL of plasma or urine, add 10 µL of IS working solution and 500 µL of 4% phosphoric acid. Vortex to mix.
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Dry the cartridge under high vacuum for 5 minutes.
-
Elute the analyte and IS with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following tables summarize the proposed starting conditions for the LC-MS/MS method. These parameters should be optimized for the specific instrument being used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for N-Benzyl-3,4-DMA and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| N-Benzyl-3,4-DMA | 286.2 | 135.1 | 91.1 | 20 |
| N-Benzyl-3,4-DMA-d5 (IS) | 291.2 | 135.1 | 96.1 | 20 |
Note: The exact m/z values and collision energies should be determined by infusing the pure compounds into the mass spectrometer.
Visualizations
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis of N-Benzyl-3,4-DMA.
Potential Metabolic Pathway
Caption: Potential metabolic pathways of N-Benzyl-3,4-DMA.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. High-Sensitivity Analysis of Drugs in Ultra-Small Volume Plasma Samples Using Microflow LC/MS/MS : Shimadzu (Europe) [shimadzu.eu]
- 4. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biotage.com [biotage.com]
Application Notes and Protocols: Receptor Binding Assays for Amphetamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphetamine and its derivatives are a class of psychoactive substances that exert their effects by interacting with various neuronal targets. Understanding the binding affinities of these compounds to their respective receptors and transporters is crucial for elucidating their mechanisms of action, predicting their physiological and behavioral effects, and guiding the development of novel therapeutics. This document provides detailed protocols for radioligand binding assays to characterize the interaction of amphetamine derivatives with key molecular targets: the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), serotonin (B10506) transporter (SERT), vesicular monoamine transporter 2 (VMAT2), and trace amine-associated receptor 1 (TAAR1).
Radioligand binding assays are a fundamental technique in pharmacology to determine the affinity of a ligand for a receptor. These assays involve the use of a radioactively labeled ligand (radioligand) that binds specifically to the target of interest. By measuring the displacement of the radioligand by an unlabeled test compound (e.g., an amphetamine derivative), the binding affinity (typically expressed as the inhibition constant, Ki) of the test compound can be determined.
Data Presentation: Binding Affinities of Amphetamine Derivatives
The following table summarizes the binding affinities (Ki, in µM) of common amphetamine derivatives for human monoamine transporters and VMAT2. It is important to note that Ki values can vary between studies due to different experimental conditions. For TAAR1, amphetamines are known to act as agonists, and their potency is often characterized by EC50 values from functional assays rather than Ki values from direct binding assays, due to the limited availability of suitable radioligands for human TAAR1 binding studies.[1]
| Compound | DAT (Ki, µM) | NET (Ki, µM) | SERT (Ki, µM) | VMAT2 (Ki, µM) | TAAR1 |
| d-Amphetamine | ~0.5 - 0.64[2][3] | ~0.07 - 0.1[2][3] | ~20 - 40[2][3] | 2[4] | Agonist[5][6] |
| Methamphetamine | ~0.5[2] | ~0.1[2] | ~10 - 40[2] | - | Agonist[5] |
| MDMA | ~4.87 - 8.29[2][7] | ~1.19 - 1.75[2][7] | ~0.64 - 2.41[2][7] | 7[4] | Weak Agonist[5] |
Experimental Protocols
Radioligand Binding Assay for Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) Transporters
This protocol is adapted from studies investigating the potencies of psychostimulant drugs on monoamine transporters.[2][3]
Materials and Reagents:
-
Membrane Preparations: Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands:
-
For DAT: [³H]WIN 35,428 or a similar selective radioligand.
-
For NET: [³H]Nisoxetine or a similar selective radioligand.
-
For SERT: [³H]Citalopram or a similar selective radioligand.
-
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Unlabeled Ligands: Known high-affinity ligands for each transporter to determine non-specific binding (e.g., GBR 12909 for DAT, Desipramine for NET, and Fluoxetine for SERT).
-
Test Compounds: Amphetamine derivatives of interest.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparations on ice. Dilute the membranes in assay buffer to a final protein concentration that yields an adequate signal-to-noise ratio.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, radioligand solution, and membrane preparation.
-
Non-specific Binding (NSB): Add a high concentration of the appropriate unlabeled ligand, radioligand solution, and membrane preparation.
-
Test Compound: Add serial dilutions of the amphetamine derivative, radioligand solution, and membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes), with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM of the NSB wells from the CPM of all other wells.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
Radioligand Binding Assay for Vesicular Monoamine Transporter 2 (VMAT2)
This protocol is based on methods for determining the binding affinity of compounds to VMAT2.
Materials and Reagents:
-
Membrane Preparations: Membrane preparations from cells expressing VMAT2 or from brain tissue rich in VMAT2 (e.g., striatum).
-
Radioligand: [³H]Dihydrotetrabenazine ([³H]DTBZ).
-
Binding Buffer: e.g., 20 mM Tris pH 8.0, 150 mM NaCl.
-
Unlabeled Ligand: A high concentration of an unlabeled VMAT2 inhibitor like tetrabenazine (B1681281) or reserpine (B192253) for determining non-specific binding.
-
Other materials are as listed for the monoamine transporter assay.
Procedure:
The procedure is similar to the monoamine transporter assay, with the following key considerations:
-
Assay Setup:
-
Total Binding: Membrane preparation and [³H]DTBZ.
-
Non-Specific Binding: Membrane preparation, [³H]DTBZ, and a high concentration of unlabeled VMAT2 inhibitor.
-
Competition Binding: Membrane preparation, [³H]DTBZ, and a range of concentrations of the amphetamine derivative.
-
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Filtration and Counting: Follow the same steps as for the monoamine transporter assay.
Data Analysis:
The data analysis follows the same principles as described for the monoamine transporter assay to determine the IC50 and subsequently the Ki value for the test compound at VMAT2.
Radioligand Binding Assay for Trace Amine-Associated Receptor 1 (TAAR1)
This protocol is adapted from a method described for a mouse TAAR1 binding assay.
Materials and Reagents:
-
Membrane Preparations: Membranes from HEK-293 cells stably expressing mouse TAAR1.
-
Radioligand: A specific TAAR1 radioligand, such as ³[H]-(S)-4-[(ethyl-phenyl-amino)-methyl]-4,5-dihydro-oxazol-2-ylamine.
-
Binding Buffer: HEPES-NaOH (20 mM, pH 7.4) containing 10 mM MgCl₂ and 2 mM CaCl₂.
-
Unlabeled Ligand: A high concentration of an unlabeled TAAR1 ligand to define non-specific binding.
-
Other materials are as listed for the previous assays.
Procedure:
-
Membrane Preparation: Homogenize frozen cell pellets in HEPES-NaOH buffer with EDTA, followed by centrifugation and resuspension to isolate the membrane fraction.
-
Assay Setup: In a 96-well plate, combine the test compounds, the radioligand (at a concentration close to its Kd value), and the membrane preparation in the binding buffer.
-
Incubation: Incubate the plate for 1 hour at 4°C.
-
Filtration and Counting: Follow the same filtration and scintillation counting steps as described in the previous protocols.
Data Analysis:
Data analysis is performed as described for the other receptor binding assays to determine the IC50 and Ki values.
Visualizations
Caption: Workflow for a typical radioligand receptor binding assay.
Caption: Simplified signaling pathways affected by amphetamine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAAR1 - Wikipedia [en.wikipedia.org]
- 6. Amphetamine - Wikipedia [en.wikipedia.org]
- 7. d-nb.info [d-nb.info]
Application Notes and Protocols for In Vitro Neurotoxicity Assessment of N-Benzyl-3,4-DMA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-3,4-DMA hydrochloride is an amphetamine derivative.[1][2][3] As a member of the broader class of phenethylamines, which includes synthetic cathinones, its potential for neurotoxicity is a significant concern.[4][5] Synthetic cathinones and related compounds have been shown to induce neuronal damage through various mechanisms, including the induction of oxidative stress, mitochondrial dysfunction, and apoptosis.[6] In vitro neurotoxicity assessment is a crucial first step in characterizing the safety profile of such compounds.[7][8]
This document provides a detailed set of protocols for the in vitro assessment of the neurotoxicity of this compound using a human neuroblastoma cell line (SH-SY5Y), a common model for such studies.[6][9] The assays described herein—MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7 activity—provide quantitative data on cell viability, membrane integrity, and apoptosis, respectively.
Proposed Mechanism of Neurotoxicity
While the specific mechanisms of this compound are not yet fully elucidated, based on its structural similarity to other synthetic cathinones and amphetamines, it is hypothesized to exert neurotoxic effects through the following pathway. This proposed pathway involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic cascade.
Caption: Proposed signaling pathway for this compound-induced neurotoxicity.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro neurotoxicity assessment of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. N-benzyl-3,4-DMA (hydrochloride) - Labchem Catalog [labchem.com.my]
- 4. Cognitive deficits and neurotoxicity induced by synthetic cathinones: is there a role for neuroinflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro techniques for the assessment of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Behavioral Studies of N-benzyl-2-phenylethylamine Derivatives in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the behavioral effects of N-benzyl-2-phenylethylamine (NBPEA) derivatives in animal models, with a focus on their psychomotor, rewarding, and subjective effects. The protocols detailed below are essential for researchers investigating the preclinical pharmacology of this class of compounds, which includes several potent psychoactive substances.
Introduction
N-benzyl-2-phenylethylamine derivatives are a class of synthetic compounds that share a common structural backbone with phenethylamine (B48288), a naturally occurring trace amine with neuromodulatory functions. The addition of an N-benzyl group to the phenethylamine structure significantly alters the pharmacological properties of these molecules, often leading to potent activity at serotonin (B10506) receptors, particularly the 5-HT2A subtype. This interaction is believed to be the primary mechanism underlying the hallucinogenic and psychoactive effects of many NBPEA derivatives, such as the widely studied "NBOMe" compounds.
Understanding the behavioral pharmacology of these derivatives is crucial for several reasons. From a drug development perspective, elucidating their effects on the central nervous system can inform the design of novel therapeutics for psychiatric and neurological disorders. Conversely, from a public health and regulatory standpoint, characterizing their abuse potential is vital. Animal models provide a critical platform for these investigations, allowing for the systematic evaluation of locomotor activity, rewarding properties, and subjective effects that can predict human responses.
Data Presentation: Behavioral Effects of N-benzyl-2-phenylethylamine Derivatives
The following tables summarize the quantitative data from various behavioral studies on representative NBPEA derivatives in rodent models.
Table 1: Effects of N-benzyl-2-phenylethylamine Derivatives on Locomotor Activity in Mice
| Compound | Dose (mg/kg) | Route of Administration | Change in Locomotor Activity | Reference |
| 25B-NBOMe | 2.5, 5, 10 | i.p. | Dose-dependent decrease | [1] |
| 25C-NBOMe | 0.5 - 5.0 | i.p. | Dose-dependent decrease | [1] |
| 25I-NBOMe | 0.1 - 1.0 | i.p. | No significant change | [2] |
| 25H-NBOMe | 0.1 | i.p. | Significant increase | [3] |
| 0.5 - 5.0 | i.p. | Decrease | [3] | |
| 5-MeO-DALT | 10 | i.p. | Increase | [1] |
| 25 | i.p. | Decrease | [1] |
i.p. = intraperitoneal
Table 2: Conditioned Place Preference (CPP) Induced by N-benzyl-2-phenylethylamine Derivatives in Mice
| Compound | Dose (mg/kg) | Route of Administration | Conditioning Schedule | Result | Reference |
| 25H-NBOMe | 0.1, 0.5 | i.p. | 8 days (4 drug, 4 saline) | Significant CPP | [3] |
| 25I-NBOMe | 0.3 | i.p. | Not specified | CPP reported | [4] |
CPP = Conditioned Place Preference, indicating rewarding effects.
Table 3: Drug Discrimination Studies of N-benzyl-2-phenylethylamine Derivatives in Rats Trained to Discriminate DOM
| Test Compound | Dose (mg/kg) | % DOM-Appropriate Responding | Reference |
| 25B-NBOMe | 0.5 | 83% | [1] |
| 25I-NBOMe | 2.5 | 74% | [1] |
| 5-MeO-DALT | Not specified | 84% | [1] |
DOM = 2,5-Dimethoxy-4-methylamphetamine, a hallucinogenic phenethylamine.
Experimental Protocols
The following are detailed protocols for the key behavioral assays used to characterize N-benzyl-2-phenylethylamine derivatives in animal models.
Locomotor Activity Assessment
This protocol is designed to assess the effects of NBPEA derivatives on spontaneous locomotor activity in an open-field arena.
3.1.1. Materials
-
Open-field arena (e.g., 42 x 42 x 42 cm, made of non-reflective material)
-
Video camera and tracking software
-
Test compound (NBPEA derivative)
-
Vehicle (e.g., saline, distilled water with Tween 80)
-
Animal subjects (e.g., male C57BL/6J mice)
-
Standard laboratory equipment (syringes, needles, etc.)
3.1.2. Procedure
-
Acclimation: Habituate the animals to the testing room for at least 30 minutes before the experiment begins.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Open-Field Test:
-
Place the animal gently in the center of the open-field arena.
-
Immediately start the video recording and tracking software.
-
Allow the animal to explore the arena for a predetermined duration (typically 30-60 minutes).
-
The software will automatically track parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Data Analysis:
-
Analyze the collected data to determine dose-dependent effects on locomotor activity.
-
Compare the activity of the drug-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Conditioned Place Preference (CPP)
This protocol is used to evaluate the rewarding or aversive properties of NBPEA derivatives.
3.2.1. Materials
-
Conditioned place preference apparatus (typically a three-chamber box with distinct visual and tactile cues in the two outer chambers)
-
Video camera and software for tracking time spent in each chamber
-
Test compound (NBPEA derivative)
-
Vehicle
-
Animal subjects (e.g., male mice or rats)
3.2.2. Procedure
-
Pre-Conditioning (Baseline Preference):
-
Place the animal in the central compartment and allow free access to all three chambers for 15 minutes.
-
Record the time spent in each of the outer chambers to determine any initial preference. A biased design pairs the drug with the initially non-preferred side, while an unbiased design randomly assigns the drug-paired side.
-
-
Conditioning: This phase typically lasts for 6-8 days.
-
Drug Conditioning Days: Administer the test compound and confine the animal to one of the outer chambers for a set period (e.g., 30 minutes).
-
Vehicle Conditioning Days: Administer the vehicle and confine the animal to the opposite outer chamber for the same duration.
-
Alternate between drug and vehicle conditioning days.
-
-
Post-Conditioning (Test Day):
-
Place the animal in the central compartment with free access to all chambers (in a drug-free state).
-
Record the time spent in each of the outer chambers for 15 minutes.
-
-
Data Analysis:
-
Calculate the difference in time spent in the drug-paired chamber between the pre-conditioning and post-conditioning phases.
-
A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference, suggesting rewarding effects.[5]
-
Drug Discrimination
This protocol assesses the subjective effects of NBPEA derivatives by training animals to discriminate between the test compound and a vehicle.
3.3.1. Materials
-
Standard two-lever operant conditioning chambers
-
Reinforcement delivery system (e.g., for food pellets)
-
Training drug (e.g., a known hallucinogen like DOM or LSD)
-
Test compound (NBPEA derivative)
-
Vehicle
-
Animal subjects (e.g., male rats)
3.3.2. Procedure
-
Lever Press Training: Train the animals to press a lever to receive a food reward.
-
Discrimination Training:
-
On drug training days, administer the training drug and reinforce responses on one specific lever (the "drug lever").
-
On vehicle training days, administer the vehicle and reinforce responses on the other lever (the "vehicle lever").
-
Continue this training until the animals reliably press the correct lever based on the injection they received (typically >80% accuracy).
-
-
Substitution Testing:
-
Once training criteria are met, administer a dose of the NBPEA derivative instead of the training drug or vehicle.
-
Allow the animal to respond on either lever, but do not provide reinforcement.
-
Record the percentage of responses on the drug-appropriate lever.
-
-
Data Analysis:
-
If the animal predominantly presses the drug lever after receiving the NBPEA derivative, it indicates that the test compound has subjective effects similar to the training drug (i.e., it "substitutes" for the training drug).[1]
-
Neurochemical Analysis
This protocol describes the measurement of monoamine neurotransmitters and their metabolites in brain tissue using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
3.4.1. Materials
-
HPLC system with an electrochemical detector
-
Analytical column (e.g., C18)
-
Brain tissue from animals treated with NBPEA derivatives or vehicle
-
Perchloric acid
-
Mobile phase (specific composition depends on the analytes of interest)
-
Standards for dopamine, serotonin, and their metabolites
-
Homogenizer
-
Centrifuge
3.4.2. Procedure
-
Tissue Collection and Preparation:
-
Euthanize the animal at a specific time point after drug administration.
-
Rapidly dissect the brain region of interest (e.g., prefrontal cortex, striatum) on ice.
-
Homogenize the tissue in a solution of perchloric acid.
-
Centrifuge the homogenate to precipitate proteins.
-
-
HPLC-ECD Analysis:
-
Inject the supernatant into the HPLC system.
-
The monoamines and their metabolites are separated on the analytical column and detected by the electrochemical detector.
-
-
Data Analysis:
-
Quantify the concentrations of dopamine, serotonin, and their metabolites by comparing the peak areas to those of the known standards.
-
Compare the neurotransmitter levels in the drug-treated groups to the vehicle-treated control group.
-
Visualization of Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Pathway
The primary molecular target for many N-benzyl-2-phenylethylamine derivatives is the serotonin 2A (5-HT2A) receptor, which is a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling cascade initiated upon activation of this receptor.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Experimental Workflow for Behavioral Studies
The following diagram outlines the general workflow for conducting behavioral studies with N-benzyl-2-phenylethylamine derivatives in animal models.
References
- 1. Locomotor and discriminative stimulus effects of four novel hallucinogens in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rewarding and Reinforcing Effects of 25H-NBOMe in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Forensic analysis of seized drug samples for N-Benzyl-3,4-DMA hydrochloride
Introduction
N-Benzyl-3,4-dimethoxyamphetamine (N-Benzyl-3,4-DMA) is a designer drug, categorized as a substituted amphetamine. As a derivative of 3,4-dimethoxyamphetamine, it presents significant challenges to forensic laboratories due to the existence of numerous positional isomers and a constantly evolving landscape of novel psychoactive substances (NPS).[1][2] Accurate and reliable analytical methods are crucial for the unequivocal identification of N-Benzyl-3,4-DMA in seized drug samples to support law enforcement and public health efforts.
This application note provides a detailed protocol for the forensic analysis of seized powder samples suspected of containing N-Benzyl-3,4-DMA hydrochloride. The described methodologies leverage a combination of presumptive and confirmatory analytical techniques to ensure accurate identification and documentation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is critical for sample handling, preparation, and interpretation of analytical data.
| Property | Value | Reference |
| Systematic Name | N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine hydrochloride | [3] |
| Synonyms | N-benzyl-3,4-dimethoxyamphetamine HCl, NSC 27115 | [3][4] |
| CAS Number | 2980-07-6 (HCl salt) | [3][4] |
| Molecular Formula | C₁₈H₂₃NO₂ • HCl | [4] |
| Formula Weight | 321.8 g/mol | [4] |
| Appearance | White crystalline solid/powder | [3][4] |
| Purity | ≥98% (as a reference standard) | [4] |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 10 mg/mL, PBS (pH 7.2): 10 mg/mL | [4] |
Analytical Workflow
The forensic analysis of a seized sample suspected to contain this compound follows a structured workflow to ensure thorough and accurate identification. This process begins with presumptive testing and proceeds to confirmatory analysis using more sophisticated instrumentation.
References
Application Notes and Protocols for Impurity Profiling of Clandestinely Synthesized Amphetamines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the impurity profiles associated with the most common clandestine synthesis routes of amphetamine. The included protocols offer step-by-step guidance for the analysis of characteristic impurities, aiding in the identification of the synthetic pathway used in illicit drug manufacturing.
Introduction
Impurity profiling of clandestinely produced amphetamines is a critical tool in forensic chemistry and for law enforcement agencies. The analysis of by-products, unreacted starting materials, and reagents can provide valuable intelligence, helping to link different drug seizures, identify specific manufacturing methods, and trace the geographical origin of illicitly synthesized drugs. The three most prevalent methods for clandestine amphetamine synthesis are the Leuckart reaction, reductive amination of phenyl-2-propanone (P2P), and the Nagai method. Each of these routes produces a unique signature of impurities that can be identified and quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Common Synthesis Routes and Their Characteristic Impurities
The impurities present in a sample of clandestinely synthesized amphetamine are largely dependent on the synthetic route employed. The following sections detail the characteristic impurities associated with the Leuckart, reductive amination, and Nagai methods.
Leuckart Synthesis
The Leuckart reaction is a popular method for amphetamine synthesis due to the accessibility of precursors and the relative simplicity of the procedure.[1] It involves the reaction of P2P with formamide (B127407) or ammonium (B1175870) formate (B1220265) to produce N-formylamphetamine, which is then hydrolyzed to amphetamine.[2]
Route-Specific Impurities:
-
α,α′-dimethyldiphenethylamine [3]
-
N,α,α′-trimethyldiphenethylamine [3]
-
4-methyl-5-phenylpyrimidine [4]
-
N-formylamphetamine (intermediate)[4]
-
N,N-di-(β-phenylisopropyl)amine (DPIA) [1]
Reductive Amination Synthesis
This method also utilizes P2P as a precursor, which is reacted with ammonia (B1221849) or a primary amine in the presence of a reducing agent. A common variation involves the use of a mercury-aluminum amalgam as the reducing agent.[5]
Route-Specific Impurities:
-
1-phenyl-2-propanol [3]
-
Dibenzylketone [3]
-
α-benzyl-N-methylphenethylamine [3]
-
N-methyldiphenethylamine [3]
Nagai Synthesis
The Nagai method involves the reduction of ephedrine (B3423809) or pseudoephedrine using hydroiodic acid and red phosphorus.[6] This route is known to produce highly potent d-methamphetamine.
Route-Specific Impurities:
-
Iodoephedrine/Iodopseudoephedrine (intermediate)
-
Aziridines (cis- and trans-1,2-dimethyl-3-phenylaziridine) [2]
-
Naphthalenes (e.g., 1-benzyl-3-methylnaphthalene, 1,3-dimethyl-2-phenylnaphthalene) [7]
-
Unreacted ephedrine or pseudoephedrine
Quantitative Impurity Data
The following table summarizes the characteristic impurities for each synthesis route and their typical reported detection status. It is important to note that the concentration of impurities can vary significantly based on the specific reaction conditions, purification methods, and the skill of the clandestine chemist.
| Synthesis Route | Precursor(s) | Characteristic Impurity | Typical Presence/Concentration |
| Leuckart | P2P, Formamide/Ammonium Formate | α,α′-dimethyldiphenethylamine | Present, route-specific[3] |
| N,α,α′-trimethyldiphenethylamine | Present, route-specific[3] | ||
| 4-methyl-5-phenylpyrimidine | Frequently detected[4] | ||
| N-formylamphetamine | Often present as a major impurity[4] | ||
| N,N-di-(β-phenylisopropyl)amine (DPIA) | Can be a major impurity, up to 3%[1] | ||
| Reductive Amination | P2P, Ammonia/Methylamine (B109427), Al/Hg | 1-phenyl-2-propanol | Present, route-specific[3] |
| Dibenzylketone | Commonly found[3] | ||
| α-benzyl-N-methylphenethylamine | Commonly found[3] | ||
| N-methyldiphenethylamine | Commonly found[3] | ||
| Nagai | Ephedrine/Pseudoephedrine, HI, Red P | Iodoephedrine/Iodopseudoephedrine | Trace amounts may be present |
| Aziridines | Can be formed[2] | ||
| Naphthalenes | Indicative of this route[7] | ||
| Ephedrine/Pseudoephedrine | Often present as unreacted starting material |
Experimental Protocols
Protocol for Amphetamine Synthesis via Leuckart Reaction (for impurity generation study)
Disclaimer: This protocol is for informational and research purposes only to understand impurity formation. The synthesis of controlled substances is illegal without proper licensing and authorization.
Materials:
-
1-phenyl-2-propanone (P2P)
-
Formamide
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Organic solvent (e.g., diethyl ether or toluene)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, combine P2P and formamide in a 1:2 molar ratio.
-
Heat the mixture under reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling, add an equal volume of concentrated HCl to the reaction mixture.
-
Heat the mixture under reflux for 1-2 hours to hydrolyze the N-formylamphetamine intermediate.
-
Cool the mixture and neutralize with a concentrated NaOH solution until the solution is strongly alkaline (pH > 12).
-
Extract the amphetamine base with an organic solvent (e.g., diethyl ether) three times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
The solvent can be evaporated to yield the crude amphetamine base, which will contain the characteristic impurities for analysis.
Protocol for Amphetamine Synthesis via Reductive Amination (for impurity generation study)
Disclaimer: This protocol is for informational and research purposes only to understand impurity formation. The synthesis of controlled substances is illegal without proper licensing and authorization.
Materials:
-
1-phenyl-2-propanone (P2P)
-
Ammonia solution (or methylamine for methamphetamine)
-
Aluminum foil
-
Mercuric chloride (HgCl₂)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvent (e.g., toluene)
Procedure:
-
Activate aluminum foil by cutting it into small pieces and amalgamating it with a dilute solution of mercuric chloride in water.
-
Once the aluminum becomes gray and hydrogen evolution is observed, decant the water and wash the aluminum amalgam with fresh water.
-
In a separate flask, dissolve P2P in methanol.
-
Add the ammonia solution to the P2P/methanol mixture.
-
Add the activated aluminum amalgam to the reaction mixture in portions to control the exothermic reaction.
-
Allow the reaction to proceed at room temperature with stirring for several hours until completion (monitored by TLC).
-
Filter the reaction mixture to remove the aluminum hydroxide.
-
Acidify the filtrate with HCl and then evaporate the solvent.
-
Basify the residue with NaOH solution and extract the amphetamine base with an organic solvent.
-
The organic extract containing the crude product and impurities is ready for analysis.
Protocol for Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general guideline and may require optimization based on the specific instrumentation and target impurities.
Sample Preparation and Extraction:
-
Accurately weigh approximately 50 mg of the seized amphetamine sample.
-
Dissolve the sample in 2 mL of a 0.1 M phosphate (B84403) buffer solution (pH 8.1).
-
Spike the solution with an appropriate internal standard (e.g., eicosane (B133393) at a concentration of 0.05 mg/mL).
-
Add 1 mL of toluene (B28343) (or another suitable extraction solvent) and vortex for 2 minutes.
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean vial for GC-MS analysis.
GC-MS Parameters:
-
Gas Chromatograph: Agilent 6890 or equivalent
-
Mass Spectrometer: Agilent 5973 or equivalent
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute
-
Ramp: 10 °C/min to 300 °C
-
Hold: 10 minutes at 300 °C
-
-
MSD Interface Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-550 amu
Visualizations
Amphetamine Synthesis Pathways and Key Impurities
Caption: Major synthetic routes to amphetamine and their characteristic impurities.
General Workflow for Amphetamine Impurity Profiling
Caption: A typical workflow for the impurity profiling of amphetamine samples.
References
- 1. researchgate.net [researchgate.net]
- 2. unodc.org [unodc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ukm.my [ukm.my]
- 5. Characterization of route specific impurities found in methamphetamine synthesized by the Leuckart and reductive amination methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the reaction impurities associated with methylamphetamine synthesized using the Nagai method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of the newly identified impurity profiles in methamphetamine seizures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of N-Benzyl-3,4-DMA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and characterization of N-Benzyl-3,4-DMA hydrochloride, a synthetic cathinone. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are intended for forensic, research, and drug development applications.
Overview and Chemical Data
This compound, also known as N-benzyl-3,4-dimethoxyamphetamine, is an amphetamine derivative.[1][2] Its accurate identification is crucial for forensic investigations and in understanding its pharmacological and toxicological properties.
Chemical and Physical Data: [1][3]
| Property | Value |
| IUPAC Name | N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine hydrochloride |
| CAS Number | 2980-07-6 (HCl salt) |
| Molecular Formula | C18H23NO2 • HCl |
| Formula Weight | 321.8 g/mol |
| Appearance | White powder |
| Purity | ≥98% |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml |
| UVmax | 231 nm |
Analytical Techniques and Protocols
A combination of chromatographic and spectroscopic techniques is recommended for the unambiguous identification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds like N-Benzyl-3,4-DMA.
Experimental Workflow for GC-MS Analysis
References
Application Notes and Protocols for the Study of Methoxylated Phenethylamines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of experimental protocols for the in vitro and in vivo characterization of methoxylated phenethylamines, a class of compounds known for their psychedelic and stimulant properties. The following sections detail methodologies for receptor binding and functional assays, as well as key behavioral paradigms in rodent models. Quantitative data for representative compounds are provided to facilitate comparative analysis.
In Vitro Characterization
In vitro assays are fundamental for determining the pharmacological profile of methoxylated phenethylamines, including their affinity for various receptors and their functional activity as agonists, partial agonists, or antagonists.
Receptor Binding Assays
Radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor. This is typically expressed as the inhibitor constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium.
Table 1: Binding Affinities (Kᵢ, nM) of Selected Methoxylated Phenethylamines at Serotonin (B10506) Receptors
| Compound | 5-HT₂ₐ | 5-HT₂C | 5-HT₁ₐ |
| 2C-B | 14 | 48 | >10,000 |
| 2C-E | 39 | 63 | >10,000 |
| 2C-I | 13 | 41 | >10,000 |
| 2C-T-2 | 21 | 80 | 1,900 |
| 2C-T-7 | 13 | 49 | 1,000 |
| 25B-NBOMe | 0.44 | 1.0 | 730 |
| 25I-NBOMe | 0.04 | 0.76 | 120 |
Note: Data compiled from multiple sources. Values can vary based on experimental conditions.
Protocol: 5-HT₂ₐ Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for the human serotonin 2A (5-HT₂ₐ) receptor.
Materials:
-
HEK-293 cells stably expressing the human 5-HT₂ₐ receptor.
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [³H]ketanserin or [¹²⁵I]DOI.
-
Non-specific binding control: 10 µM ketanserin (B1673593) or unlabeled DOI.
-
Test compounds (methoxylated phenethylamines) at various concentrations.
-
96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK-293 cells expressing the 5-HT₂ₐ receptor.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
To each well, add the following in order:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of test compound at various dilutions.
-
50 µL of radioligand at a concentration near its Kₔ.
-
100 µL of the cell membrane preparation (containing a specified amount of protein, e.g., 10-20 µg).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Functional Assays
Functional assays measure the cellular response following receptor activation by a compound. For 5-HT₂ₐ receptors, which are Gq/11-coupled, common readouts include inositol (B14025) phosphate (B84403) (IP) accumulation or intracellular calcium mobilization. The potency of a compound is typically expressed as the half-maximal effective concentration (EC₅₀).
Table 2: Functional Potencies (EC₅₀, nM) of Selected Methoxylated Phenethylamines
| Compound | 5-HT₂ₐ (Calcium Mobilization) | 5-HT₂C (Calcium Mobilization) |
| 2C-B | 6.1 | 1.8 |
| 2C-E | 14 | 5.3 |
| 2C-I | 11 | 2.1 |
| 2C-T-2 | 1.0 | 4.3 |
| 2C-T-7 | 1.6 | 6.8 |
| 25B-NBOMe | 0.16 | 0.28 |
| 25I-NBOMe | 0.07 | 0.21 |
Note: Data compiled from multiple sources. Values can vary based on experimental conditions and cell lines used.
Protocol: Calcium Mobilization Assay
Objective: To determine the functional potency (EC₅₀) of a test compound by measuring intracellular calcium mobilization mediated by the 5-HT₂ₐ receptor.
Materials:
-
HEK-293 or CHO cells stably expressing the human 5-HT₂ₐ receptor.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Probenecid (B1678239) (an anion-exchange transport inhibitor, often used to improve dye retention).
-
Test compounds at various concentrations.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the cell culture medium from the wells and add the loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
-
Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
The instrument's injector will then add the test compounds to the cell plate.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes). An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after compound addition.
-
Normalize the data (e.g., as a percentage of the response to a saturating concentration of a known full agonist like serotonin).
-
Plot the normalized response against the logarithm of the test compound concentration.
-
Determine the EC₅₀ value using non-linear regression.
-
Diagram: In Vitro Drug Screening Workflow
Caption: Workflow for in vitro screening of methoxylated phenethylamines.
Diagram: 5-HT₂ₐ Receptor Gq Signaling Pathway
Troubleshooting & Optimization
Technical Support Center: N-Benzyl-3,4-DMA Hydrochloride HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) analysis of N-Benzyl-3,4-DMA hydrochloride. The focus is on improving peak resolution and addressing common chromatographic issues.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting peak resolution for this compound in reverse-phase HPLC?
A1: The most critical factors are the mobile phase pH, the type and concentration of the organic modifier and buffer, column temperature, and the choice of stationary phase. This compound is a basic compound, making control of secondary interactions with the stationary phase paramount for achieving sharp, symmetrical peaks.
Q2: I'm observing significant peak tailing. What is the likely cause and how can I fix it?
A2: Peak tailing for basic compounds like this compound is often caused by strong interactions between the protonated amine group of the analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[1][2] To mitigate this, you can:
-
Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of the silanol groups and/or neutralize the basic analyte. A pH range of 7.5 to 11 is often suitable for basic compounds, but always ensure it is within the stable range for your column.[3]
-
Use a Mobile Phase Modifier: Add a competing base, like triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.[4]
-
Increase Buffer Concentration: A higher buffer concentration can also help to mask the residual silanol groups.[5]
-
Choose an Appropriate Column: Employ a column with a high-purity silica (B1680970) stationary phase and effective end-capping to minimize the number of accessible silanol groups.[3]
Q3: My peaks are fronting. What could be the reason?
A3: Peak fronting is less common than tailing but is typically a result of column overload.[6] This can be due to either injecting too high a concentration of the sample or too large an injection volume. To resolve this, try diluting your sample or reducing the injection volume.[7]
Q4: How does column temperature impact the separation?
A4: Increasing the column temperature generally leads to sharper peaks and shorter retention times due to decreased mobile phase viscosity and increased mass transfer.[8][9] However, for some compounds, higher temperatures can decrease resolution. It is an important parameter to optimize for your specific separation. A good starting point is often around 40°C.[7]
Q5: What is a good starting point for method development for this compound?
A5: For a reverse-phase separation of this compound, a C18 column with high carbon loading and good end-capping is a suitable starting point.[3] The mobile phase could consist of a mixture of acetonitrile (B52724) or methanol (B129727) and a buffer such as phosphate (B84403) or acetate (B1210297) at a concentration of 10-25 mM.[3][10] Given the basic nature of the analyte, adjusting the mobile phase pH to be at least 2 pH units away from the analyte's pKa is recommended to ensure a single ionic form and improve peak shape.[10]
Troubleshooting Guide
This guide provides a systematic approach to resolving common peak shape and resolution issues encountered during the HPLC analysis of this compound.
Logical Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common HPLC peak problems.
Detailed Troubleshooting Steps
Issue 1: Peak Tailing
-
Symptom: The peak has an asymmetrical shape with a "tail" extending from the peak maximum towards the baseline.
-
Primary Cause: Secondary interactions between the basic analyte and acidic silanol groups on the stationary phase.[1][2]
-
Solutions:
-
Optimize Mobile Phase pH: Adjust the pH of the mobile phase to be basic (e.g., pH 8-10), ensuring it is compatible with your column. This will deprotonate the silanol groups, reducing their interaction with the positively charged analyte.[3]
-
Incorporate a Mobile Phase Additive: Add a small amount (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase. TEA will compete with the analyte for binding to the active silanol sites.[4]
-
Select a Modern, End-capped Column: Use a high-purity, silica-based column that has been thoroughly end-capped to minimize the number of free silanol groups.[3]
-
Increase Buffer Strength: A higher concentration of buffer salts can help to shield the silanol groups.[5]
-
Issue 2: Peak Fronting
-
Symptom: The peak has an asymmetrical shape with the front of the peak being less steep than the back.
-
Primary Cause: Overloading the column with the sample.[6]
-
Solutions:
-
Reduce Sample Concentration: Prepare a more dilute sample and reinject.
-
Decrease Injection Volume: Reduce the volume of sample injected onto the column.[7]
-
Issue 3: Poor Resolution
-
Symptom: Two or more peaks are not fully separated, overlapping significantly.
-
Primary Cause: Insufficient difference in the retention of the analytes (selectivity) or excessive peak broadening (low efficiency).
-
Solutions:
-
Modify Mobile Phase Composition:
-
Organic Solvent Ratio: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. Increasing the aqueous portion will generally increase retention and may improve resolution.[6]
-
Change Organic Solvent: Switching between acetonitrile and methanol can alter the selectivity of the separation.
-
-
Adjust Column Temperature: Varying the temperature can affect the selectivity of the separation for different compounds.[7]
-
Change the Stationary Phase: If optimizing the mobile phase is not sufficient, consider a column with a different stationary phase (e.g., a phenyl or cyano column) to introduce different separation mechanisms.[6]
-
Issue 4: Broad Peaks
-
Symptom: Peaks are wider than expected, leading to decreased sensitivity and poor resolution.
-
Primary Cause: Can be due to a variety of factors including extra-column volume, slow kinetics, or a deteriorating column.
-
Solutions:
-
Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a small internal diameter.
-
Increase Column Temperature: This can improve mass transfer and lead to sharper peaks.[8][9]
-
Check for Column Degradation: If peak broadening occurs over time, the column may be contaminated or degraded and may need to be flushed or replaced.
-
Experimental Protocols
Starting Method for HPLC Analysis of this compound
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (a column with high end-capping is recommended).[3]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 9.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 40°C.[7]
-
Injection Volume: 5 µL.
-
Detection: UV at 231 nm and 280 nm (based on UV max of similar compounds).
-
Sample Preparation: Dissolve this compound in the initial mobile phase composition (30% Acetonitrile: 70% Mobile Phase A).
Method Optimization Workflow
Caption: A workflow for optimizing the HPLC method for this compound.
Data Presentation
The following table summarizes the general effects of key HPLC parameters on peak resolution for basic compounds like this compound.
| Parameter | Change | Effect on Peak Tailing | Effect on Peak Fronting | Effect on Resolution | Reference(s) |
| Mobile Phase pH | Increase (towards basic) | Decrease | No significant effect | Can improve or decrease | [3],[10] |
| Buffer Concentration | Increase | Decrease | No significant effect | Can improve | [5] |
| Organic Modifier % | Increase | No significant effect | No significant effect | Generally decreases | [6] |
| Column Temperature | Increase | Generally decreases | No significant effect | Can improve or decrease | [7],[8],[9] |
| Flow Rate | Decrease | No significant effect | No significant effect | Generally improves | [7] |
| Injection Volume | Decrease | No significant effect | Decrease | Can improve | [7] |
| Sample Concentration | Decrease | No significant effect | Decrease | Can improve | [6] |
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. HPLC Buffers for Sharp and Symmetrical Peaks - Valencylab [valencylab.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. ionsource.com [ionsource.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. chromtech.com [chromtech.com]
- 8. pharmtech.com [pharmtech.com]
- 9. mastelf.com [mastelf.com]
- 10. hplc.eu [hplc.eu]
N-Benzyl-3,4-DMA hydrochloride degradation in solution and prevention
This technical support center provides troubleshooting guidance and frequently asked questions regarding the degradation of N-Benzyl-3,4-DMA hydrochloride in solution. It is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: this compound is susceptible to degradation through several mechanisms, primarily hydrolysis, oxidation, and photolysis. Key environmental factors that can accelerate its degradation include exposure to acidic or basic conditions, oxidizing agents, light (especially UV), and elevated temperatures.
Q2: What is the recommended solvent for dissolving this compound to maximize its stability?
A2: For short-term use, dissolving this compound in high-purity dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 30 mg/ml is recommended.[1] For aqueous buffers, PBS (pH 7.2) can be used, but solutions should be prepared fresh and protected from light. Long-term storage of aqueous solutions is not recommended due to the risk of hydrolysis.
Q3: What are the optimal storage conditions for this compound in its solid form and in solution?
A3: In its solid, crystalline form, this compound is stable for at least five years when stored at -20°C.[2] Once in solution, it is best to store it at -20°C for short periods. For longer-term storage, it is advisable to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and to minimize exposure to air and light.
Q4: Are there any known degradation products of this compound?
A4: While specific degradation product studies for this compound are not extensively published, based on its chemical structure, potential degradation products include those resulting from N-debenzylation (forming 3,4-dimethoxyamphetamine), oxidation of the dimethoxybenzene ring to form quinone-type structures, and hydrolysis of the benzylamine (B48309) linkage.[1][3]
Q5: How can I prevent the degradation of this compound during my experiments?
A5: To minimize degradation, it is crucial to:
-
Prepare solutions fresh whenever possible.
-
Use high-purity, degassed solvents.
-
Protect solutions from light by using amber vials or covering them with aluminum foil.
-
Maintain a controlled temperature, avoiding unnecessary exposure to heat.
-
For aqueous solutions, consider using a buffer at a neutral pH.
-
Purge the headspace of vials with an inert gas like argon or nitrogen before sealing for storage to prevent oxidation.
Troubleshooting Guides
Problem: I observe a loss of potency or inconsistent results in my experiments using a stock solution of this compound.
| Possible Cause | Troubleshooting Steps | Prevention |
| Solution Degradation | 1. Prepare a fresh stock solution and compare its performance against the old one.2. Analyze the old stock solution using HPLC to check for the presence of degradation peaks. | Always prepare fresh solutions for critical experiments. If a stock solution must be stored, aliquot it into single-use vials and store at -20°C, protected from light. |
| Repeated Freeze-Thaw Cycles | Discard the current stock solution and prepare a new one. | Aliquot stock solutions into volumes suitable for single experiments to avoid multiple freeze-thaw cycles. |
| Improper Storage | Verify the storage conditions (temperature, light exposure). | Store all solutions containing this compound at -20°C in amber vials or wrapped in foil. |
Problem: My this compound solution has changed color (e.g., turned yellow or brown).
| Possible Cause | Troubleshooting Steps | Prevention |
| Oxidation | 1. The color change is a strong indicator of degradation, likely due to oxidation of the dimethoxybenzene ring. The solution should be discarded.2. Confirm the presence of oxidative degradants by LC-MS analysis. | Use degassed solvents for solution preparation. Purge the vial headspace with an inert gas (e.g., nitrogen or argon) before sealing for storage. |
| Photodegradation | Discard the solution. Photodegradation can lead to the formation of multiple byproducts. | Always protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil. Store in the dark. |
Quantitative Data on Degradation
The following table summarizes hypothetical data from a forced degradation study on this compound (initial concentration: 1 mg/mL in aqueous solution) to illustrate its stability under various stress conditions.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Proposed) |
| 0.1 M HCl | 24 hours | 60°C | 15% | Hydrolysis products |
| 0.1 M NaOH | 24 hours | 60°C | 25% | Hydrolysis and elimination products |
| 3% H₂O₂ | 24 hours | Room Temp | 30% | Oxidized (quinone-type) derivatives |
| UV Light (254 nm) | 48 hours | Room Temp | 20% | Photolytic cleavage products |
| Dry Heat | 72 hours | 80°C | 10% | Thermolytic byproducts |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a 50:50 mixture of acetonitrile (B52724) and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, expose the stock solution to the same conditions.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV light (254 nm) and visible light for a defined period.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV/MS method.
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control.
-
Characterize the major degradation products using the mass spectrometry data.
-
Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 231 nm and 280 nm, coupled with a mass spectrometer.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
References
Technical Support Center: N-Benzyl-3,4-DMA Hydrochloride Reference Standard
This technical support center provides guidance for researchers, scientists, and drug development professionals on potential contamination issues with N-Benzyl-3,4-DMA hydrochloride reference standards. Below you will find frequently asked questions and troubleshooting guides to assist in identifying and addressing these issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common physical characteristics of a pure this compound reference standard?
A pure this compound reference standard is typically a white crystalline solid or powder.[1] Any deviation from this appearance, such as discoloration (e.g., yellowing or browning), clumping, or an unexpected odor, may indicate contamination or degradation.
Q2: What are the potential sources of chemical impurities in my this compound reference standard?
Chemical impurities can be introduced during the synthesis process or through degradation over time. Potential synthesis-related impurities may include residual starting materials, reagents, or byproducts. For instance, if benzaldehyde (B42025) or a similar precursor is used in the synthesis, impurities like N-benzyl amphetamine could potentially be formed.[2]
Q3: How can storage and handling affect the purity of the reference standard?
Improper storage and handling can lead to the degradation of the reference standard. This compound has a reported stability of at least five years when stored at -20°C.[3] Exposure to light, moisture, or elevated temperatures can accelerate degradation. It is also crucial to be aware of potential contamination from solvents used for sample preparation. For example, sonication of solutions containing benzyl (B1604629) alcohol can lead to the formation of benzene, toluene, and benzaldehyde.[4][5]
Q4: What are the potential impacts of using a contaminated reference standard in my experiments?
Using a contaminated reference standard can have significant consequences for experimental results, including:
-
Inaccurate Quantification: The presence of impurities will lead to an overestimation of the concentration of the analyte.
-
Misidentification of Analytes: Impurities may be mistaken for other compounds, leading to incorrect qualitative analysis.
-
Altered Pharmacological or Toxicological Profiles: Impurities may have their own biological activity, which could interfere with the interpretation of in vitro or in vivo studies.[6]
-
Method Validation Failures: A contaminated standard can lead to issues with linearity, accuracy, and precision during analytical method validation.
Troubleshooting Guide for Contamination Issues
This guide provides a step-by-step approach to identifying and addressing potential contamination in your this compound reference standard.
Step 1: Visual Inspection and Documentation Review
-
Visual Check: Carefully examine the physical appearance of the reference standard. Note any discoloration, changes in texture, or signs of moisture.
-
Certificate of Analysis (CoA): Review the CoA provided by the manufacturer. Compare the reported purity and analytical data with your observations and any in-house analytical results. Check the expiration or retest date.
Step 2: Preliminary Analytical Checks
If visual inspection or CoA review raises concerns, or if you are experiencing unexpected experimental results, proceed with preliminary analytical checks.
-
Melting Point: Determine the melting point of the standard and compare it to the range specified in the literature (approximately 179-180 °C). A broad or depressed melting point can indicate the presence of impurities.
-
Thin-Layer Chromatography (TLC): A simple TLC analysis can provide a quick assessment of purity. The presence of multiple spots may suggest the presence of contaminants.
Step 3: Confirmatory Analysis
For a definitive assessment of purity, more sophisticated analytical techniques are required. The choice of method will depend on the available instrumentation and the suspected nature of the impurity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or MS) can be used to quantify the purity of the standard and detect non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide detailed structural information and is an excellent tool for identifying and quantifying impurities without the need for a separate reference standard for the impurity itself.
Data Presentation
Table 1: Analytical Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₂₃NO₂・HCl | [3] |
| Molecular Weight | 321.8 g/mol | [3] |
| Purity (Typical) | ≥98% | [3] |
| Melting Point | 179-180 °C | |
| GC-MS Retention Time | Approximately 13.07 min (under specific conditions) | [1] |
Table 2: Potential Impurities and Their Likely Sources
| Potential Impurity | Likely Source |
| Benzaldehyde | Synthesis precursor or degradation product of benzyl-containing compounds.[2][4] |
| N-benzyl amphetamine analogues | Byproduct of synthesis.[2] |
| Unreacted starting materials | Incomplete synthesis reaction. |
| Residual solvents | Incomplete removal during purification. |
| Degradation products | Improper storage or handling (e.g., exposure to heat, light, or moisture).[3] |
Experimental Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
-
Sample Preparation: Prepare a solution of the this compound reference standard in a suitable solvent (e.g., methanol (B129727) or chloroform) at a concentration of approximately 1 mg/mL.
-
Instrumentation: An Agilent gas chromatograph with a mass selective detector (or equivalent).
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 10 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-550 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Integrate the peak areas of all detected compounds. The purity of the this compound can be estimated by calculating the area percentage of the main peak relative to the total peak area. Identify any impurity peaks by comparing their mass spectra to a reference library.
2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound reference standard in a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃)). Add a known amount of an internal standard with a distinct chemical shift (e.g., dimethyl sulfoxide) for quantitative analysis.
-
Instrumentation: 400 MHz NMR spectrometer or higher.
-
Parameters:
-
Number of Scans: 16 or more to ensure a good signal-to-noise ratio.
-
Relaxation Delay: 5 seconds to allow for full relaxation of the protons.
-
Pulse Angle: 30-45 degrees.
-
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of this compound. The presence of unexpected signals may indicate impurities. The purity can be calculated by comparing the integral of the analyte's signals to the integral of the internal standard's signal.
Visualizations
Caption: Troubleshooting workflow for suspected contamination.
Caption: Analytical workflow for purity verification.
References
- 1. swgdrug.org [swgdrug.org]
- 2. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 3. caymanchem.com [caymanchem.com]
- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 5. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: pharmacological evaluation and interaction with methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Benzyl-3,4-DMA Hydrochloride Stability in Biological Samples
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause N-Benzyl-3,4-DMA hydrochloride to degrade in biological samples?
A1: The stability of this compound in biological matrices can be influenced by several factors, including:
-
Enzymatic Degradation: Enzymes present in biological samples, such as plasma esterases or metabolic enzymes in liver microsomes, can potentially metabolize the compound.
-
pH Instability: Extreme pH conditions can lead to hydrolysis or other chemical degradation. Amphetamine-like compounds are generally more stable in acidic conditions.
-
Oxidation: The presence of oxidizing agents or exposure to air can lead to oxidative degradation.
-
Temperature: Higher temperatures accelerate the rate of chemical and enzymatic degradation.
-
Light Exposure: Prolonged exposure to UV or ambient light can cause photodegradation.
Q2: What are the ideal storage conditions for biological samples containing this compound?
A2: For long-term stability, it is recommended to store biological samples (e.g., plasma, serum, urine, whole blood) at or below -20°C.[1] For short-term storage (i.e., less than 24 hours), refrigeration at 2-8°C is acceptable. It is crucial to minimize freeze-thaw cycles, as this can lead to degradation of the analyte.[2]
Q3: Are there any recommended additives or preservatives for blood collection tubes to enhance stability?
A3: Yes, for whole blood samples, it is advisable to use collection tubes containing a preservative such as sodium fluoride (B91410) to inhibit enzymatic activity. An anticoagulant like potassium oxalate (B1200264) or EDTA should also be used to prevent clotting. The combination of an anticoagulant and a preservative is crucial for maintaining the integrity of the sample.
Q4: How long can I expect this compound to be stable in frozen biological samples?
A4: While specific data for this compound is unavailable, studies on related amphetamines have shown that they can remain relatively stable for extended periods when stored at -20°C, with some studies indicating stability for months to even years.[1] However, it is best practice to perform your own stability assessments for the duration of your study.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound from stored samples. | Degradation due to improper storage temperature. | Ensure samples are consistently stored at ≤ -20°C. Use a temperature-monitored freezer and avoid repeated freeze-thaw cycles. |
| Enzymatic degradation in the sample. | If using whole blood or plasma, ensure collection tubes contain an enzyme inhibitor like sodium fluoride. Process samples on ice and freeze them as quickly as possible after collection. | |
| Adsorption to container walls. | Use low-adsorption polypropylene (B1209903) or silanized glass tubes for sample collection and storage. | |
| High variability in replicate analyses of the same sample. | Inconsistent sample handling and processing. | Standardize your sample handling workflow. Ensure consistent timing for each step, from thawing to extraction. Use of an internal standard can help correct for variability. |
| Partial thawing of samples during storage or handling. | Aliquot samples into smaller volumes to avoid thawing the entire sample for each analysis. | |
| Appearance of unknown peaks in chromatograms of stored samples. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method that can resolve the parent drug from its degradants. |
| Contamination during sample processing. | Use clean labware and high-purity solvents. Include blank samples in your analytical runs to monitor for contamination. |
Experimental Protocols
Protocol 1: Short-Term Stability Assessment of this compound in Human Plasma
Objective: To evaluate the stability of this compound in human plasma at room temperature and 4°C over 24 hours.
Methodology:
-
Spike a known concentration of this compound into fresh human plasma.
-
Divide the spiked plasma into aliquots.
-
Analyze a set of aliquots immediately (T=0) to establish the baseline concentration.
-
Store one set of aliquots at room temperature (20-25°C) and another set at 4°C.
-
At specified time points (e.g., 2, 4, 8, 12, and 24 hours), retrieve aliquots from each storage condition.
-
Process the plasma samples using a validated extraction method (e.g., protein precipitation or solid-phase extraction).
-
Analyze the extracted samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the percentage of the initial concentration remaining at each time point.
Protocol 2: Freeze-Thaw Stability Assessment
Objective: To determine the effect of repeated freeze-thaw cycles on the stability of this compound in a biological matrix.
Methodology:
-
Spike a known concentration of this compound into the desired biological matrix (e.g., urine, plasma).
-
Divide the sample into multiple aliquots.
-
Analyze a set of aliquots without freezing (T=0 baseline).
-
Freeze the remaining aliquots at -20°C or -80°C for at least 24 hours.
-
Thaw one set of aliquots completely at room temperature and analyze. This is Cycle 1.
-
Refreeze the thawed aliquots for at least 12 hours.
-
Repeat the thaw-freeze process for a predetermined number of cycles (typically 3-5).
-
Analyze the samples after each cycle and compare the results to the T=0 baseline.
Quantitative Data Summary
As specific quantitative stability data for this compound in biological samples is not publicly available, the following table provides a template for how such data should be presented. Researchers are encouraged to generate their own data following the protocols outlined above.
Table 1: Stability of this compound in Human Plasma under Various Storage Conditions (Example Data)
| Storage Condition | Time Point | Mean Concentration (ng/mL) | % of Initial Concentration |
| Initial (T=0) | 0 hours | 100.5 | 100% |
| Room Temperature (22°C) | 4 hours | 95.2 | 94.7% |
| 8 hours | 88.9 | 88.5% | |
| 24 hours | 75.1 | 74.7% | |
| Refrigerated (4°C) | 24 hours | 98.7 | 98.2% |
| 48 hours | 96.5 | 96.0% | |
| Frozen (-20°C) | 1 month | 99.8 | 99.3% |
| 3 months | 98.1 | 97.6% | |
| Freeze-Thaw (-20°C) | Cycle 1 | 99.5 | 99.0% |
| Cycle 3 | 97.2 | 96.7% |
Visualizations
Caption: Workflow for assessing the stability of this compound in biological samples.
Caption: Key factors influencing the degradation of this compound in biological samples.
References
Chiral Column Selection for Optimal Enantiomeric Separation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chiral separations by HPLC.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor or No Resolution of Enantiomers
Q: My chromatogram shows a single peak or two poorly resolved peaks for my enantiomers. What steps can I take to improve the separation?
A: Achieving good resolution is the primary goal of chiral chromatography. If you're facing poor or no separation, consider the following systematic approach:
-
Verify Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor.[1] If you have no prior information, screening several different CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based) is highly recommended.[1][2] Different classes of compounds will interact differently with each type of stationary phase.
-
Optimize the Mobile Phase: The composition of the mobile phase plays a crucial role in selectivity.[2]
-
Normal Phase: Adjust the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol).[1]
-
Reversed Phase: Vary the percentage of the organic modifier (e.g., acetonitrile (B52724), methanol) and adjust the pH of the aqueous phase.[1]
-
Additives: For acidic or basic analytes, adding a small amount of a corresponding acidic (e.g., trifluoroacetic acid, acetic acid) or basic (e.g., diethylamine, triethylamine) additive can significantly improve peak shape and resolution.[3]
-
-
Adjust the Flow Rate: Chiral separations often benefit from lower flow rates compared to achiral separations.[4][5] Reducing the flow rate can increase the interaction time between the analytes and the CSP, potentially improving resolution.[1][6] Optimal flow rates can be as low as 0.2 mL/min for a 4.6 mm ID column.[4][5]
-
Vary the Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[1][2][6] Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.[1] Lower temperatures often increase chiral selectivity, while higher temperatures can improve peak efficiency.[5]
Issue 2: Peak Tailing or Asymmetry
Q: My peaks are showing significant tailing. What are the common causes and solutions?
A: Peak tailing can compromise resolution and quantification. Here are the likely causes and how to address them:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing.
-
Solution: The use of mobile phase additives is crucial. For acidic compounds, add a small amount of an acid like TFA or acetic acid. For basic compounds, add a base like DEA or TEA to the mobile phase to suppress these secondary interactions.[3]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Contamination: The column or guard column may be contaminated.
-
Solution: Follow the manufacturer's recommended cleaning procedures. This may involve flushing with a strong solvent. For immobilized columns, solvents like THF or DMF can be used.[7]
-
-
Inappropriate Sample Solvent: The solvent used to dissolve the sample can affect peak shape if it is much stronger than the mobile phase.
Issue 3: Irreproducible Retention Times and/or Resolution
Q: I am observing shifts in retention times and inconsistent resolution between injections. How can I improve the reproducibility of my method?
A: Poor reproducibility is a common challenge in chiral HPLC. To improve it, consider the following:
-
Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase.[1] Ensure the column is fully equilibrated before starting your analysis. Some columns may require 1-2 hours to equilibrate.[5]
-
Mobile Phase Preparation: Precisely control the composition and pH of the mobile phase for every run.[1] Even small variations can affect selectivity and retention times. Use high-purity solvents and prepare fresh mobile phases daily, especially buffered solutions, to prevent microbial growth.[10][11]
-
Temperature Control: Maintain a stable column temperature using a column oven.[1] Small temperature fluctuations can lead to shifts in retention and selectivity.[4][5]
-
Column "Memory Effect": An older column may have adsorbed additives from previous uses, which can affect the separation.[7][12] When developing a new method, it is best to use a new column or one with a well-documented history.[7]
Frequently Asked Questions (FAQs)
Q1: How do I select the right chiral column to start with?
A1: Chiral column selection can be challenging. A systematic screening approach is often the most effective way to find a suitable column.[13]
-
Literature and Database Search: Check for existing methods for similar compounds in scientific literature or manufacturer application databases.
-
Column Screening Kits: Many manufacturers offer chiral screening kits containing a selection of their most versatile columns.[5] This is a practical starting point for novel compounds.
-
Consider the Analyte's Properties: The functional groups on your analyte can guide your initial selection. For example, protein-based columns are often used for biomolecules, while polysaccharide-based columns have broad applicability.[4][14]
Q2: What are the different types of Chiral Stationary Phases (CSPs)?
A2: There are several major types of CSPs, each with different selectivity characteristics:
-
Polysaccharide-based CSPs: These are the most widely used and versatile CSPs, based on cellulose (B213188) or amylose (B160209) derivatives.[15][16] They can be either coated or immobilized on the silica (B1680970) support. Immobilized phases offer greater solvent compatibility.[9]
-
Macrocyclic Glycopeptide-based CSPs: These include phases like vancomycin (B549263) and teicoplanin, which are effective for a wide range of compounds, particularly those with amine and carboxylic acid groups.[16][17]
-
Pirkle-type (Brush-type) CSPs: These synthetic phases offer chiral recognition through π-π interactions, hydrogen bonding, and dipole-dipole interactions.[13]
-
Protein-based CSPs: Columns with immobilized proteins like α1-acid glycoprotein (B1211001) (AGP) or human serum albumin (HSA) are particularly useful for separating chiral drugs in bioanalysis.[4][16]
-
Cyclodextrin-based CSPs: These utilize cyclodextrin (B1172386) cavities to form inclusion complexes with the analytes.[16][18]
Q3: Can I use the same column for normal phase and reversed-phase separations?
A3: This depends on the type of CSP.
-
Coated Polysaccharide Columns: It is generally not recommended to switch between normal and reversed-phase modes with these columns, as it can damage the stationary phase. It is best to dedicate a column to a specific mobile phase system.[19]
-
Immobilized Polysaccharide Columns: These columns are more robust and can be used with a wider range of solvents, allowing for switching between different mobile phase modes.[9] Always follow the manufacturer's instructions for solvent compatibility and switching procedures.
Q4: How should I properly care for and store my chiral column?
A4: Proper care and storage are essential for maintaining column performance and longevity.
-
Use a Guard Column: A guard column is highly recommended to protect the analytical column from particulates and strongly adsorbed impurities.[19][20]
-
Sample Preparation: Filter all samples before injection to remove particulate matter.[19]
-
Cleaning: After use, flush the column with an appropriate solvent to remove any residual sample and mobile phase additives. For long-term storage, follow the manufacturer's recommendations, which typically involve storing the column in a specific solvent mixture like acetonitrile/water or isopropanol.[19][20]
-
Avoid Harsh Conditions: Do not exceed the recommended pressure, temperature, and pH ranges for your specific column.[5]
Data Presentation
Table 1: General Characteristics of Common Chiral Stationary Phases
| CSP Type | Common Selectors | Typical Mobile Phases | Key Applications/Strengths |
| Polysaccharide-based | Cellulose and Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Normal Phase (Hexane/Alcohol), Reversed Phase (Water/ACN/MeOH), Polar Organic | Broad applicability for a wide range of chiral compounds.[14][15][16] |
| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Reversed Phase, Polar Ionic, Polar Organic | Separation of amino acids, peptides, and other polar compounds.[4][16][17] |
| Pirkle-type | Phenylglycine, Leucine derivatives | Normal Phase | Compounds with π-acidic or π-basic groups, amides, esters.[13] |
| Protein-based | α1-acid glycoprotein (AGP), Human Serum Albumin (HSA) | Reversed Phase (Aqueous buffers with organic modifiers) | Bioanalytical applications, drug-protein binding studies.[4][16] |
| Cyclodextrin-based | Native and derivatized β- and γ-cyclodextrins | Reversed Phase, Normal Phase | Aromatic compounds that can fit into the cyclodextrin cavity.[16][18] |
Table 2: Starting Conditions for Chiral Method Development Screening
| Parameter | Normal Phase | Reversed Phase | Polar Organic Mode |
| Mobile Phase A | Hexane or Heptane | Water + Buffer (e.g., 20mM Ammonium Acetate, pH 4-7) | Acetonitrile or Methanol |
| Mobile Phase B | Isopropanol (IPA) or Ethanol | Acetonitrile (ACN) or Methanol (MeOH) | Other polar solvents (e.g., Ethanol) |
| Additives | 0.1% TFA/Acetic Acid (for acids), 0.1% DEA/TEA (for bases) | 0.1% Formic Acid or Ammonium Hydroxide | 0.1% TFA/Acetic Acid and 0.1% DEA/TEA |
| Initial Gradient | 10-50% B | 10-90% B | Blend different polar organic solvents |
| Flow Rate (4.6 mm ID) | 1.0 mL/min (can be optimized lower) | 1.0 mL/min (can be optimized lower) | 1.0 mL/min (can be optimized lower) |
| Temperature | 25 °C (can be varied from 5-40 °C) | 25 °C (can be varied from 5-40 °C) | 25 °C (can be varied from 5-40 °C) |
Experimental Protocols
Protocol 1: General Chiral Column Screening
This protocol outlines a systematic approach to screen multiple chiral columns and mobile phase conditions to identify a suitable starting point for method development.
-
Column Selection:
-
Choose a set of 3-4 columns with diverse selectivities. A typical screening set includes polysaccharide-based columns (e.g., one cellulose-based and one amylose-based) and a macrocyclic glycopeptide-based column.[21]
-
-
Sample Preparation:
-
Dissolve the racemic sample in the initial mobile phase or a solvent compatible with all planned mobile phases. The concentration should be appropriate for the detector being used (e.g., 1 mg/mL for UV detection).
-
-
Screening in Multiple Mobile Phase Modes:
-
Normal Phase:
-
Equilibrate the column with 90:10 Hexane:IPA.
-
Inject the sample.
-
Run a gradient from 10% to 50% IPA over 20 minutes.
-
If the analyte is acidic or basic, repeat the run with the addition of 0.1% TFA or 0.1% DEA, respectively.
-
-
Reversed Phase:
-
Equilibrate the column with 90:10 Water (with 0.1% Formic Acid):Acetonitrile.
-
Inject the sample.
-
Run a gradient from 10% to 90% Acetonitrile over 20 minutes.
-
-
Polar Organic Mode:
-
Equilibrate the column with 100% Methanol.
-
Inject the sample.
-
If separation is not achieved, try other polar organic solvents like acetonitrile or ethanol, and consider adding acidic/basic modifiers.
-
-
-
Evaluation:
-
Examine the chromatograms for any signs of separation (e.g., peak broadening, shoulder, or partial separation).
-
Select the column and mobile phase combination that shows the best initial separation for further optimization of mobile phase composition, flow rate, and temperature.
-
Mandatory Visualization
Caption: A workflow for systematic chiral column selection.
Caption: A troubleshooting workflow for poor enantiomeric resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 7. chiraltech.com [chiraltech.com]
- 8. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 9. chiraltech.com [chiraltech.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 14. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 15. Guide for Chiral Column Selection | Phenomenex [phenomenex.com]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. shim-pol.pl [shim-pol.pl]
- 20. hplc.eu [hplc.eu]
- 21. chiraltech.com [chiraltech.com]
Reducing non-specific binding in receptor assays with amphetamine-like compounds
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering high non-specific binding (NSB) in receptor assays involving amphetamine-like compounds.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) in the context of a receptor assay?
A1: Non-specific binding refers to the binding of a radiolabeled ligand (or test compound) to components other than the intended receptor target.[1][2] This can include binding to the filter membrane, assay tubes, or other proteins within the sample preparation.[1][3] In a well-optimized assay, specific binding to the receptor of interest should account for the majority of the total binding, while NSB should be minimal.
Q2: Why is high NSB particularly challenging with amphetamine-like compounds?
A2: Amphetamine-like compounds often exhibit physicochemical properties that promote NSB. Many are lipophilic (hydrophobic) and carry a positive charge at physiological pH. These characteristics can lead to:
-
Hydrophobic Interactions: The compounds can stick to plastic assay tubes and filter membranes.[4]
-
Electrostatic Interactions: The positive charge can cause binding to negatively charged surfaces, a common feature of many filter types.[4][5]
Q3: How is non-specific binding determined in an experiment?
A3: Non-specific binding is measured by quantifying the amount of radioligand that binds in the presence of a high concentration of an unlabeled "cold" competitor.[1][6][7] This competitor compound saturates the specific binding sites on the target receptor, ensuring that any remaining measured radioligand binding is non-specific.[1] The unlabeled competitor should ideally be structurally different from the radioligand to avoid mimicking its non-specific interactions, but bind to the same receptor.[1][6]
Specific Binding = Total Binding - Non-Specific Binding [3]
Q4: What is considered an acceptable level of non-specific binding?
A4: Ideally, NSB should be less than 20% of the total binding at the Kd concentration of the radioligand. While assays can sometimes be managed with NSB up to 50%, levels exceeding this significantly compromise the accuracy and reliability of the data, making it difficult to obtain quality results.[1][6] An assay should aim for greater than 80% specific binding at the Kd concentration.[6]
Troubleshooting Guide for High Non-Specific Binding
This section addresses common issues and provides actionable steps to reduce NSB in your receptor assays.
Q5: My non-specific binding is extremely high (>50%). What is the first thing I should check?
A5: Start with the foundational components of your assay: the buffer and the filter. The interaction between your compound and these materials is a primary source of NSB. Optimizing the buffer composition and properly treating the filters can lead to the most significant reduction in background signal.
A logical troubleshooting workflow can help pinpoint the issue.
References
- 1. graphpad.com [graphpad.com]
- 2. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 3. benchchem.com [benchchem.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chem.uwec.edu [chem.uwec.edu]
Interpreting mass fragmentation patterns of N-Benzyl-3,4-DMA hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Benzyl-3,4-DMA hydrochloride, specifically focusing on the interpretation of its mass fragmentation patterns.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion peak for this compound in mass spectrometry?
A1: N-Benzyl-3,4-DMA has a molecular weight of 285.38 g/mol for the free base. In its hydrochloride form, the molecular weight is 321.8 g/mol .[1] When analyzed by Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak (M+) for the free base is expected at m/z 285.
Q2: What are the major characteristic fragment ions observed in the EI-MS spectrum of N-Benzyl-3,4-DMA?
A2: The EI mass spectrum of N-Benzyl-3,4-DMA shows several characteristic fragment ions. The most significant peaks are typically observed at m/z 91, 135, and 151. The base peak, which is the most intense peak, is often the benzyl (B1604629) cation at m/z 91.[2]
Q3: How can I differentiate N-Benzyl-3,4-DMA from other structurally similar amphetamine derivatives using mass spectrometry?
A3: Differentiation can be achieved by carefully analyzing the fragmentation pattern. While many amphetamine derivatives share common fragments, the specific combination of the molecular ion peak and the relative abundances of key fragments, such as those resulting from cleavages specific to the N-benzyl and 3,4-dimethoxybenzyl moieties, can provide a unique fingerprint for N-Benzyl-3,4-DMA. Comparing the obtained spectrum with a known reference spectrum is the most reliable method.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Signal Intensity | - Low sample concentration.- Inefficient ionization.[4] | - Ensure the sample is appropriately concentrated.[4]- Optimize the ionization source parameters. |
| No Molecular Ion Peak | - The molecular ion is unstable and has completely fragmented. | - Use a "softer" ionization technique if available, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), which imparts less energy to the molecule.[5] |
| Unexpected Peaks in the Spectrum | - Contamination from the sample matrix, solvent, or instrument.- Formation of adducts. | - Run a blank to check for background contamination.- Ensure high-purity solvents and clean equipment.- Check for the possibility of adduct formation with solvent molecules. |
| Poor Mass Accuracy | - The instrument is not properly calibrated.[4] | - Perform a mass calibration using a suitable calibration standard across the desired mass range.[4] |
| Peak Tailing in GC-MS | - Active sites in the GC column or liner.- The compound is a tertiary amine, which can interact with silanol (B1196071) groups. | - Use a deactivated GC liner and column.- Derivatization of the amine group can sometimes improve peak shape.[6] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method for N-Benzyl-3,4-DMA
This protocol is based on established methods for the analysis of N-Benzyl-3,4-DMA.[2]
-
Sample Preparation: Prepare a solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol (B129727) or chloroform. For the hydrochloride salt, a base extraction may be necessary to analyze the free base.[2]
-
Instrumentation: An Agilent gas chromatograph coupled with a mass selective detector (or equivalent).[2]
-
GC Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or an equivalent 5% phenyl-methylpolysiloxane column.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[2]
-
Injector Temperature: 280°C.[2]
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at a rate of 12°C/min, and hold at 280°C for 9 minutes.[2]
-
MS Transfer Line Temperature: 280°C.[2]
-
MS Ion Source Temperature: 230°C.[2]
-
Mass Scan Range: 30-550 amu.[2]
Data Presentation
Table 1: Key Mass Fragments for N-Benzyl-3,4-DMA
| m/z Value | Proposed Fragment Ion | Structural Representation |
| 285 | Molecular Ion [M]+ | [C18H23NO2]+ |
| 151 | 3,4-dimethoxybenzyl cation | [C9H11O2]+ |
| 135 | 3,4-dimethoxytoluene radical cation | [C8H9O2]+ |
| 91 | Benzyl cation | [C7H7]+ |
Visualizations
Caption: Proposed mass fragmentation pathway of N-Benzyl-3,4-DMA.
Caption: General experimental workflow for GC-MS analysis.
Caption: Decision tree for troubleshooting common MS issues.
References
Addressing solubility issues of N-Benzyl-3,4-DMA hydrochloride in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Benzyl-3,4-DMA hydrochloride. The information is designed to address common challenges, particularly those related to solubility in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: The solubility of this compound has been determined in several common solvents. Quantitative data is summarized in the table below. Please note that solubility in aqueous buffers can be pH-dependent.
Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the potential reasons for this?
A2: Several factors can contribute to solubility issues with this compound in aqueous buffers. These include:
-
pH of the Buffer: As a hydrochloride salt of an amine, the solubility of this compound is expected to be pH-dependent. The free base form is likely less soluble in neutral or alkaline solutions.
-
Concentration: The desired concentration of your solution may exceed the solubility limit of the compound in that specific buffer.
-
Buffer Composition: The presence of other salts in the buffer can influence solubility through the "common ion effect," potentially reducing the solubility of the hydrochloride salt.[1][2]
-
Temperature: Solubility is often temperature-dependent. Dissolving the compound at room temperature might be insufficient.
-
Purity of the Compound: Impurities in the compound can affect its solubility characteristics.
Q3: My this compound solution is cloudy or has a precipitate after preparation. What should I do?
A3: Cloudiness or precipitation indicates that the compound is not fully dissolved or has precipitated out of solution. Refer to the troubleshooting guide below for a step-by-step approach to address this issue. Common solutions include adjusting the pH, using a co-solvent, or employing physical methods like sonication.
Q4: What is the expected mechanism of action for this compound?
A4: this compound is categorized as an amphetamine analog.[3][4][5] Amphetamines and their analogs typically exert their effects by interacting with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[2] They can act as competitive inhibitors of substrate reuptake and can also induce the reverse transport (efflux) of neurotransmitters from the presynaptic neuron into the synaptic cleft.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) |
| PBS (pH 7.2) | 10[3][4] | ~31.07 |
| DMF | 30[3][4] | ~93.21 |
| DMSO | 30[3][4] | ~93.21 |
| Ethanol | 10[3][4] | ~31.07 |
Molar concentration calculated using a molecular weight of 321.85 g/mol .
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound in aqueous buffers.
Caption: Troubleshooting workflow for addressing solubility issues.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound
Objective: To prepare a clear, aqueous stock solution of this compound for use in biological assays.
Materials:
-
This compound powder
-
Sterile, high-purity water or desired aqueous buffer (e.g., PBS, HEPES-buffered saline)
-
Sterile, conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
pH meter and sterile solutions for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.
-
Initial Dissolution: Add a portion (e.g., 80%) of the final volume of the desired aqueous buffer to the tube.
-
Mixing: Vortex the mixture vigorously for 1-2 minutes.
-
Troubleshooting Incomplete Dissolution:
-
If the solution is not clear, check the pH. If the pH is neutral or alkaline, adjust to a slightly acidic pH (e.g., 6.0-6.5) by adding small aliquots of 0.1 M HCl. Vortex after each addition and check for dissolution.
-
If pH adjustment is not sufficient, place the tube in a sonicator bath for 5-10 minutes.
-
Gentle warming (e.g., to 37°C) can also be attempted, but be cautious of potential degradation.
-
-
Final Volume Adjustment: Once the solid is completely dissolved, add the remaining buffer to reach the final desired volume and vortex to ensure homogeneity.
-
Sterilization: Filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution as recommended by the manufacturer, typically at -20°C for long-term storage. It is advisable to prepare fresh solutions for each experiment or use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Monoamine Transporter Uptake Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the activity of dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporters expressed in a suitable cell line (e.g., HEK293 cells stably expressing the transporter of interest).
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)
-
Radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin)
-
This compound stock solution
-
Known transporter inhibitors as positive controls (e.g., GBR12909 for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT)
-
Scintillation cocktail and a scintillation counter
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed the transporter-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Preparation of Compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. Also, prepare dilutions of the positive control inhibitor.
-
Pre-incubation: On the day of the assay, aspirate the cell culture medium and wash the cells once with the assay buffer. Add the prepared dilutions of this compound or control compounds to the wells and pre-incubate for a defined period (e.g., 10-20 minutes) at the assay temperature (e.g., 37°C).
-
Initiation of Uptake: Initiate the transporter-mediated uptake by adding the radiolabeled substrate to each well.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) during which uptake is linear.
-
Termination of Uptake: Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells (e.g., with a lysis buffer or sodium hydroxide) and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake. Plot the percentage of inhibition versus the log of the concentration of this compound and fit the data using a non-linear regression model to determine the IC50 value.
Mandatory Visualizations
Caption: Putative mechanism of action of this compound.
Caption: Experimental workflow for a monoamine transporter uptake assay.
References
Technical Support Center: Optimization of Extraction Methods for N-Benzyl-3,4-DMA Hydrochloride from Complex Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the extraction of N-Benzyl-3,4-DMA hydrochloride from complex matrices. The content is tailored for researchers, scientists, and drug development professionals, offering detailed methodologies and data-driven insights to overcome common experimental challenges.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the extraction of this compound using Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE) Troubleshooting
Q1: I am experiencing low recovery of this compound during LLE. What are the potential causes and solutions?
A1: Low recovery in LLE can stem from several factors related to the basic nature of N-Benzyl-3,4-DMA. As a substituted amphetamine, its extraction is highly dependent on pH.
-
Inappropriate Solvent Choice: The selection of an appropriate organic solvent is crucial. The ideal solvent should have high affinity for the neutral form of N-Benzyl-3,4-DMA and be immiscible with water. A common strategy is to use a non-polar or moderately polar solvent. For amphetamine-like substances, solvents such as a mixture of chloroform (B151607) and isopropanol (B130326) or ethyl acetate (B1210297) have been used effectively.[3]
-
Insufficient Mixing/Emulsion Formation: Inadequate mixing of the aqueous and organic phases can lead to poor extraction efficiency. Conversely, overly vigorous shaking can result in the formation of emulsions, which are difficult to break and can trap the analyte. Gentle, consistent inversion of the separatory funnel is recommended. If an emulsion forms, it can sometimes be broken by adding a small amount of saturated sodium chloride solution or by gentle centrifugation.
-
Analyte Adsorption to Glassware: Basic compounds can sometimes adsorb to acidic sites on glass surfaces. Silanizing glassware can help to minimize this issue.
Q2: My extracted sample for this compound analysis shows significant matrix effects, such as ion suppression in LC-MS. How can I mitigate this?
A2: Matrix effects are a common challenge when analyzing samples from complex biological matrices.[4][5]
-
Employ a "Back-Extraction" Step: After the initial extraction into an organic solvent, a "back-extraction" can be performed. This involves extracting the analyte from the organic phase into a fresh acidic aqueous solution (e.g., 0.1 M HCl). This step helps to remove neutral and acidic impurities that were co-extracted. The N-Benzyl-3,4-DMA can then be re-extracted into a fresh organic phase after basifying the acidic aqueous solution.
-
Optimize Chromatographic Separation: Ensure that the chromatographic method effectively separates N-Benzyl-3,4-DMA from co-eluting matrix components. This may involve adjusting the mobile phase composition, gradient, or using a different column chemistry.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects. The SIL-IS will co-elute with the analyte and experience similar ion suppression or enhancement, allowing for accurate quantification.
-
Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering matrix components.
Solid-Phase Extraction (SPE) Troubleshooting
Q1: What type of SPE sorbent should I choose for this compound extraction?
A1: The choice of SPE sorbent depends on the properties of the analyte and the matrix. For a basic compound like N-Benzyl-3,4-DMA, a mixed-mode cation exchange sorbent is often the most effective.[6][7][8]
-
Mixed-Mode Cation Exchange: These sorbents have both non-polar (e.g., C8 or C18) and cation exchange functional groups. This allows for a dual retention mechanism. The non-polar groups retain the analyte through hydrophobic interactions, while the cation exchange groups retain the protonated amine. This dual mechanism allows for more rigorous washing steps to remove matrix interferences.
-
Polymeric Sorbents: Polymeric sorbents can offer high capacity and are stable over a wide pH range. A polymeric cation exchange sorbent would be a suitable choice.
Q2: I am seeing poor retention of N-Benzyl-3,4-DMA on my SPE column. What could be the issue?
A2: Poor retention is often due to improper sample pH or incorrect conditioning of the SPE cartridge.
-
Incorrect Sample pH: For retention on a cation exchange sorbent, the N-Benzyl-3,4-DMA must be in its protonated (charged) form. Therefore, the sample pH should be adjusted to at least 2 pH units below the pKa of the analyte (e.g., pH 4-6).
-
Improper Cartridge Conditioning: It is essential to condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with an organic solvent (e.g., methanol) followed by an aqueous buffer at the desired pH for sample loading.[9] Proper conditioning ensures that the sorbent is activated and ready for interaction with the analyte.
Q3: My final extract after SPE is not clean, and I am observing many interfering peaks. How can I improve the cleanup?
A3: A key advantage of SPE is the ability to perform wash steps to remove interferences.
-
Optimize the Wash Steps:
-
Aqueous Wash: After loading the sample, wash the cartridge with a weak acidic buffer to remove hydrophilic interferences.
-
Organic Wash: A subsequent wash with a non-polar organic solvent (e.g., hexane (B92381) or dichloromethane) can remove lipophilic interferences. The key is to use a solvent that is strong enough to elute interferences but not the analyte of interest.
-
-
Optimize the Elution Solvent: The elution solvent should be strong enough to disrupt the interaction between the analyte and the sorbent. For a mixed-mode cation exchange sorbent, the elution solvent is typically a mixture of an organic solvent with a small amount of a basic modifier (e.g., ammonium (B1175870) hydroxide) to neutralize the charge on the analyte and disrupt the ionic interaction. A common elution solvent for amphetamine-like compounds is a mixture of ethyl acetate, isopropanol, and ammonium hydroxide (B78521).[9]
Quantitative Data Summary
Due to the lack of specific quantitative data for this compound in the search results, the following table summarizes typical recovery data for related amphetamine compounds from biological matrices using different extraction methods. This data can serve as a benchmark for optimizing the extraction of this compound.
| Analyte | Matrix | Extraction Method | Sorbent/Solvent | Recovery (%) | Reference |
| Amphetamine | Blood | SPE | Mixed-Mode Cation Exchange | 92 - 96 | [9] |
| Methamphetamine | Blood | SPE | Mixed-Mode Cation Exchange | 92 - 95 | [9] |
| MDMA | Blood | SPE | Mixed-Mode Cation Exchange | 93 - 98 | [9] |
| Amphetamine | Urine | Online SPE | Polymeric | 99.8 | [10] |
| Methamphetamine | Urine | Online SPE | Polymeric | 99.1 | [10] |
| Designer Amphetamines | Urine | SPE | Not Specified | 64 - 93 | |
| Designer Amphetamines | Blood | SPE | Not Specified | 60 - 91 |
Experimental Protocols
The following are detailed, generalized methodologies for LLE and SPE that can be adapted and optimized for the extraction of this compound from complex matrices like plasma or urine.
Liquid-Liquid Extraction (LLE) Protocol
-
Sample Preparation: To 1 mL of the biological sample (e.g., plasma, urine), add an appropriate internal standard.
-
pH Adjustment: Add a sufficient volume of a strong base (e.g., 1 M NaOH) to adjust the sample pH to approximately 12-13. Vortex briefly.
-
Extraction: Add 5 mL of a suitable organic solvent (e.g., a 9:1 mixture of ethyl acetate:isopropanol). Cap the tube and gently mix by inversion for 10-15 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
(Optional) Back-Extraction for Cleanup: a. To the collected organic phase, add 2 mL of 0.1 M HCl. Vortex for 5 minutes. b. Centrifuge and discard the upper organic layer. c. To the remaining acidic aqueous layer, add a strong base to adjust the pH to 12-13. d. Add 5 mL of fresh organic solvent and repeat the extraction and phase separation steps.
-
Evaporation: Evaporate the final organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent for the analytical instrument (e.g., 100 µL of mobile phase for LC-MS analysis).
Solid-Phase Extraction (SPE) Protocol (using a Mixed-Mode Cation Exchange Cartridge)
-
Sample Pre-treatment: To 1 mL of the biological sample, add an appropriate internal standard. Add 2 mL of a buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0) to adjust the pH. Vortex to mix.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol (B129727), followed by 3 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.[9]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (1-2 mL/min).
-
Washing: a. Wash the cartridge with 3 mL of 0.1 M HCl to remove basic and neutral interferences.[9] b. Wash the cartridge with 3 mL of methanol to remove lipophilic interferences.[9] c. Dry the cartridge thoroughly under high vacuum or positive pressure for 5-10 minutes.
-
Elution: Elute the analyte with 3 mL of a freshly prepared mixture of ethyl acetate:isopropanol:ammonium hydroxide (e.g., 78:20:2 v/v/v).[9]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent for analysis.
Visualizations
The following diagrams illustrate the experimental workflows for the described extraction methods.
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Caption: Workflow for Solid-Phase Extraction (SPE).
References
- 1. benchchem.com [benchchem.com]
- 2. Liquid-liquid-liquid microextraction for sample preparation of biological fluids prior to capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamopen.com [benthamopen.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. How to Select a Sorbent | Products | GL Sciences [glsciences.com]
- 8. glsciencesinc.com [glsciencesinc.com]
- 9. unitedchem.com [unitedchem.com]
- 10. academic.oup.com [academic.oup.com]
Minimizing ion suppression in the analysis of N-Benzyl-3,4-DMA hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of N-Benzyl-3,4-DMA hydrochloride by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of this compound?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis, potentially leading to unreliable quantitative results.[2]
Q2: What are the common sources of ion suppression in biological samples like plasma or urine?
A2: Common sources of ion suppression in biological matrices include endogenous components such as phospholipids, salts, and proteins.[1] Exogenous sources can include formulation agents (e.g., polysorbates), mobile phase additives, and contaminants from sample collection and preparation.[3]
Q3: How can I detect ion suppression in my LC-MS analysis?
A3: A common method to detect ion suppression is the post-column infusion experiment. In this technique, a constant flow of a solution containing the analyte is introduced into the LC eluent after the analytical column but before the MS ion source. A blank matrix sample is then injected. Any dip in the constant baseline signal indicates the retention time at which matrix components are eluting and causing ion suppression.
Q4: Is there a "best" sample preparation technique to avoid ion suppression for this compound?
A4: The optimal sample preparation technique depends on the sample matrix, required sensitivity, and available resources. Generally, more rigorous cleanup methods like Solid-Phase Extraction (SPE) are more effective at removing interfering matrix components compared to simpler methods like Protein Precipitation (PPT).[4][5] Liquid-Liquid Extraction (LLE) can also be highly effective. A comparison of these techniques is provided in the tables below.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Problem 1: Low signal intensity or poor sensitivity for this compound.
| Possible Cause | Suggested Solution |
| Significant Ion Suppression | 1. Improve Sample Cleanup: Switch from Protein Precipitation to a more robust method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[4] 2. Optimize Chromatography: Adjust the mobile phase composition or gradient to separate the analyte from the ion-suppressing region of the chromatogram. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[2] |
| Suboptimal MS Source Parameters | Re-optimize ion source parameters (e.g., spray voltage, gas flows, temperature) for this compound. |
| Inefficient Ionization | Consider switching the ionization mode (e.g., from ESI to APCI), as APCI can be less susceptible to ion suppression for certain compounds.[6] |
Problem 2: Poor reproducibility of quantitative results.
| Possible Cause | Suggested Solution |
| Variable Matrix Effects | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for accurate correction. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same blank matrix as the samples to compensate for consistent matrix effects.[1] |
| Inconsistent Sample Preparation | Ensure consistent execution of the sample preparation protocol, including precise volume measurements and timing. Automating the sample preparation process can improve reproducibility. |
| Carryover | Implement a robust needle wash protocol between injections to prevent carryover from high-concentration samples to subsequent runs. |
Quantitative Data Summary
Disclaimer: The following data is representative for amphetamine-type compounds and serves as an illustrative comparison. Specific quantitative data for this compound was not available in the reviewed literature. Actual results may vary and should be determined experimentally.
Table 1: Comparison of Sample Preparation Techniques for Amphetamine-like Compounds in Plasma
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | 50-80% | 70-95% | >85% |
| Matrix Effect (Ion Suppression) | High | Moderate to Low | Low |
| Sample Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
| Method Development Time | Short | Moderate | Long |
| Selectivity | Low | Moderate | High |
Table 2: Influence of Mobile Phase pH on Analyte Retention and Signal
| Mobile Phase pH | Analyte Ionization State | Retention on Reversed-Phase Column | Expected Signal Intensity |
| Acidic (e.g., pH 3) | Protonated (ionized) | Shorter | Generally good for basic compounds in positive ion mode. |
| Neutral (e.g., pH 7) | Partially protonated | Intermediate | May be variable. |
| Basic (e.g., pH 10) | Neutral | Longer | Can be higher due to improved desolvation, but requires a pH-stable column. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol uses a mixed-mode cation exchange SPE cartridge for effective cleanup.
-
Sample Pre-treatment: To 1 mL of plasma, add a deuterated internal standard and 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0). Vortex to mix.
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing:
-
Wash the cartridge with 2 mL of deionized water.
-
Wash the cartridge with 2 mL of 0.1 M acetic acid.
-
Wash the cartridge with 2 mL of methanol.
-
-
Elution: Elute the analyte with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Urine
This protocol is suitable for extracting basic drugs from a urine matrix.
-
Sample Preparation: To 1 mL of urine, add a deuterated internal standard.
-
pH Adjustment: Add 100 µL of 5 M sodium hydroxide to basify the sample to a pH > 10. Vortex to mix.
-
Extraction: Add 5 mL of an organic extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol (B130326) (9:1, v/v)).
-
Mixing: Cap the tube and vortex for 2 minutes or gently rock for 15 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Visualizations
Caption: Workflow for Solid-Phase Extraction (SPE).
Caption: Troubleshooting Decision Tree for Ion Suppression.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of two LC-MS/MS methods for the detection and quantification of amphetamines, designer amphetamines, benzoylecgonine, benzodiazepines, opiates, and opioids in urine using turbulent flow chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Neurotoxic Potential of MDMA and N-Benzyl-3,4-DMA hydrochloride
A deep dive into the neurotoxic profiles of 3,4-methylenedioxymethamphetamine (MDMA) and a comparative projection for the lesser-studied N-Benzyl-3,4-DMA hydrochloride.
This guide provides a comprehensive comparison of the neurotoxic potential of the well-characterized psychoactive compound, 3,4-methylenedioxymethamphetamine (MDMA), and the structurally related but less understood molecule, this compound. The information presented herein is intended for researchers, scientists, and drug development professionals. While extensive experimental data exists for MDMA, a notable scarcity of research on the neurobiological effects of this compound necessitates a partially theoretical approach to its potential neurotoxicity, grounded in structure-activity relationships and the known mechanisms of related amphetamine derivatives.
Introduction to MDMA and this compound
3,4-methylenedioxymethamphetamine, commonly known as MDMA or ecstasy, is a synthetic compound that has been extensively studied for its unique psychoactive effects, which include feelings of euphoria, increased empathy, and heightened sensory perception.[1] However, a significant body of research has also highlighted its potential for neurotoxicity, particularly concerning the serotonergic system.[2][3][4][5] The mechanisms underlying MDMA-induced neurotoxicity are multifaceted, involving factors such as hyperthermia, oxidative stress, and excitotoxicity.[2][3][4]
This compound is an amphetamine derivative for which there is limited publicly available pharmacological and toxicological data.[6][7][8] Its structural similarity to MDMA, particularly the shared 3,4-dimethoxyamphetamine backbone (after the conceptual demethylenation of MDMA's methylenedioxy group), suggests that it may share some mechanisms of action and, potentially, neurotoxic effects. The key structural difference is the presence of a benzyl (B1604629) group attached to the nitrogen atom in N-Benzyl-3,4-DMA, in contrast to the methyl group in MDMA. This substitution can significantly alter its pharmacological profile, including its affinity for monoamine transporters and receptors, metabolic pathways, and overall neurotoxic potential.
Comparative Neurotoxic Profile
Due to the absence of direct experimental studies on the neurotoxicity of this compound, this comparison will present established data for MDMA and offer a hypothesized profile for this compound based on its chemical structure.
Table 1: Comparison of Key Neurotoxic Parameters
| Parameter | MDMA (Experimental Data) | This compound (Hypothesized) |
| Primary Target | Serotonin (B10506) (5-HT) neurons[2][4][5] | Likely to interact with monoamine systems (5-HT, DA, NE) |
| Mechanism of Action | Potent releaser and reuptake inhibitor of 5-HT via the serotonin transporter (SERT)[9][10]; also affects dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) transporters[11] | Potential substrate for SERT, DAT, and NET, but with altered affinity and efficacy due to the N-benzyl group. The larger benzyl group may reduce its efficiency as a substrate for transporter-mediated release compared to MDMA. |
| Key Neurotoxic Effects | Long-term depletion of 5-HT and its metabolite 5-HIAA[5][11]; damage to 5-HT axon terminals[4]; oxidative stress and mitochondrial dysfunction[3] | Potential for monoamine depletion and oxidative stress, but the magnitude is unknown. The N-benzyl group could influence metabolic pathways, potentially leading to the formation of different, and possibly less or more toxic, metabolites. |
| Role of Metabolites | Metabolites, such as HHMA and HHA, are believed to contribute significantly to neurotoxicity.[9] | Metabolism is uncharacterized. The N-debenzylation pathway could be significant, potentially leading to the formation of 3,4-DMA, a compound with its own pharmacological profile. The metabolic fate of the benzyl group would also be a factor. |
| Hyperthermia | A key contributor to MDMA-induced neurotoxicity.[2][12] | The potential to induce hyperthermia is unknown but is a common feature of amphetamine-like stimulants. |
Experimental Protocols for Assessing MDMA Neurotoxicity
The following are representative experimental protocols used to evaluate the neurotoxic effects of MDMA in animal models. Similar methodologies could be adapted to investigate the potential neurotoxicity of this compound.
In Vivo Microdialysis for Neurotransmitter Release
-
Objective: To measure extracellular levels of serotonin and dopamine in specific brain regions following drug administration.
-
Method:
-
Male Sprague-Dawley rats are anesthetized and stereotaxically implanted with microdialysis probes in the frontal cortex or dorsal hippocampus.[13]
-
Following a recovery period, the probes are perfused with artificial cerebrospinal fluid.
-
Baseline dialysate samples are collected.
-
MDMA (e.g., 1-3 mg/kg, i.v.) is administered, and dialysate samples are collected at regular intervals.[13]
-
Neurotransmitter levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[14]
-
Immunohistochemistry for Serotonergic Axon Integrity
-
Objective: To visualize and quantify the density of serotonin transporter (SERT)-immunoreactive axons.
-
Method:
-
Rats are administered a neurotoxic regimen of MDMA (e.g., 20 mg/kg, s.c., twice daily for 4 days).
-
After a withdrawal period (e.g., 2 weeks), animals are euthanized and their brains are perfusion-fixed.
-
Brain tissue is sectioned and incubated with a primary antibody against SERT.
-
A secondary antibody conjugated to a fluorescent marker is applied.
-
The density of fluorescently labeled axons is quantified using microscopy and image analysis software.
-
In Vitro Cell Viability Assays
-
Objective: To assess the direct cytotoxic effects of the compound on neuronal cells.
-
Method:
-
A differentiated serotonergic neuronal cell line (e.g., RN46A) is cultured.[15]
-
Cells are treated with varying concentrations of MDMA (e.g., 0.25–2 mM) for 24 and 48 hours.[15]
-
Cell viability is assessed using the MTT assay, which measures mitochondrial metabolic activity.[15]
-
The 50% inhibitory concentration (IC50) is calculated to determine the compound's cytotoxic potency.[15]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to MDMA neurotoxicity and a typical experimental workflow for its assessment.
Caption: MDMA-Induced Serotonergic Neurotoxicity Pathway.
Caption: Workflow for Assessing Neurotoxicity.
Conclusion
The neurotoxic potential of MDMA, particularly on the serotonergic system, is well-documented through extensive research. The mechanisms are complex, involving transporter interactions, neurotransmitter release, metabolic pathways, and hyperthermia. In contrast, this compound remains a largely uncharacterized compound. Based on its structural similarity to MDMA, it is plausible that it interacts with monoamine transporters and may exhibit neurotoxic properties. However, the presence of the N-benzyl group is a critical modification that likely alters its pharmacology and toxicology in ways that cannot be predicted without experimental data. Future research, employing the types of experimental protocols outlined in this guide, is essential to elucidate the true neurotoxic potential of this compound and to determine if it offers a different safety profile compared to MDMA. Until such data is available, any assumptions about its neurotoxicity should be made with extreme caution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Neurotoxicity of MDMA: Main effects and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular and cellular mechanisms of ecstasy-induced neurotoxicity: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurotoxicity of drugs of abuse - the case of methylenedioxy amphetamines (MDMA, ecstasy ), and amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. swgdrug.org [swgdrug.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Is MDMA Neurotoxic? [spiritpharmacist.com]
- 10. Serotonin-transporter mediated efflux: a pharmacological analysis of amphetamines and non-amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 3,4-Methylenedioxymethamphetamine (MDMA) neurotoxicity in rats: a reappraisal of past and present findings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acute effects of 3,4-methylenedioxymethamphetamine (MDMA) on 5-HT cell firing and release: comparison between dorsal and median raphe 5-HT systems. — Department of Pharmacology [pharm.ox.ac.uk]
- 14. The Acute Toxic and Neurotoxic Effects of 3,4-methylenedioxymethamphetamine are More Pronounced in Adolescent than Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research-collection.ethz.ch [research-collection.ethz.ch]
A Comparative Analysis of the Receptor Binding Profiles of N-Benzylphenethylamine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the receptor binding affinities of various N-benzyl substituted phenethylamine (B48288) analogs. While the primary focus was intended to be on N-Benzyl-3,4-DMA hydrochloride, a comprehensive search of available scientific literature did not yield specific receptor binding data for this compound. Therefore, this comparison centers on structurally related analogs, primarily those with 2,5-dimethoxy and 4-alkoxy-2,5-dimethoxy substitutions on the phenethylamine ring, for which experimental data is available. This information is crucial for understanding the structure-activity relationships (SAR) that govern the interaction of these compounds with various neurotransmitter receptors.
Receptor Binding Affinity Data
The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of a selection of N-benzylphenethylamine analogs at various human receptors. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT₂ₐ (Ki, nM) | 5-HT₂C (Ki, nM) | 5-HT₁ₐ (Ki, nM) | α₁ₐ-adrenoceptor (Ki, nM) | D₁ (Ki, nM) | D₂ (Ki, nM) | D₃ (Ki, nM) | H₁ (Ki, nM) | SERT (Ki, nM) | DAT (Ki, nM) | NET (Ki, nM) |
| 25B-NBOMe | 0.27 | 2.1 | 580 | 330 | >10000 | >10000 | >10000 | 1800 | 3800 | 6000 | 2000 |
| 25C-NBOMe | 0.45 | 2.4 | 1100 | 450 | >10000 | >10000 | >10000 | 2300 | 4600 | 7300 | 2400 |
| 25D-NBOMe | 0.74 | 3.5 | 1600 | 880 | >10000 | >10000 | >10000 | 4100 | 6700 | >10000 | 4800 |
| 25E-NBOMe | 0.41 | 2.3 | 1200 | 560 | >10000 | >10000 | >10000 | 2800 | 5100 | 8900 | 3100 |
| 25H-NBOMe | 41 | 16 | 2900 | 2100 | >10000 | >10000 | >10000 | 7800 | >10000 | >10000 | 8300 |
| 25I-NBOMe | 0.16 | 1.3 | 890 | 280 | >10000 | >10000 | >10000 | 1500 | 3100 | 5200 | 1800 |
| 25N-NBOMe | 0.44 | 2.0 | 780 | 410 | >10000 | >10000 | >10000 | 2000 | 4200 | 6800 | 2200 |
| 2C-O-4 (2,5-dimethoxy-4-butoxyphenethylamine) | 8.3 | 15 | >10000 | >10000 | >10000 | >10000 | >10000 | >10000 | >10000 | >10000 | >10000 |
Data for NBOMe series sourced from Rickli, A. et al. (2015). Neuropharmacology, 99, 549-560. Data for 2C-O-4 sourced from Luethi, D. et al. (2018). Neuropharmacology, 134, 14-22.
Experimental Protocols
The data presented in this guide were primarily obtained through in vitro radioligand displacement assays. Below are detailed methodologies representative of those used in the cited studies.
Radioligand Binding Assays for Serotonin and Other Receptors
Objective: To determine the binding affinity (Ki) of test compounds by measuring their ability to displace a specific radioligand from a target receptor.
Materials:
-
Cell Membranes: Membranes from cultured cells stably expressing the human receptor of interest (e.g., 5-HT₂ₐ, 5-HT₂C, etc.).
-
Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ, [³H]mesulergine for 5-HT₂C).
-
Test Compounds: N-benzylphenethylamine analogs of interest.
-
Incubation Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions (e.g., MgCl₂, EDTA).
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand.
-
Filtration Apparatus: A cell harvester or multi-well filter plates (e.g., GF/B or GF/C glass fiber filters).
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Preparation: Cell membrane preparations are thawed and diluted in incubation buffer to a concentration that provides an adequate signal-to-noise ratio.
-
Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound (or buffer for total binding, or the non-specific control) is prepared in assay tubes or microplate wells.
-
Equilibration: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient period to reach binding equilibrium.
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed rapidly with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. These values are then plotted against the logarithm of the test compound concentration to generate a competition curve. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow: Radioligand Displacement Assay
Caption: Workflow of a typical radioligand displacement assay.
Signaling Pathway: 5-HT₂ₐ Receptor (Gq-coupled)
Caption: Simplified Gq-coupled signaling pathway for the 5-HT₂ₐ receptor.
A Comparative Guide to Analytical Methods for the Detection of N-Benzyl-3,4-DMA Hydrochloride
This guide provides a detailed comparison of common analytical techniques for the identification and characterization of N-Benzyl-3,4-DMA hydrochloride, an amphetamine derivative. The information is intended for researchers, scientists, and professionals in drug development and forensic analysis.
Introduction
This compound, also known as N-benzyl-3,4-dimethoxyamphetamine, is a synthetic compound categorized as an amphetamine.[1] Accurate and reliable analytical methods are crucial for its detection and quantification in various samples. This guide explores the principles and experimental protocols of several key analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and High-Performance Liquid Chromatography-Time of Flight (HPLC-TOF).
Data Summary
The following table summarizes the key performance characteristics of the analytical methods discussed.
| Analytical Method | Principle | Sample Preparation | Key Performance Parameters |
| GC-MS | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection and fragmentation analysis. | Dilution in an organic solvent (e.g., Chloroform) and base extraction.[2] | Retention Time: ~8.29 - 13.07 min; Mass Scan Range: 30-550 amu.[2] |
| FTIR-ATR | Measures the absorption of infrared radiation by the sample, providing a unique molecular fingerprint based on vibrational modes of chemical bonds. | Direct measurement of the solid sample. | Scan Range: 4000-400 cm⁻¹; Resolution: 4 cm⁻¹. |
| HPLC-TOF | Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase, followed by high-resolution mass detection. | Dissolution in a suitable solvent mixture (e.g., water/methanol with formic acid and ammonium (B1175870) formate). | Mass Scan Range: 82-1000 amu; High mass accuracy (Δppm < 5). |
| NMR | Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and connectivity of atoms. | Dissolution in a deuterated solvent (e.g., D₂O) with an internal standard.[2] | Provides detailed structural information and quantitative analysis.[2] |
Experimental Protocols
Detailed methodologies for each analytical technique are outlined below.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the analyte to approximately 4 mg/mL in chloroform (B151607) followed by a base extraction.[2]
-
Instrumentation: An Agilent gas chromatograph coupled with a mass spectrometer is a common setup.[2]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Fourier-Transform Infrared Spectroscopy with Attenuated Total Reflectance (FTIR-ATR)
-
Sample Preparation: The solid powder sample is analyzed directly.
-
Instrumentation: An FTIR spectrometer equipped with a diamond ATR attachment.[2]
-
Scan Parameters:
High-Performance Liquid Chromatography-Time of Flight (HPLC-TOF)
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.
-
Instrumentation: An Agilent 1260 Infinity HPLC with a 6230B TOF mass spectrometer is a suitable system.
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm.
-
Mobile Phase:
-
A: 0.1% formic acid and 1mM ammonium formate (B1220265) in water.
-
B: 0.1% formic acid in methanol.
-
-
Gradient: Start at 5% B, increase to 40% B over 4 min, then to 70% B over 2 min, and finally to 100% B in 5 min, hold for 1 min, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Dual AJS ESI in positive ion scan mode.
-
Mass Scan Range: 82-1000 amu.
-
Gas Temperatures: Drying gas (N₂) and sheath gas at 325°C.
-
Gas Flow Rates: Drying gas at 6 L/min, sheath gas at 8 L/min.
-
Nebulizer Pressure: 25 psig.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dilute the analyte to approximately 12 mg/mL in D₂O containing TSP as a 0 ppm reference and maleic acid as an internal standard for quantification.[2]
-
Instrumentation: A 400 MHz NMR spectrometer.[2]
-
Parameters:
Visualized Workflows
The following diagrams illustrate the general workflows for the described analytical methods.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for FTIR-ATR analysis of this compound.
Caption: Workflow for HPLC-TOF analysis of this compound.
Conclusion
The choice of analytical method for the detection of this compound depends on the specific requirements of the analysis. GC-MS is a robust and widely used technique for the identification of volatile and semi-volatile compounds. FTIR provides a rapid and non-destructive method for the identification of the bulk material. HPLC-TOF offers high sensitivity and selectivity, making it suitable for the analysis of complex mixtures and trace-level detection. NMR spectroscopy stands out for its ability to provide unambiguous structural elucidation and quantification. A cross-validation approach, where results from two or more of these methods are compared, would provide the highest level of confidence in the identification and characterization of this compound.
References
A Comparative Guide to Forensic Signature Analysis for Differentiating Sources of N-Benzyl-3,4-DMA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Given the absence of specific forensic literature for N-Benzyl-3,4-DMA hydrochloride, this guide presents a comparative framework of established analytical techniques used for the source differentiation of analogous clandestinely produced substances such as amphetamines, methamphetamines, and synthetic cathinones.[1][2][3] The methodologies detailed below are considered best practices in forensic drug analysis and can be adapted to develop a robust signature analysis program for this compound.
The ability to differentiate sources of synthetic drugs is crucial for law enforcement and intelligence agencies to understand trafficking networks and identify clandestine laboratories.[4][5] This is achieved by analyzing the unique chemical "fingerprint" left on a drug sample from its specific synthesis route, precursor chemicals, and purification methods. The two primary forensic techniques for this purpose are impurity profiling and stable isotope analysis.
Comparison of Key Analytical Techniques
Forensic signature analysis primarily relies on two powerful techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling and Isotope Ratio Mass Spectrometry (IRMS) for stable isotope analysis. Each offers distinct advantages and provides complementary information for source attribution.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Impurity Profiling (GC-MS) | Separates and identifies volatile and semi-volatile organic impurities present in the final drug product.[6][7] These impurities can be unreacted starting materials, by-products, or reagents specific to a synthesis method.[1][8] | - Probable synthesis route[4][5] - Potential precursors used[3][8] - Links between different seizures from the same batch.[1] | - High sensitivity and specificity.[6] - Widely available instrumentation.[2] - Provides a detailed chemical "fingerprint". | - Complex data analysis. - Highly purified samples may have few informative impurities.[9] - Requires extensive reference databases of impurities for different synthesis routes. |
| Stable Isotope Analysis (IRMS) | Measures the ratio of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ²H/¹H) within the drug molecule itself.[10][11] These ratios can vary based on the geographic origin of precursors and the specific reaction conditions.[11] | - Geographic origin of precursors.[10][11] - Differentiation between batches using different precursor sources. - Complements impurity profiling, especially for highly pure samples.[12] | - Powerful for geographic sourcing.[11] - Can differentiate samples even with identical impurity profiles. - Less affected by post-synthesis purification. | - Requires specialized, expensive instrumentation (IRMS).[11] - Interpretation requires large databases of isotopic signatures from different regions and synthesis methods.[10][12] - Can be influenced by isotopic fractionation during synthesis.[12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are foundational protocols for the key techniques.
Protocol: GC-MS for Impurity Profiling
This protocol is adapted from established methods for profiling amphetamine-type stimulants.[4][5]
Objective: To identify and quantify characteristic organic impurities in a sample of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the homogenized N-Benzyl-3,4-DMA HCl sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or chloroform). For base extraction, dissolve in an alkaline buffer solution (e.g., pH 8.1) and extract with a non-polar solvent like toluene.[5]
-
Introduce an internal standard for quantification purposes.
-
Vortex the sample and centrifuge to separate any insoluble material.
-
Carefully transfer the supernatant to a GC vial for analysis.
-
-
Instrumentation (Example Parameters):
-
Gas Chromatograph: Agilent GC system (or equivalent).
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[13]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[13][14]
-
Oven Program: Start at 100°C, hold for 1 min, then ramp at 10-15°C/min to 280-320°C, and hold for 5-10 minutes.[13][14]
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
-
Scan Range: 30-550 amu.[13]
-
Ion Source Temperature: 230°C.[13]
-
-
Data Analysis:
-
Identify the main N-Benzyl-3,4-DMA peak.
-
Identify impurity peaks by comparing their mass spectra with reference libraries (e.g., NIST, SWGDRUG) and published literature on analogous compounds.[5]
-
The relative abundance of each identified impurity contributes to the sample's unique profile.
-
Compare the impurity profile to profiles from samples synthesized via known routes to infer the synthesis method.
-
Protocol: GC-C-IRMS for Stable Isotope Analysis
This protocol outlines the general steps for compound-specific isotope analysis.[10]
Objective: To determine the δ¹³C and δ¹⁵N values for N-Benzyl-3,4-DMA to infer precursor origin.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the N-Benzyl-3,4-DMA sample in a suitable solvent. The concentration should be optimized for the instrument.
-
Derivatization may be necessary for certain compounds to improve chromatographic properties, but it must be done with reagents of known isotopic composition.
-
-
Instrumentation:
-
System: A Gas Chromatograph coupled to a combustion (or high-temperature conversion) interface, which is then linked to an Isotope Ratio Mass Spectrometer (GC-C-IRMS).[10]
-
GC Conditions: Use chromatographic conditions similar to the GC-MS protocol to ensure good separation of the target compound from any impurities.
-
Combustion Interface: The column effluent is directed into a reactor (typically a ceramic tube with a catalyst like copper oxide) heated to >900°C to convert organic compounds into CO₂ (for δ¹³C) and N₂ (for δ¹⁵N).
-
IRMS: The purified analyte gases (CO₂ and N₂) are introduced into the IRMS, which measures the ratios of the heavy to light isotopes (e.g., ¹³C/¹²C).
-
-
Data Analysis:
-
Isotope ratios are expressed in delta (δ) notation in parts per thousand (‰) relative to international standards.
-
The resulting δ¹³C and δ¹⁵N values for the sample are compared against a database of values from N-Benzyl-3,4-DMA synthesized using precursors from different geographical regions or different synthesis pathways.
-
Clustering of isotopic values can link different seizures to a common origin.[11]
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for forensic signature analysis.
Caption: Logical workflow for differentiating drug sources.
Caption: Decision pathway for selecting analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Impurity profiling of methamphetamine synthesized from clandestine methylamine [morressier.com]
- 4. ukm.my [ukm.my]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 8. Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isotopomics by isotope ratio monitoring by 13 C nuclear magnetic resonance spectrometry on cutting agents in heroin: A new approach for illicit drugs trafficking route elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ehleringer.net [ehleringer.net]
- 12. Isotope Profiling of Drugs: A Tool to Disrupt Organized Crime | [paccsresearch.org.uk]
- 13. swgdrug.org [swgdrug.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Comparative Analysis of (R)- and (S)-N-Benzyl-3,4-DMA Hydrochloride: A Guide for Researchers
A definitive comparative analysis of the biological activities of the (R)- and (S)-enantiomers of N-Benzyl-3,4-DMA hydrochloride is not available in current scientific literature. Extensive searches for experimental data directly comparing the stereospecific interactions of these enantiomers with biological targets have yielded no specific results. This compound is categorized as an amphetamine derivative and is primarily available as a racemic mixture for research and forensic applications.[1][2][3]
The study of individual enantiomers is crucial in pharmacology, as stereoisomers of a chiral drug can exhibit significantly different binding affinities, efficacies, and metabolic profiles. While direct data for N-Benzyl-3,4-DMA is absent, research on analogous N-benzyl substituted phenethylamines consistently demonstrates that N-benzyl substitution dramatically affects binding affinity and functional activity at serotonin (B10506) (5-HT) and dopamine (B1211576) receptors.[4][5][6] Specifically, activity at the 5-HT2A and 5-HT2C receptors is often pronounced.[4][6]
This guide provides a framework for the systematic comparison of the (R)- and (S)-enantiomers of this compound, outlining the necessary experimental protocols and data presentation structures for researchers aiming to investigate their distinct pharmacological profiles.
Hypothetical Data Presentation
Should experimental data become available, the following tables provide a structured format for presenting key quantitative findings for a clear comparison between the (R)- and (S)-enantiomers.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Target Receptor | (R)-N-Benzyl-3,4-DMA | (S)-N-Benzyl-3,4-DMA | Racemic N-Benzyl-3,4-DMA | Reference Compound(s) |
|---|---|---|---|---|
| 5-HT2A | ||||
| 5-HT2C | ||||
| 5-HT1A | ||||
| Dopamine D2 | ||||
| Dopamine D3 | ||||
| SERT | ||||
| DAT |
| NET | | | | |
Table 2: Comparative Functional Activity (EC50/IC50, nM and % Efficacy/Inhibition)
| Assay Type | Target | (R)-N-Benzyl-3,4-DMA | (S)-N-Benzyl-3,4-DMA |
|---|---|---|---|
| Agonist Activity | EC50 (nM) / Emax (%) | EC50 (nM) / Emax (%) | |
| Calcium Mobilization | 5-HT2A | ||
| Inositol Phosphate | 5-HT2C | ||
| Reuptake Inhibition | IC50 (nM) | IC50 (nM) | |
| Serotonin (SERT) | |||
| Dopamine (DAT) |
| Norepinephrine (B1679862) (NET)| | | |
Experimental Protocols
To generate the data required for the comparative analysis, a systematic experimental approach is necessary. This involves the chiral separation of the enantiomers followed by a series of in vitro and in vivo assays.
Chiral Separation of Enantiomers
The initial and critical step is the separation of the racemic this compound into its individual (R)- and (S)-enantiomers.
-
Method: Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a standard and effective method.
-
Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H) is often suitable for separating amphetamine analogues.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) with a small amount of an amine modifier (e.g., diethylamine (B46881) or trifluoroacetic acid) to improve peak shape and resolution. The exact composition must be optimized.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., ~231 nm[3]) is used to monitor the elution of the enantiomers.
-
Verification: The purity and absolute configuration of the separated enantiomers should be confirmed using analytical chiral HPLC, polarimetry, and potentially X-ray crystallography.
In Vitro Receptor Binding Assays
Radioligand binding assays are essential for determining the affinity of each enantiomer for various target receptors.
-
Objective: To determine the equilibrium dissociation constant (Ki) of each enantiomer at relevant G-protein coupled receptors (GPCRs) and monoamine transporters.
-
Procedure:
-
Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptor of interest (e.g., 5-HT2A, 5-HT2C, D2).
-
Incubate the membrane preparations with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]raclopride for D2) at a fixed concentration.
-
Add increasing concentrations of the unlabeled competitor ligand (i.e., (R)- or (S)-N-Benzyl-3,4-DMA).
-
After incubation to reach equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Analyze the data using non-linear regression to calculate the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
-
In Vitro Functional Assays
Functional assays measure the biological response elicited by the binding of each enantiomer to its target receptor, determining whether they act as agonists, antagonists, or inverse agonists.
-
Objective: To quantify the potency (EC50) and efficacy (Emax) of each enantiomer.
-
Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT2A/2C):
-
Culture cells expressing the target receptor (e.g., HEK293-h5-HT2A).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Apply varying concentrations of the test compound ((R)- or (S)-enantiomer).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Plot the response against the compound concentration to determine EC50 and Emax relative to a known full agonist (e.g., serotonin).
-
-
Monoamine Transporter Uptake Assay:
-
Use synaptosomes or cells expressing the serotonin (SERT), dopamine (DAT), or norepinephrine (NET) transporters.
-
Incubate the cells with a radiolabeled substrate (e.g., [3H]5-HT for SERT, [3H]dopamine for DAT).
-
Add varying concentrations of the test compound to determine its ability to inhibit the uptake of the radiolabeled substrate.
-
Measure the accumulated radioactivity within the cells to determine the IC50 for reuptake inhibition.
-
Visualized Workflows and Pathways
The following diagrams, generated using DOT language, illustrate the proposed experimental workflow and a potential signaling pathway for further investigation.
Caption: Experimental workflow for the comparative analysis of N-Benzyl-3,4-DMA enantiomers.
Based on the pharmacology of related phenethylamines, a primary mechanism of action likely involves the activation of Gq-coupled 5-HT2A receptors, leading to an increase in intracellular calcium.
Caption: Postulated 5-HT2A receptor Gq-coupled signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. swgdrug.org [swgdrug.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
N-Benzyl Phenethylamines: A Comparative Guide to Structure-Activity Relationships at Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
The introduction of an N-benzyl group to the phenethylamine (B48288) scaffold has unlocked a class of serotonergic ligands with remarkable potency and selectivity, particularly for the 5-HT2A receptor. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, supported by experimental data, to aid in the design of novel chemical probes and potential therapeutic agents.
Core SAR Observations: The Power of the N-Benzyl Group
Early studies involving simple N-alkylation (e.g., methyl, ethyl) of phenethylamines led to compounds with significantly reduced activity.[1] The discovery that an N-benzyl substitution, especially with specific substitution patterns, dramatically enhances both binding affinity and functional activity was a pivotal moment in the field.[1][2] This enhancement forms the cornerstone of the SAR for this class, with further modulation achieved through substitutions on both the phenethylamine core and the N-benzyl moiety.[3]
Key structural features influencing activity include:
-
N-Benzyl Moiety: Substituents on the benzyl (B1604629) ring are critical. Hydrogen bond acceptors like hydroxyl or methoxy (B1213986) groups, particularly at the 2'-position, produce compounds with exceptionally potent 5-HT2A receptor affinity.[4]
-
Phenethylamine Core: The substitution pattern on the phenethylamine phenyl ring, established in previous SAR studies, remains crucial. Nonpolar substituents such as halogens (e.g., Iodo, Bromo) and alkyl groups at the 4-position generally increase affinity, whereas hydrogen bond donors (e.g., -OH, -NH2) decrease it by several orders of magnitude.[1]
Comparative Analysis of Receptor Binding and Functional Potency
The following table summarizes the binding affinities (Kᵢ) and functional potencies (EC₅₀) of a representative set of N-benzyl substituted phenethylamines at human 5-HT2A and rat 5-HT2C receptors. These compounds, often referred to as NBOMes, are potent agonists, and their activity is highly dependent on the nature and position of substituents.
| Compound ID | Phenethylamine Core (Substituents) | N-Benzyl Substituent | 5-HT₂ₐ Kᵢ (nM) | 5-HT₂C Kᵢ (nM) | 5-HT₂ₐ EC₅₀ (nM) | 5-HT₂ₐ Eₘₐₓ (%) | 5-HT₂ₐ/₂C Selectivity (Kᵢ) |
| 1b | 2,5-dimethoxy | 2-hydroxy | 0.44 | 120 | 0.074 | 110 | >270 |
| 1c | 2,5-dimethoxy | 2-fluoro | 15 | 1100 | 17 | 81 | 73 |
| 2b | 2,5-dimethoxy-4-methyl | 2-hydroxy | 0.46 | 17 | 0.12 | 108 | 37 |
| 3b | 2,5-dimethoxy-4-bromo | 2-hydroxy | 0.29 | 1.8 | 0.11 | 101 | 6 |
| 4b | 2,5-dimethoxy-4-iodo | 2-hydroxy | 0.30 | 1.2 | 0.12 | 102 | 4 |
| 5b | 2,5-dimethoxy-4-trifluoromethyl | 2-hydroxy | 0.36 | 1.2 | 0.18 | 91 | 3 |
| 6b | 2,5-dimethoxy-4-cyano | 2-hydroxy | 0.58 | 58 | 0.24 | 93 | 100 |
| 8b | 2,5-dimethoxy-4-ethyl | 2-hydroxy | 0.29 | 2.5 | 0.17 | 101 | 9 |
| 25I-NBOMe | 2,5-dimethoxy-4-iodo | 2-methoxy | 0.044 | 1.3 | 0.47 | 100 | 30 |
Data compiled from Hansen M, et al. (2014). ACS Chem Neurosci.[1][5]
From this data, several trends emerge:
-
Compound 1b , with a 2'-hydroxybenzyl group, is the most functionally potent ligand tested (EC₅₀ = 0.074 nM) and displays over 400-fold functional selectivity for the 5-HT2A receptor.[1][5][6]
-
Compound 6b shows an impressive 100-fold selectivity in binding affinity for the 5-HT2A receptor over the 5-HT2C receptor.[1][5][6]
-
Compound 8b exhibits the highest binding affinity for the 5-HT2A receptor (Kᵢ = 0.29 nM) among the hydroxyl-substituted series.[1][5][6]
-
Generally, N-(2-hydroxybenzyl) substituted compounds show the highest functional activity at the 5-HT2A receptor.[1] In contrast, N-(2-fluorobenzyl) compounds were inferior in terms of affinity, efficacy, and selectivity.[1]
Signaling Pathways and Experimental Workflow
The primary mechanism of action for these compounds is agonism at the 5-HT2A receptor, which is a Gq/11-coupled G protein-coupled receptor (GPCR). Activation of this receptor stimulates phospholipase C (PLC), initiating a downstream signaling cascade.
References
- 1. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolism of N-Benzyl-3,4-dimethoxyamphetamine (N-Benzyl-3,4-DMA) hydrochloride and related amphetamine compounds. Understanding the metabolic fate of these substances is crucial for drug development, toxicological assessment, and forensic analysis. This document summarizes key metabolic pathways, presents comparative data in a structured format, and details the experimental protocols utilized in metabolic studies.
Introduction to Amphetamine Metabolism
Amphetamines and their derivatives undergo extensive metabolism in the body, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The main metabolic transformations include aromatic hydroxylation, aliphatic hydroxylation, and N-dealkylation.[1] The specific metabolites formed can vary significantly depending on the structure of the parent compound, particularly the nature of the substituents on the aromatic ring and the nitrogen atom.
Comparative Metabolic Pathways
The metabolism of N-Benzyl-3,4-DMA is not extensively documented in publicly available literature. However, by examining the metabolic pathways of structurally similar compounds, we can infer its likely biotransformation. The primary metabolic routes for amphetamine, N-benzylamphetamine, and benzphetamine (N-benzyl-N-methylamphetamine) are presented below as a basis for comparison.
Key Metabolic Reactions:
-
N-Dealkylation: This is a common pathway for N-substituted amphetamines, involving the removal of the alkyl or benzyl (B1604629) group from the nitrogen atom.
-
Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring, typically at the para position.
-
N-Oxidation: The formation of hydroxylamine (B1172632) or nitrone metabolites.[2][3]
It is important to note that the presence of bulky substituents on the nitrogen atom can influence the metabolic profile. For instance, in an in vitro study using human CYP2D6, benzphetamine, with its N-benzyl-N-methyl groups, did not yield any metabolites, whereas other N,N-dialkylated amphetamines underwent N-dealkylation.[4] This suggests that the large N-substituents may hinder the binding of the compound to the active site of this specific CYP isozyme.
Data Presentation: Comparative Metabolite Profiles
The following table summarizes the known and predicted metabolites for amphetamine, N-benzylamphetamine, benzphetamine, and the inferred metabolites for N-Benzyl-3,4-DMA.
| Compound | Metabolite | Metabolic Pathway | Enzyme(s) Involved (if known) |
| Amphetamine | 4-hydroxyamphetamine | Aromatic Hydroxylation | CYP2D6[1] |
| Norephedrine | Aliphatic Hydroxylation | ||
| Phenylacetone | Oxidative Deamination | ||
| Benzoic Acid | Oxidative Deamination | ||
| Hippuric Acid | Oxidative Deamination | ||
| N-Benzylamphetamine | N-benzyl-N-hydroxyamphetamine | N-Oxidation | |
| Amphetamine | N-Debenzylation | ||
| Benzaldehyde | N-Debenzylation | ||
| Benzphetamine | p-hydroxy-N-benzylamphetamine | Aromatic Hydroxylation | |
| Amphetamine | N-Debenzylation & N-Demethylation | ||
| p-hydroxybenzphetamine | Aromatic Hydroxylation | ||
| N-Benzyl-3,4-DMA (Predicted) | 3,4-Dimethoxyamphetamine (3,4-DMA) | N-Debenzylation | CYP450 enzymes |
| 4-hydroxy-3-methoxy-N-benzylamphetamine | O-Demethylation & Aromatic Hydroxylation | CYP450 enzymes | |
| N-benzyl-N-hydroxy-3,4-DMA | N-Oxidation | CYP450 enzymes | |
| Benzaldehyde | N-Debenzylation |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of amphetamine metabolism.
In Vitro Metabolism using Liver Microsomes
This protocol is a standard method for investigating the phase I metabolism of xenobiotics.
1. Preparation of Liver Microsomes:
-
Human or animal liver tissue is homogenized in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which is rich in CYP450 enzymes.[5][6]
-
The final microsomal pellet is resuspended in a storage buffer and stored at -80°C until use.
2. Incubation Conditions:
-
Incubations are typically performed in a reaction mixture containing:
-
Liver microsomes (e.g., 0.5-1.0 mg/mL protein).
-
The test compound (e.g., N-Benzyl-3,4-DMA) dissolved in a suitable solvent.
-
An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to provide the necessary cofactors for CYP450 activity.
-
Phosphate buffer (pH 7.4) to maintain optimal enzyme activity.
-
-
The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time (e.g., 30-60 minutes).
-
The reaction is terminated by the addition of a quenching solvent, such as acetonitrile (B52724) or methanol.
3. Sample Analysis:
-
The quenched reaction mixture is centrifuged to pellet the protein.
-
The supernatant is collected and analyzed for the presence of metabolites using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is often used after derivatization of the analytes to increase their volatility and improve chromatographic separation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for identifying and quantifying drug metabolites without the need for derivatization.
-
Identification of Metabolites
-
Metabolite identification is achieved by comparing the mass spectra and chromatographic retention times of the potential metabolites in the experimental samples with those of authentic reference standards.
-
High-resolution mass spectrometry can be used to determine the elemental composition of the metabolites, aiding in their structural elucidation.
Mandatory Visualization
Caption: Comparative metabolic pathways of amphetamine and N-benzylamphetamines.
This guide provides a foundational understanding of the comparative metabolism of N-Benzyl-3,4-DMA and related amphetamines. Further experimental studies are necessary to definitively elucidate the metabolic profile of N-Benzyl-3,4-DMA and to quantify the contribution of various metabolic pathways. The provided protocols offer a starting point for researchers interested in conducting such investigations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Identification of the in vitro N-oxidized metabolites of (+)- and (-)-N-benzylamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of N,N-dialkylated amphetamines, including deprenyl, by CYP2D6 expressed in a human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for N-Benzyl-3,4-DMA Hydrochloride Quantification in Urine
This guide provides a comparative overview of validated analytical methods for the quantification of N-Benzyl-3,4-DMA hydrochloride (hydrochloride salt of N-benzyl-3,4-dimethoxyamphetamine) in urine. The methodologies discussed are primarily aimed at researchers, scientists, and professionals in the field of drug development and forensic toxicology.
Introduction
N-Benzyl-3,4-DMA is a designer drug, and its detection and quantification in biological matrices like urine are crucial for clinical and forensic purposes. The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. This guide compares two prominent techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with a brief mention of Nuclear Magnetic Resonance (NMR) spectroscopy as an emerging, albeit less sensitive, alternative.
Data Presentation: Quantitative Performance
The following table summarizes the key performance characteristics of GC-MS and LC-MS/MS for the analysis of amphetamine-type substances in urine. While specific validated data for N-Benzyl-3,4-DMA is not extensively published, the data presented here is representative of the performance expected for this class of compounds.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | Typically in the low ng/mL range | Sub to low ng/mL range |
| Limit of Quantification (LOQ) | Typically in the range of 10-50 ng/mL | Typically in the range of 1-25 ng/mL[1] |
| Linearity Range | Generally 50-5000 ng/mL for related compounds[2] | Wide linear range, e.g., 100-1000 ng/mL[1] |
| Accuracy | Good, with deviations typically within ±15% | Excellent, with deviations typically within ±15%[3] |
| Precision (RSD%) | Typically <15% | High precision, with RSD% often <10%[3] |
| Sample Preparation | Often requires extraction and derivatization[4] | Can often utilize simpler "dilute-and-shoot" or SPE methods[5] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust and widely used technique for the confirmation of amphetamines in urine.[4] The following protocol is a generalized procedure based on common practices for this class of compounds.
a. Sample Preparation (Hydrolysis, Extraction, and Derivatization)
-
Enzymatic Hydrolysis: To 1 mL of urine, add a buffer to adjust the pH and β-glucuronidase enzyme to deconjugate metabolites. Incubate the mixture.[6]
-
Liquid-Liquid Extraction (LLE): After hydrolysis, alkalinize the sample with a suitable base. Extract the analyte into an organic solvent (e.g., a hexane/CH2Cl2 mixture).[7]
-
Derivatization: Evaporate the organic extract to dryness. Reconstitute the residue in a derivatizing agent (e.g., acetic anhydride) to improve the chromatographic properties and thermal stability of the analyte.[7]
b. Instrumentation
-
Gas Chromatograph: Agilent Gas Chromatograph or equivalent.[8]
-
Column: HP-5MS (30m x 0.25mm x 0.25µm) or similar non-polar column.[8]
-
Carrier Gas: Helium at a constant flow rate.[8]
-
Injector: Split/splitless injector.
-
Mass Spectrometer: A single quadrupole or tandem mass spectrometer.
c. GC-MS Parameters
-
Injector Temperature: 280°C.[8]
-
Oven Temperature Program: Start at 100°C, hold for 1 min, then ramp to 280°C.[8]
-
MS Transfer Line Temperature: 280°C.[8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and selectivity and often requires less sample preparation than GC-MS.[5]
a. Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: Spike the urine sample with an appropriate internal standard. Acidify the sample with formic acid.[5]
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode polymeric SPE column (e.g., Agilent Bond Elut Plexa PCX) with methanol (B129727) and water.[5]
-
Load the pre-treated sample onto the column.
-
Wash the column with formic acid and then methanol to remove interferences.[5]
-
Elute the analyte with a mixture of ethyl acetate, methanol, and ammonium (B1175870) hydroxide.[5]
-
-
Final Preparation: Evaporate the eluate and reconstitute in the mobile phase for injection.
b. Instrumentation
-
Liquid Chromatograph: Agilent 1200 Infinity LC system or equivalent.[5]
-
Column: Agilent Poroshell 120 EC-C18 (e.g., 3 x 50 mm, 2.7 µm) or similar reversed-phase column.[5]
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.[5]
c. LC-MS/MS Parameters
-
Mobile Phase: A gradient of water and methanol containing formic acid.
-
Flow Rate: 0.8 mL/min.[5]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for the analyte and internal standard.
Method Comparison
-
GC-MS is a well-established and reliable method, particularly for its extensive spectral libraries for compound identification. However, it often necessitates a more laborious sample preparation, including a derivatization step.[4]
-
LC-MS/MS generally provides higher sensitivity and specificity due to the nature of tandem mass spectrometry.[5] Sample preparation can be simpler and more amenable to high-throughput automation. It is often considered the gold standard for confirmatory drug testing.[5]
-
NMR Spectroscopy has been explored for the identification and quantification of new psychoactive substances in urine.[9][10] While it offers non-destructive analysis and structural elucidation, its sensitivity is significantly lower than that of MS-based methods, making it less suitable for detecting low concentrations.[10]
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of N-Benzyl-3,4-DMA in urine.
Conclusion
Both GC-MS and LC-MS/MS are suitable methods for the validated quantification of this compound in urine. LC-MS/MS is generally preferred for its higher sensitivity, specificity, and potential for simpler sample preparation, making it ideal for high-throughput laboratories. The choice of method will ultimately be guided by the specific requirements of the analysis, including regulatory guidelines and the availability of instrumentation.
References
- 1. mdpi.com [mdpi.com]
- 2. Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. 140.122.64.78 [140.122.64.78]
- 8. swgdrug.org [swgdrug.org]
- 9. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Analysis of N-Benzyl-3,4-DMA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for N-Benzyl-3,4-DMA hydrochloride, a synthetic compound of interest in forensic and research settings. While public data from a formal inter-laboratory comparison study is not available, this document compiles and compares detailed analytical protocols from forensic and scientific sources. The aim is to facilitate the design and execution of such studies by providing a baseline for methodology, thereby promoting standardized and comparable results across different laboratories.
Comparative Overview of Analytical Techniques
The primary methods for the identification and quantification of this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-time-of-flight mass spectrometry (LC-TOF-MS). The following table summarizes the key experimental parameters from established protocols, offering a side-by-side comparison for researchers establishing their own analytical workflows.
| Parameter | GC-MS Protocol 1 (SWGDRUG)[1] | GC-MS Protocol 2 (Slovenian Police)[2] | HPLC-TOF Protocol (Slovenian Police)[2] |
| Sample Preparation | Dilution to ~4 mg/mL in CHCl3; base extraction. | Not specified | Not specified |
| Instrumentation | Agilent GC with MS detector | Agilent GC-MS | Agilent 1260 Infinity HPLC with 6230B TOF |
| Column | HP-5 MS (30m x 0.25mm x 0.25µm) | HP1-MS (30m x 0.25mm x 0.25µm) | Zorbax Eclipse XDB-C18 (50 x 4.6mm, 1.8µm) |
| Injector Temperature | 280°C | 280°C | Not Applicable |
| Injection Volume/Mode | 1 µL, Split (25:1) | 1 µL, Split (1:50) | 1 µL |
| Carrier Gas/Flow Rate | Helium, 1.5 mL/min | Helium, 1.2 mL/min | Not Applicable |
| Oven Program | 100°C (1 min), ramp to 280°C at 12°C/min, hold for 9 min | 170°C (1 min), ramp to 190°C at 8°C/min, then to 293°C at 18°C/min (hold 7.1 min), then to 325°C at 50°C/min (hold 6.1 min) | Isocratic/Gradient details in protocol |
| MS Transfer Line Temp. | 280°C | 235°C | Not Applicable |
| MS Source Temperature | 230°C | 280°C | Positive ion scan mode |
| MS Quad Temperature | 150°C | 180°C | Not Applicable |
| Mass Scan Range | 30-550 amu | 50-550 amu | 82-1000 amu |
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI, 70 eV) | Dual AJS ESI |
| Retention Time | 13.07 min | 8.29 min | Not specified |
Detailed Experimental Protocols
The following protocols provide a detailed breakdown of the methodologies presented in the comparative table. These are essential for any laboratory aiming to replicate or develop methods for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (SWGDRUG)[1]
-
Sample Preparation: Dilute the analyte to approximately 4 mg/mL in chloroform (B151607) followed by a base extraction.
-
Instrumentation: An Agilent gas chromatograph equipped with a mass spectrometer detector is used.
-
GC Conditions:
-
Column: HP-5 MS (or equivalent), 30 m x 0.25 mm internal diameter, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector: Operated in split mode with a split ratio of 25:1. The injection volume is 1 µL.
-
Temperatures:
-
Injector: 280°C
-
MSD Transfer Line: 280°C
-
MS Source: 230°C
-
MS Quadrupole: 150°C
-
-
Oven Program: The initial temperature is 100°C, held for 1.0 minute. The temperature is then ramped to 280°C at a rate of 12°C/min and held for 9.0 minutes.
-
-
MS Parameters:
-
Acquisition Mode: Scan mode.
-
Mass Scan Range: 30-550 amu.
-
Threshold: 250.
-
High-Performance Liquid Chromatography-Time of Flight Mass Spectrometry (HPLC-TOF) Protocol (Slovenian Police)[2]
-
Instrumentation: Agilent 1260 Infinity HPLC with a binary pump, coupled to a 6230B TOF mass spectrometer.
-
LC Conditions:
-
Column: Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 micron particle size.
-
Mobile Phases:
-
(A) 0.1% formic acid and 1mM ammonium (B1175870) formate (B1220265) in water.
-
(B) 0.1% formic acid in methanol.
-
-
Gradient: Starts at 5% B, increases to 40% B over 4 minutes, then to 70% B over 2 minutes, and finally to 100% B in 5 minutes, where it is held for 1 minute before returning to 5% B for equilibration.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 1 µL.
-
-
MS Parameters:
-
Ionization: Agilent Jet Stream technology (Dual AJS ESI) in positive ion scan mode.
-
Mass Scan Range: 82 to 1000 amu.
-
TOF Parameters:
-
Drying Gas (N2) and Sheath Temperature: 325°C.
-
Drying Gas Flow: 6 L/min.
-
Sheath Gas Flow: 8 L/min.
-
Nebulizer Pressure: 25 psig.
-
Vcap: 4000 V.
-
Nozzle Voltage: 2000 V.
-
Skimmer: 65 V.
-
Fragmentor: 175 V.
-
Octopole RF: 750 V.
-
-
Visualizing the Inter-Laboratory Comparison Workflow
To ensure consistency and validity in an inter-laboratory study, a structured workflow is critical. The following diagram outlines the key stages of a proposed comparison study for this compound analysis.
References
A Comparative Analysis of the Psychoactive Properties of 3,4-Dimethylamphetamine (3,4-DMA) and its N-benzyl Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known psychoactive properties of 3,4-Dimethylamphetamine (3,4-DMA) and the predicted characteristics of its N-benzyl derivative. Direct comparative experimental data for these two specific compounds is limited in published literature. Therefore, the properties of the N-benzyl derivative are largely inferred from established structure-activity relationships (SAR) observed in analogous phenethylamine (B48288) and amphetamine series.
Introduction
3,4-Dimethylamphetamine (3,4-DMA), also known as Xylopropamine, is a stimulant drug developed in the 1950s. It was briefly explored as an appetite suppressant but was not widely marketed due to side effects such as high blood pressure. The N-benzyl substitution on phenethylamine and amphetamine scaffolds has been a key strategy in medicinal chemistry to modulate receptor affinity and functional activity, particularly at serotonin (B10506) receptors. Studies on various N-benzyl phenethylamines have shown that this modification can dramatically increase potency at the 5-HT2A receptor, a key target for psychedelic compounds.[1][2][3] This guide synthesizes the available information on 3,4-DMA and extrapolates the likely pharmacological profile of its N-benzyl derivative to inform future research.
Data Presentation: Comparative Pharmacological Profile
The following table summarizes the available and predicted pharmacological data for 3,4-DMA and its N-benzyl derivative. It is critical to note that the data for the N-benzyl derivative is a prediction based on SAR principles.
| Parameter | 3,4-Dimethylamphetamine (3,4-DMA) | N-benzyl-3,4-Dimethylamphetamine (Predicted) |
| Primary Psychoactive Class | Stimulant | Potent Psychedelic/Hallucinogen |
| Primary Molecular Target | Monoamine Transporters (DAT, NET, SERT) | 5-HT2A Receptor |
| Receptor Binding Affinity (Ki) | Data not available in recent literature. Expected to have micromolar affinity for monoamine transporters. | Predicted to have high, sub-nanomolar to low nanomolar affinity for the 5-HT2A receptor. |
| Functional Activity | Monoamine releaser/reuptake inhibitor. | Potent partial or full agonist at the 5-HT2A receptor. |
| In Vivo Effects | Increased locomotor activity, sympathomimetic effects (e.g., increased blood pressure). | Head-twitch response in rodents, drug discrimination substitution for known 5-HT2A agonists. |
| Subjective Effects (Human) | Stimulant, anorectic. | Hallucinogenic, psychedelic. |
Predicted Signaling Pathway
The primary psychoactive effects of N-benzyl derivatives of phenethylamines are mediated by their potent agonism at the 5-HT2A receptor. The predicted signaling cascade for N-benzyl-3,4-DMA is illustrated below.
Experimental Protocols
To empirically determine and compare the psychoactive properties of 3,4-DMA and its N-benzyl derivative, a series of in vitro and in vivo experiments are necessary.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinities (Ki) of 3,4-DMA and N-benzyl-3,4-DMA for various neurotransmitter receptors, with a primary focus on the 5-HT2A receptor.
Methodology:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected with the human 5-HT2A receptor are used.[4]
-
Radioligand: A high-affinity 5-HT2A antagonist, such as [3H]ketanserin, is used as the radioligand.[5]
-
Assay Buffer: Tris-HCl buffer with appropriate additives.
-
Procedure:
-
A constant concentration of the radioligand and cell membranes are incubated in a 96-well plate.
-
Increasing concentrations of the unlabeled test compounds (3,4-DMA or N-benzyl-3,4-DMA) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a known 5-HT2A ligand (e.g., mianserin).[6]
-
The incubation is carried out at room temperature for a specified time to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. The filters trap the membranes with the bound radioligand.[5]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization
Objective: To determine the functional potency (EC50) and efficacy (Emax) of the compounds as agonists at the 5-HT2A receptor.
Methodology:
-
Cell Line: HEK293 cells co-expressing the human 5-HT2A receptor and a G-protein that couples to a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Procedure:
-
Cells are plated in a 96-well plate and loaded with the calcium-sensitive dye.
-
A baseline fluorescence reading is taken.
-
Increasing concentrations of the test compounds are added to the wells.
-
Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader.
-
-
Data Analysis: Concentration-response curves are generated by plotting the change in fluorescence against the log concentration of the compound. The EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximum response relative to a known full agonist like serotonin) are determined.[7]
In Vivo Assay: Drug Discrimination in Rodents
Objective: To assess the interoceptive (subjective) effects of the compounds in an animal model.
Methodology:
-
Subjects: Male Sprague-Dawley rats are typically used.[8]
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Training Phase:
-
Rats are trained to press one lever for a food reward after being administered a known psychoactive drug (e.g., a 5-HT2A agonist like DOI for testing N-benzyl-3,4-DMA, or d-amphetamine for testing 3,4-DMA). This is the "drug" lever.
-
On alternate days, they are trained to press the other lever for a food reward after being administered a vehicle (e.g., saline). This is the "vehicle" lever.
-
Training continues until the rats can reliably discriminate between the drug and vehicle conditions, pressing the correct lever more than 80% of the time.[8]
-
-
Testing Phase:
-
Once trained, rats are administered various doses of the test compounds (3,4-DMA or N-benzyl-3,4-DMA).
-
The percentage of responses on the "drug" lever is recorded.
-
Full substitution (≥80% drug-lever responding) indicates that the test compound produces subjective effects similar to the training drug. Partial substitution (20-80%) suggests some similarity in effects.[8]
-
Experimental Workflow Diagram
The following diagram outlines a logical workflow for the comprehensive comparison of 3,4-DMA and its N-benzyl derivative.
Conclusion
While empirical data on 3,4-DMA is sparse and direct comparisons with its N-benzyl derivative are absent from the scientific literature, established structure-activity relationships provide a strong basis for predicting the pharmacological profile of N-benzyl-3,4-DMA. It is anticipated that the N-benzyl modification would shift the primary mechanism of action from a monoamine-releasing stimulant to a potent 5-HT2A receptor agonist with significant psychedelic potential. The experimental protocols detailed in this guide provide a clear framework for the empirical validation of these predictions, which would be essential for a comprehensive understanding of these compounds.
References
- 1. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 7. innoprot.com [innoprot.com]
- 8. meliordiscovery.com [meliordiscovery.com]
Evaluating Immunoassay Specificity for N-Benzyl-3,4-DMA Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to N-Benzyl-3,4-DMA Hydrochloride
This compound is an amphetamine derivative, categorized as an analytical reference standard.[1][2] Its chemical structure features a phenethylamine (B48288) backbone with a methyl group at the alpha carbon and, significantly, a benzyl (B1604629) group attached to the nitrogen atom of the amine group. This N-benzyl substitution is a key structural feature that influences its potential cross-reactivity in immunoassays designed for amphetamine and methamphetamine.
Immunoassay Specificity: A Structural Perspective
Given that this compound possesses a significant substitution on the nitrogen atom, its cross-reactivity in amphetamine immunoassays is expected to be variable and generally lower than that of amphetamine or methamphetamine. The bulky benzyl group may sterically hinder the binding of the molecule to antibodies developed against smaller N-alkyl substituted amphetamines.
Comparative Analysis of Detection Methodologies
For the detection and quantification of this compound and related compounds, both screening immunoassays and confirmatory analytical methods are employed. This section compares the performance of common immunoassays with highly specific techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Immunoassay Performance
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Enzyme Multiplied Immunoassay Technique (EMIT), are widely used for initial screening due to their speed and high throughput.[5][6] However, their specificity can be a limitation, with the potential for false-positive results due to cross-reactivity with other structurally similar compounds.[6][7]
The following table summarizes the cross-reactivity of various amphetamine analogues in a commercially available Amphetamine ELISA kit. While data for this compound is not provided by the manufacturer, the data for other N-substituted compounds can offer insights into the expected performance.
Table 1: Cross-Reactivity of Selected Compounds in a Commercial Amphetamine ELISA Kit
| Compound | % Cross-Reactivity |
|---|---|
| d-Amphetamine | 100% |
| d-Methamphetamine | 1000% |
| Fenproporex | 1578% |
| N-desmethylselegiline | 203% |
| Hydroxy Bupropion | 177% |
| Fenfluramine | 87% |
| Ephedrine | 56% |
| l-Amphetamine | 17% |
| Mephentermine | 14% |
| Phentermine | 11% |
(Data sourced from a representative commercial ELISA kit technical documentation)[8]
Based on this data, it is plausible that the large N-benzyl group of this compound would result in significantly lower cross-reactivity compared to d-methamphetamine.
Alternative High-Specificity Methods
For confirmation of presumptive positive results from immunoassays and for precise quantification, chromatographic methods coupled with mass spectrometry are the gold standard.[9]
Table 2: Comparison of Analytical Methodologies
| Feature | Immunoassays (ELISA, EMIT) | GC-MS | LC-MS/MS |
|---|---|---|---|
| Principle | Antigen-antibody binding | Separation by gas chromatography, detection by mass spectrometry | Separation by liquid chromatography, detection by tandem mass spectrometry |
| Specificity | Moderate to high, subject to cross-reactivity | High | Very High |
| Sensitivity | High | High | Very High |
| Quantification | Semi-quantitative or quantitative | Quantitative | Quantitative |
| Throughput | High | Moderate | High |
| Sample Preparation | Minimal (dilution) | More extensive (extraction, derivatization)[10] | Variable (dilution or extraction)[11][12] |
| Primary Use | Screening | Confirmation and quantification | Confirmation and quantification |
Experimental Protocols
Detailed methodologies for the discussed analytical techniques are crucial for reproducibility and accurate comparison.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Amphetamine Detection
This protocol is a generalized example for a competitive ELISA.
-
Sample Preparation: Urine samples are typically diluted with a provided buffer (e.g., 1:20 dilution).[9][13]
-
Assay Procedure:
-
Add 10 µL of diluted calibrators, controls, and unknown samples to the appropriate wells of the microplate pre-coated with anti-amphetamine antibodies.[9][13]
-
Add 100 µL of enzyme-conjugated amphetamine (e.g., HRP-labeled) to each well.[13]
-
Incubate the plate, typically for 60 minutes at room temperature, to allow for competitive binding.
-
Wash the wells multiple times with a wash buffer to remove unbound reagents.
-
Add 100 µL of a chromogenic substrate (e.g., TMB) to each well and incubate in the dark for a specified time (e.g., 30 minutes).[13]
-
Stop the reaction by adding 100 µL of a stop solution (e.g., dilute acid).[13]
-
-
Data Analysis: Read the absorbance of each well at a specific wavelength (e.g., 450 nm). The color intensity is inversely proportional to the concentration of amphetamine in the sample.[13]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Amphetamine Analysis
This is a representative protocol for the analysis of amphetamines in biological matrices.
-
Sample Preparation:
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the matrix (e.g., urine or blood).
-
Derivatize the extracted analytes to improve their volatility and chromatographic properties. A common derivatizing agent is heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluoropropionic anhydride (PFPA).[10][14]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Gas Chromatograph Conditions: Use a capillary column (e.g., HP-5MS) with a programmed temperature ramp to separate the compounds.[15]
-
Mass Spectrometer Conditions: Operate in electron ionization (EI) mode and scan a specific mass-to-charge ratio range or use selected ion monitoring (SIM) for higher sensitivity.
-
-
Data Analysis: Identify compounds based on their retention time and mass spectrum. Quantify using a calibration curve prepared with certified reference materials.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Amphetamine Analysis
LC-MS/MS offers high sensitivity and specificity, often with simpler sample preparation than GC-MS.[12]
-
Sample Preparation: A "dilute-and-shoot" approach is often sufficient, where the urine sample is simply diluted with a buffer containing internal standards.[11][16] Alternatively, a liquid-liquid or solid-phase extraction can be performed for cleaner samples.[12][17]
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Liquid Chromatograph Conditions: Use a reverse-phase column (e.g., C18) with a gradient elution of mobile phases (e.g., water and acetonitrile (B52724) with formic acid).[11]
-
Tandem Mass Spectrometer Conditions: Operate in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for each analyte.[11]
-
-
Data Analysis: Identify and quantify analytes based on their retention times and the signal intensities of their specific MRM transitions.
Visualizing the Immunoassay Workflow
The following diagram illustrates the principle of a competitive immunoassay, which is the basis for the ELISA and EMIT methods discussed.
Caption: Competitive immunoassay workflow for amphetamine detection.
Conclusion
The specificity of immunoassays for detecting this compound is likely to be limited due to the significant structural difference introduced by the N-benzyl group compared to standard amphetamines. While these assays are valuable for initial screening for a range of amphetamine-type substances, their reliance on antibody recognition of a general amphetamine structure makes them prone to variable cross-reactivity. For unambiguous identification and accurate quantification of this compound, highly specific and sensitive methods such as GC-MS or LC-MS/MS are indispensable. Researchers and drug development professionals should be aware of these limitations and employ a confirmatory testing strategy when investigating the presence of novel or less common amphetamine derivatives.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Immunoassays of amphetamines: immunogen structure vs antibody specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apjai-journal.org [apjai-journal.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review [pubmed.ncbi.nlm.nih.gov]
- 8. neogen.com [neogen.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. jfda-online.com [jfda-online.com]
- 11. Quantitative LC-MS/MS Analysis of Amphetamines and Cocaine in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. academic.oup.com [academic.oup.com]
- 15. swgdrug.org [swgdrug.org]
- 16. Quantitative LC-MS/MS Analysis of Amphetamines and Cocaine in Human Urine | Springer Nature Experiments [experiments.springernature.com]
- 17. academic.oup.com [academic.oup.com]
Characterization of N-Benzyl-3,4-DMA Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate characterization of reference materials is paramount for ensuring the validity and reproducibility of experimental results. This guide provides a comparative analysis of N-Benzyl-3,4-DMA hydrochloride, a substituted amphetamine, against other relevant psychoactive compounds. The information presented herein is intended for research and forensic applications only.
This compound, also known as N-benzyl-3,4-dimethoxyamphetamine, is a synthetic compound categorized as an amphetamine. Its chemical structure and properties are of interest to researchers studying the structure-activity relationships of psychoactive substances and for forensic laboratories identifying novel psychoactive substances.
Physicochemical Properties: A Comparative Overview
The fundamental physicochemical properties of a reference material are crucial for its proper handling, storage, and use in analytical methodologies. The following table summarizes the key properties of this compound in comparison to other well-characterized substituted amphetamines: Methamphetamine, MDMA (Ecstasy), Cathinone, and Fenfluramine.
| Property | N-Benzyl-3,4-DMA HCl | Methamphetamine HCl | MDMA HCl | Cathinone HCl | Fenfluramine HCl |
| IUPAC Name | N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine hydrochloride | (2S)-N-methyl-1-phenylpropan-2-amine hydrochloride | N,α-dimethyl-1,3-benzodioxole-5-ethanamine, monohydrochloride | (S)-2-amino-1-phenylpropan-1-one hydrochloride | (RS)-N-Ethyl-α-methyl-3-(trifluoromethyl)phenethylamine hydrochloride |
| CAS Number | 2980-07-6[1] | 51-57-0 | 64057-70-1 | 71031-15-7 | 404-82-0 |
| Molecular Formula | C₁₈H₂₃NO₂ • HCl[1] | C₁₀H₁₅N • HCl | C₁₁H₁₅NO₂ • HCl | C₉H₁₁NO • HCl | C₁₂H₁₆F₃N • HCl |
| Molecular Weight | 321.8 g/mol [1] | 185.7 g/mol | 229.7 g/mol | 185.65 g/mol | 267.72 g/mol |
| Appearance | White powder[2] | Crystalline solid | Crystalline solid | Crystalline solid | Crystalline solid |
| Purity | ≥98%[1] | Varies by supplier (typically ≥98%) | Varies by supplier (typically ≥98%) | Varies by supplier (typically ≥98%) | Varies by supplier (typically ≥98%) |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml[1] | Soluble in water, ethanol | Soluble in water, ethanol | Soluble in water, ethanol | Soluble in water, ethanol |
Pharmacological Profile: A Look at Monoamine Transporter Interactions
Substituted amphetamines primarily exert their effects by interacting with monoamine transporters: the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). They can act as either reuptake inhibitors or releasing agents, leading to an increase in the extracellular concentrations of these neurotransmitters.
The diagram below illustrates the general mechanism of action for a monoamine releasing agent, a likely pathway for this compound based on its structural similarity to other amphetamines.
Caption: General signaling pathway for a monoamine releasing agent.
Experimental Protocols for Characterization
Accurate characterization of a reference material relies on robust and well-documented analytical methods. The following are representative protocols for the analysis of substituted amphetamines, which can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the identification and purity assessment of volatile and semi-volatile compounds.
Sample Preparation:
-
Prepare a stock solution of the reference material in methanol (B129727) at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to a final concentration of approximately 10 µg/mL in a suitable solvent such as ethyl acetate.
-
Derivatization (optional but often recommended for amphetamines): To improve chromatographic performance and mass spectral fragmentation, derivatize the sample with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (B1165640) (TFAA).
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
Caption: A typical workflow for GC-MS analysis of a reference material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity determination of reference materials. A ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would provide characteristic signals for the protons in the molecule, confirming its identity. A monograph from the DEA provides ¹H NMR data for N-Benzyl-3,4-DMA HCl in D₂O.[2]
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the reference material.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O) in an NMR tube.
-
Add a small amount of an internal standard with a known chemical shift (e.g., Trimethylsilylpropanoic acid, TSP) for referencing.
Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm broadband observe (BBO) probe.
-
Experiment: ¹H NMR.
-
Number of Scans: 16 or as needed for adequate signal-to-noise.
-
Relaxation Delay: 5 seconds.
Comparison with Alternatives
The choice of a reference material often depends on the specific application. This compound, with its unique N-benzyl and 3,4-dimethoxy substitutions, provides a valuable standard for the identification of novel psychoactive substances with similar structural features. In comparison:
-
Methamphetamine and MDMA are widely recognized reference standards for common drugs of abuse and are essential for forensic and clinical toxicology laboratories.
-
Cathinone represents the parent compound for a large class of synthetic stimulants ("bath salts") and is crucial for the identification of these emerging drugs.
-
Fenfluramine , a withdrawn pharmaceutical, serves as a reference for a different class of substituted amphetamines with primary effects on the serotonin system.
The selection of an appropriate reference material should be based on the anticipated analytes in a given study or forensic case. A comprehensive library of well-characterized reference standards, including this compound, is essential for accurate and reliable results in the field of drug analysis.
References
Safety Operating Guide
Personal protective equipment for handling N-Benzyl-3,4-DMA hydrochloride
Disclaimer: The following guidance is synthesized from the Safety Data Sheet (SDS) for N-Benzyl-3,4-DMA hydrochloride and data for structurally similar compounds. Due to limited specific data for this compound, a conservative approach to safety is advised. Always consult with a certified safety professional before commencing any work. This compound is intended for research and forensic applications and is not for human or veterinary use.[1][2]
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended protective gear based on a comprehensive assessment of the available safety data for this and structurally related compounds.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields. A face shield may be necessary for splash hazards. | To protect eyes from splashes, dust, and vapors.[3][4][5][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat and close-toed footwear are mandatory.[3][6] | To prevent skin contact with the chemical.[3][6] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be required.[3][4][6] | To avoid inhalation of dust, fumes, or vapors.[3][6] |
| Body Protection | A laboratory coat is the minimum requirement. For larger quantities or increased risk of exposure, consider additional protective clothing.[3][6] | To protect personal clothing and skin from contamination.[3][6] |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is essential for minimizing risks.
1. Pre-Experiment Preparation:
-
Ensure that a chemical fume hood is operational and available.[3][4][6]
-
Locate the nearest safety shower and eyewash station and confirm they are accessible and functional.[3][6]
-
Review the Safety Data Sheet (SDS) for this compound.[1]
-
Prepare all necessary materials and equipment in the designated work area to minimize movement of the chemical.
2. Handling the Compound:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Wear all recommended PPE as outlined in the table above.
-
Avoid direct contact with the substance. Do not get it in eyes, on skin, or on clothing.[3][4][5]
-
Avoid prolonged or repeated exposure.[3]
-
Use non-sparking tools and explosion-proof equipment if the compound is handled in a manner that could generate dust clouds.[4]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][5]
-
Keep away from heat, sparks, open flames, and hot surfaces.[3][4]
-
Incompatible materials include strong oxidizing agents and acids.[3][5][7]
Emergency Procedures
| Exposure Scenario | First Aid Measures |
| Inhalation | If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][4] |
| Skin Contact | In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and wash before reuse. Seek medical attention if irritation develops.[3][4][5] |
| Eye Contact | In case of contact, immediately flush eyes with plenty of water for at least 15 minutes. Assure adequate flushing by separating the eyelids with fingers. Seek medical attention.[3][4][5] |
| Ingestion | If swallowed, wash out mouth with water provided person is conscious. Do NOT induce vomiting. Call a physician or poison control center immediately.[4][5] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste materials should be considered hazardous unless determined otherwise by a qualified professional.
-
Containerization: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[4][5] Use suitable, labeled, and closed containers for disposal.[4][5]
-
Disposal Method: Do not allow the product to enter sewers or surface and ground water.[1] Chemical waste should be disposed of through a licensed waste disposal company.
Experimental Workflow
The following diagram illustrates a generalized workflow for handling this compound in a research setting.
Caption: General workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
